molecular formula C13H21NO B144145 6-Benzylamino-1-hexanol CAS No. 133437-08-8

6-Benzylamino-1-hexanol

Katalognummer: B144145
CAS-Nummer: 133437-08-8
Molekulargewicht: 207.31 g/mol
InChI-Schlüssel: ILKSKQBXMQDBFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Benzylamino-1-hexanol is a useful research compound. Its molecular formula is C13H21NO and its molecular weight is 207.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-(benzylamino)hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c15-11-7-2-1-6-10-14-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,1-2,6-7,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKSKQBXMQDBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568751
Record name 6-(Benzylamino)hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133437-08-8
Record name 6-(Benzylamino)hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Benzylamino-1-hexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Benzylamino-1-hexanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Benzylamino-1-hexanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic molecule featuring a secondary amine and a primary alcohol, separated by a six-carbon aliphatic chain. This unique structure, combining the lipophilic benzyl group with a hydrophilic hydroxyl terminus, makes it a valuable intermediate in organic synthesis.[1] Its utility spans the creation of more complex molecules, including potential ligands in medicinal chemistry and specialized biochemical probes.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol via reductive amination, analytical characterization data, and a discussion of its potential applications.

Chemical Identity and Structure

This compound is systematically known as 6-(Benzylamino)hexan-1-ol or N-(6-Hydroxyhexyl)benzylamine.[1] Its structure is defined by a hexanol backbone where the amino group at the 6-position is substituted with a benzyl group.

  • Molecular Formula: C₁₃H₂₁NO[2]

  • Molecular Weight: 207.32 g/mol [2][3]

  • CAS Number: 133437-08-8[2]

  • InChI Key: ILKSKQBXMQDBFT-UHFFFAOYSA-N[3]

  • Canonical SMILES: C1=CC=C(C=C1)CNCCCCCCO[4]

Structural Diagram

The 2D structure of this compound highlights the key functional groups: a phenyl ring, a secondary amine, a flexible hexyl chain, and a terminal hydroxyl group.

Synthesis_Workflow A 6-Chloro-1-hexanol (Starting Material) B Reaction with Benzylamine A->B Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat C Crude Product B->C Work-up (Extraction) D Purification (e.g., Column Chromatography) C->D E Pure this compound D->E Characterization (NMR, MS)

Sources

A Guide to the Plant Growth-Regulating Mechanism of 6-Benzylaminopurine (BAP)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Topic: Initial research indicates a lack of available scientific literature regarding the specific mechanism of action for 6-Benzylamino-1-hexanol as a plant growth regulator. However, the structural similarity in its name to the widely documented synthetic cytokinin, 6-Benzylaminopurine (BAP) , suggests a possible conflation. This guide will therefore provide an in-depth analysis of the mechanism of action for 6-Benzylaminopurine, a cornerstone molecule in plant science and biotechnology. We will proceed under the expert assumption that BAP is the intended subject of inquiry.

Introduction to 6-Benzylaminopurine (BAP)

6-Benzylaminopurine (also known as 6-BAP, BA, or benzyl adenine) is a first-generation synthetic cytokinin, a class of phytohormones that primarily promote cell division (cytokinesis) in plants.[1][2][3] First synthesized and tested in the laboratories of renowned plant physiologist Folke K. Skoog, BAP has become an indispensable tool in plant tissue culture, agriculture, and horticulture.[1][3] Its high activity and stability have made it a model compound for studying cytokinin signaling and a key ingredient in protocols for micropropagation, shoot proliferation, and the delay of senescence. This guide elucidates the molecular cascade initiated by BAP, from receptor perception to the transcriptional regulation of target genes, and details the subsequent physiological responses and the experimental methodologies used to validate its activity.

Part 1: The Molecular Mechanism of BAP Action

The biological effects of BAP are mediated through the canonical cytokinin signaling pathway, a multi-step phosphorelay system homologous to two-component signaling systems found in bacteria. This pathway translates the external chemical signal of BAP into a cellular response within the nucleus.

Receptor Binding and Activation

The cytokinin signal is first perceived by transmembrane histidine kinase receptors located in the endoplasmic reticulum membrane. In the model plant Arabidopsis thaliana, there are three primary cytokinin receptors: ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and CYTOKININ RESPONSE 1/ARABIDOPSIS HISTIDINE KINASE 4 (CRE1/AHK4). BAP, acting as a ligand, binds to the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of these receptors. This binding event induces a conformational change, triggering the autophosphorylation of a conserved histidine residue within the kinase domain of the receptor.

The Phosphorelay Cascade

The signal is then transduced via a phosphorelay mechanism. The phosphate group from the activated AHK receptor is transferred to a conserved aspartate residue on small, soluble proteins known as HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs). These AHPs are mobile and shuttle the phosphate group from the cytoplasm into the nucleus.

Nuclear Response and Transcriptional Activation

Inside the nucleus, the phosphorylated AHPs transfer the phosphate group to the receiver domain of ARABIDOPSIS RESPONSE REGULATORS (ARRs). These ARRs are the final arbiters of the signaling pathway and function as transcription factors. They are broadly classified into two types:

  • Type-B ARRs: Upon phosphorylation, Type-B ARRs become active and bind to specific promoter sequences (e.g., the GAT/A motif) of cytokinin-responsive genes, thereby activating their transcription. These genes are responsible for executing the downstream physiological effects of cytokinins, such as promoting cell division by regulating cyclin and cyclin-dependent kinase (CDK) genes.

  • Type-A ARRs: Among the genes activated by Type-B ARRs are the Type-A ARR genes themselves. Type-A ARRs are negative regulators of the signaling pathway. They are rapidly induced by cytokinin signaling and act to repress the pathway through a feedback inhibition loop, providing a mechanism for the cell to attenuate its response to the cytokinin signal.

The diagram below illustrates the complete signaling cascade initiated by BAP.

BAP_Signaling_Pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAP BAP Receptor AHK/CRE1 Receptor BAP->Receptor Binds AHP AHP Receptor->AHP Phosphorylates (P) AHP_P AHP-P TypeB_ARR Type-B ARR (Inactive) AHP_P->TypeB_ARR Enters Nucleus & Phosphorylates (P) TypeB_ARR_P Type-B ARR-P (Active) TypeA_ARR_Gene Type-A ARR Gene TypeB_ARR_P->TypeA_ARR_Gene Activates Transcription Cytokinin_Response_Gene Cytokinin Response Gene (e.g., Cyclins) TypeB_ARR_P->Cytokinin_Response_Gene Activates Transcription TypeA_ARR_Protein Type-A ARR Protein TypeA_ARR_Gene->TypeA_ARR_Protein Translation Physiological Response Physiological Response Cytokinin_Response_Gene->Physiological Response Leads to TypeA_ARR_Protein->TypeB_ARR_P Inhibits (Feedback)

Caption: BAP signaling from receptor binding to gene activation.

Part 2: Physiological and Developmental Effects of BAP

BAP's activation of the cytokinin signaling pathway leads to a wide array of observable and quantifiable effects on plant growth and development. Its versatility makes it a broad-spectrum plant growth regulator.

Physiological ProcessEffect of BAP ApplicationPrimary Mechanism
Cell Division & Proliferation Strongly promotes cell division and callus/shoot formation in tissue culture.Upregulation of cell cycle genes (cyclins, CDKs).
Apical Dominance Reduces apical dominance, promoting lateral bud outgrowth and branching.Alters auxin-to-cytokinin ratio, releasing lateral buds from inhibition.
Leaf Senescence Delays the degradation of chlorophyll and proteins, extending leaf lifespan.[1]Downregulation of senescence-associated genes (SAGs).
Fruit and Flower Development Can enhance fruit set, size, and quality.[1][3]Stimulates cell division in developing fruit tissues.
Chloroplast Development Promotes the differentiation of proplastids into chloroplasts.Regulation of genes involved in plastid biogenesis.
Nutrient Mobilization Enhances the movement of nutrients to treated areas, creating a "nutrient sink".Increased metabolic activity and transport gene expression.
Stress Tolerance Can mitigate the effects of various abiotic stresses like waterlogging or salinity.Upregulation of stress-responsive pathways and antioxidant systems.

Part 3: Experimental Protocols for BAP Activity Assessment

The cytokinin activity of BAP is empirically determined using standardized bioassays. The tobacco callus bioassay is a classic and reliable method for quantifying the cell division-promoting effects of cytokinins.

Preparation of BAP Stock Solution

6-Benzylaminopurine is poorly soluble in water. A concentrated stock solution must be prepared using a solvent before it can be added to aqueous culture media.

Materials:

  • 6-Benzylaminopurine (BAP) powder

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Sterile deionized water

  • Sterile volumetric flask

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filter

Protocol:

  • Weighing: Accurately weigh the desired amount of BAP powder to make a 1 mg/mL (or other desired concentration) stock solution. For example, weigh 100 mg of BAP.

  • Dissolution: Place the BAP powder into a beaker with a magnetic stir bar. Add a minimal volume of 1 M NaOH dropwise while stirring until the powder is fully dissolved. BAP is an adenine derivative and will dissolve in a basic solution.

  • Dilution: Transfer the dissolved BAP solution to a 100 mL volumetric flask. Bring the volume up to the 100 mL mark with sterile deionized water. This results in a 1 mg/mL stock solution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at 4°C in the dark. It is stable for several months.

Tobacco Callus Bioassay for Cytokinin Activity

This bioassay measures the fresh weight gain of tobacco callus tissue grown on a medium containing the test compound, which is unable to grow without an exogenous cytokinin source.

Materials:

  • Established tobacco callus culture (e.g., Nicotiana tabacum 'Wisconsin No. 38')

  • Murashige and Skoog (MS) basal medium

  • Auxin (e.g., Naphthaleneacetic acid, NAA)

  • BAP stock solution

  • Agar

  • Sterile petri dishes

  • Growth chamber (25°C, dark)

Protocol Workflow:

  • Media Preparation: Prepare MS basal medium supplemented with a standard concentration of auxin (e.g., 2 mg/L NAA) but lacking cytokinin. Divide the medium into several flasks.

  • BAP Addition: Create a dilution series of BAP by adding different volumes of the sterile stock solution to each flask to achieve final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0 mg/L). The "0" concentration serves as the negative control.

  • Plating: Add agar, autoclave the media, and pour it into sterile petri dishes.

  • Inoculation: Under sterile conditions, transfer small, uniform pieces of tobacco callus (approx. 50-100 mg initial weight) onto the surface of the prepared media, one piece per plate.

  • Incubation: Seal the plates and incubate them in a growth chamber in complete darkness at 25°C for 3-4 weeks.

  • Data Collection: After the incubation period, carefully remove each piece of callus and measure its final fresh weight.

  • Analysis: Calculate the average fresh weight gain for each BAP concentration. Plot the fresh weight gain against the BAP concentration to generate a dose-response curve, which demonstrates the compound's cytokinin activity.

Bioassay_Workflow A Prepare MS Medium + Auxin (NAA) - Cytokinin B Create BAP Dilution Series (0 to 1.0 mg/L) A->B C Add Agar, Autoclave, & Pour Plates B->C D Inoculate Plates with Uniform Tobacco Callus C->D E Incubate in Dark (25°C, 3-4 Weeks) D->E F Measure Final Fresh Weight E->F G Analyze Data: Plot Dose-Response Curve F->G

Caption: Workflow for the tobacco callus cytokinin bioassay.

Conclusion

6-Benzylaminopurine acts as a potent synthetic analog of natural cytokinins, directly engaging the plant's endogenous hormone signaling machinery. Its mechanism of action, centered on the activation of histidine kinase receptors and the subsequent nuclear phosphorelay, provides a clear example of how a simple synthetic molecule can exert profound control over complex developmental processes. This detailed understanding allows researchers and horticulturists to precisely manipulate plant growth, from accelerating propagation in the lab to improving crop yield and quality in the field. The study of BAP continues to offer valuable insights into the fundamental principles of phytohormone signaling and action.

References

  • Nisler, J., Zatloukal, M., Popa, I., Dolezal, K., Strnad, M., & Spíchal, L. (2010). Cytokinin receptor antagonists derived from 6-benzylaminopurine. Phytochemistry, 71(7), 823-830.
  • Kopečný, D., Briozzo, P., Popelková, H., & Strnad, M. (2021). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. MDPI.
  • Crimson Living. (n.d.). 6-benzylaminopurine (6-BA, 6-BAP), Highly Effective Cytokinin, plant growth promoter. Crimson Living Store.
  • Wikipedia contributors. (2023). 6-Benzylaminopurine. Wikipedia, The Free Encyclopedia.
  • Bråthe, A., Andresen, G., Gundersen, L. L., Malterud, K. E., & Rise, F. (2002). Antioxidant activity of synthetic cytokinin analogues: 6-alkynyl- and 6-alkenylpurines as novel 15-Lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry, 10(5), 1581-1586.
  • O.A. O., et al. (2018). Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico. bioRxiv.
  • Leonard, N. J., et al. (1966). Development of cytokinin activity by rearrangement of 1-substituted adenines to 6-substituted aminopurines: inactivation by N6, 1-cyclization.
  • Leonard, N. J., et al. (1966).
  • Author, et al. (2024).
  • Author, et al. (2020). In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. MDPI.
  • Besson, J. M., et al. (1994).
  • Sproutcultures. (n.d.). 6-Benzylaminopurine (6-BAP). Sproutcultures Store.
  • CliniSciences. (n.d.). Plant Growth Regulators - Cytokinins - 6-Benzylaminopurine (BAP). CliniSciences.
  • Plant Cell Technology. (n.d.). Benzylaminopurine (BAP) Powder. Plant Cell Technology.
  • Mok, D. W. S. (2019). Cytokinins: Chemistry, Activity, and Function. Taylor & Francis eBooks.
  • Myatt, G. (2021). Top-5 Uses of 6-BA Cytokinin Plant Growth Regulators in Ornamental Plants. Fine Americas.
  • American Chemical Society. (2016). 6-Benzyladenine. ACS.
  • Author. (2025). 6-Benzylaminopurine and its glycoside as naturally occurring cytokinin.
  • CN108956794B - Methods for the detection of plant growth regulators 6-benzyl adenine and paclobutrazol in biological fluids.

Sources

6-Benzylamino-1-hexanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Benzylamino-1-hexanol, a molecule of interest in synthetic chemistry and potentially in drug discovery. Due to the limited publicly available data specifically detailing the discovery and biological profile of this compound, this guide synthesizes information from analogous structures and established chemical principles to offer a foundational resource for researchers, scientists, and drug development professionals. We present a plausible synthetic route, hypothesize potential biological activities based on structural similarities to known bioactive molecules, and provide detailed experimental protocols. This document aims to serve as a catalyst for further investigation into the properties and applications of this compound.

Introduction

This compound, also known as N-(6-Hydroxyhexyl)benzylamine, is an organic compound featuring a benzylamine moiety linked to a hexanol backbone. Its structure, combining an aromatic amine with a primary alcohol, suggests a versatile chemical scaffold with potential for derivatization and a range of possible biological interactions. While not as extensively studied as its structural analog 6-benzylaminopurine (BAP), a well-known synthetic cytokinin, the unique combination of a flexible hexanol chain and a benzyl group warrants a closer examination of its potential applications.

This guide will delve into the inferred history and discovery of this compound class, propose a detailed and reliable synthetic protocol, and explore hypothetical biological activities and mechanisms of action, drawing parallels from structurally related compounds.

Inferred Discovery and History

The development of synthetic routes to benzylamines is well-established, with methods like the Gabriel synthesis and reductive amination being cornerstone reactions in organic chemistry for preparing primary and secondary amines. It is likely that this compound was first prepared using one of these classical methods, possibly as part of a library of related compounds for screening purposes or as a building block for more complex molecules. The interest in such compounds often stems from the biological activities of related structures. For instance, the discovery of the plant growth-promoting effects of 6-benzylaminopurine in the mid-20th century spurred research into a wide array of N-substituted purine and benzylamine derivatives.[1]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through reductive amination. This widely used method involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[2][3]

Proposed Synthetic Pathway: Reductive Amination

A plausible and efficient route for the synthesis of this compound is the reductive amination of benzaldehyde with 6-amino-1-hexanol.

Reaction Scheme:

Benzaldehyde + 6-Amino-1-hexanol → Schiff Base Intermediate → this compound

Experimental Protocol

Materials:

  • Benzaldehyde (Reagent Grade)

  • 6-Amino-1-hexanol (Reagent Grade)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM, Anhydrous)

  • Sodium sulfate (Na₂SO₄, Anhydrous)

  • Hydrochloric acid (HCl, 1M)

  • Sodium bicarbonate (NaHCO₃, saturated solution)

  • Ethyl acetate (for chromatography)

  • Hexanes (for chromatography)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 6-amino-1-hexanol (1 equivalent) in anhydrous methanol. To this solution, add benzaldehyde (1 equivalent) dropwise at room temperature with stirring. The reaction mixture is stirred for 2-4 hours to facilitate the formation of the imine intermediate.

  • Reduction: The reaction mixture is cooled to 0 °C in an ice bath. Sodium borohydride (1.5 equivalents) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of 1M HCl until the pH is acidic (pH ~2-3). The methanol is removed under reduced pressure. The aqueous residue is then basified with a saturated solution of sodium bicarbonate until pH ~8-9.

  • Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants Benzaldehyde + 6-Amino-1-hexanol Imine_Formation Imine Formation (Methanol, RT) Reactants->Imine_Formation Reduction Reduction (NaBH4, 0°C to RT) Imine_Formation->Reduction Workup Aqueous Work-up (HCl, NaHCO3) Reduction->Workup Extraction Extraction (DCM) Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Pure this compound Purification->Product

Caption: Synthetic workflow for this compound via reductive amination.

Hypothesized Biological Activities and Mechanism of Action

While direct biological data for this compound is scarce, we can infer potential activities based on its structural components: the benzylamine group and the hexanol chain.

Potential Cytokinin-like Activity

The most direct structural comparison is with 6-benzylaminopurine (BAP), a synthetic cytokinin that promotes cell division and growth in plants.[1][4] The benzylamine moiety is the key pharmacophore responsible for BAP's activity. It is plausible that this compound could exhibit weak cytokinin-like or anti-cytokinin activity by interacting with cytokinin receptors. The flexible hexanol chain, replacing the rigid purine ring of BAP, would significantly alter its binding affinity and downstream signaling.

Potential as a Scaffold for Drug Discovery

N-substituted benzylamines are a common motif in a variety of biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties.[5] The hexanol portion of the molecule introduces lipophilicity, which could influence its membrane permeability and interaction with hydrophobic pockets of target proteins. Long-chain amino alcohols have also been reported to possess interesting biological effects, including immunosuppressive and cytotoxic activities.[6]

Hypothetical Signaling Pathway Interaction

Given the structural similarity to BAP, a hypothetical mechanism of action could involve interaction with cytokinin signaling pathways in plants. In this speculative model, this compound might act as a competitive antagonist at cytokinin receptors, such as AHK3 and CRE1/AHK4 in Arabidopsis.[7] By binding to the receptor, it could prevent the binding of endogenous cytokinins, thereby inhibiting the downstream phosphorelay signaling cascade that leads to the activation of type-B Arabidopsis Response Regulators (ARRs) and the expression of cytokinin-responsive genes.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Antagonist Action on Cytokinin Signaling Molecule This compound (Hypothetical Antagonist) Receptor Cytokinin Receptor (e.g., AHK3/CRE1) Molecule->Receptor Binds and Blocks Phosphorelay Histidine Phosphotransfer Proteins (AHPs) Receptor->Phosphorelay Inhibits Phosphorylation ARRs Type-B Arabidopsis Response Regulators (ARRs) Phosphorelay->ARRs Inhibits Phosphorylation Gene_Expression Cytokinin-Responsive Gene Expression ARRs->Gene_Expression Prevents Activation Biological_Response Inhibition of Cytokinin Response Gene_Expression->Biological_Response

Caption: Hypothetical antagonistic mechanism of this compound on a plant cytokinin signaling pathway.

Quantitative Data Summary

Due to the limited experimental data available for this compound, a comprehensive quantitative data table cannot be provided at this time. Researchers are encouraged to perform characterization and bioactivity assays to generate this valuable information. Key parameters to determine would include:

ParameterMethod of DeterminationExpected Outcome/Significance
Purity HPLC, GC-MS, ¹H NMR, ¹³C NMRConfirmation of successful synthesis and purity of the compound.
Melting/Boiling Point Differential Scanning Calorimetry/DistillationPhysical characterization of the compound.
Solubility Solvent miscibility testsImportant for formulation in biological assays.
IC₅₀/EC₅₀ In vitro bioassaysQuantification of biological activity (e.g., cytotoxicity, enzyme inhibition).
Binding Affinity (Kd) Surface Plasmon Resonance, ITCTo determine the strength of interaction with potential protein targets.

Conclusion and Future Directions

This compound represents an intriguing yet understudied chemical entity. This technical guide has provided a foundational framework by proposing a robust synthetic methodology and hypothesizing potential biological activities based on established principles and the known properties of structurally related molecules. The true potential of this compound remains to be unlocked through dedicated experimental investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: Synthesizing and fully characterizing this compound to establish its physicochemical properties.

  • Broad Biological Screening: Evaluating its activity across a range of biological assays, including antimicrobial, anticancer, and plant growth regulation screens.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to understand how structural modifications impact its biological activity.

This guide serves as a starting point for the scientific community to explore the potential of this compound and its derivatives in various fields of research and development.

References

  • Spíchal, L., Popa, I., Krystof, V., Holub, J., Lenobel, R., Schmülling, T., & Strnad, M. (2010). Cytokinin receptor antagonists derived from 6-benzylaminopurine. Bioorganic & medicinal chemistry, 18(21), 7475–7483. [Link]

  • Doležal, K., Popa, I., Kryštof, V., Spíchal, L., Fojtíková, M., Holub, J., Lenobel, R., Schmülling, T., & Strnad, M. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & medicinal chemistry, 14(3), 875–884. [Link]

  • Huckabee, B. K., & Larrow, J. F. (2002). Preparation of N-benzylamines. U.S. Patent No. 6,476,268 B1. Washington, DC: U.S.
  • Al-Ghorbani, M., & El-Gamal, B. (2015). Synthesis, isolation and characterisation of some substituted N-benzyl and N-benzoyl anilines. Marmara Pharmaceutical Journal, 19(2), 113-119. [Link]

  • Kalyani, D., & Jagadeesh, R. V. (2014). Kinetics and Mechanism of the Oxidation of Substituted Benzylamines by N-Chlorosuccinimide. Journal of the Chinese Chemical Society, 61(7), 747-754. [Link]

  • de Oliveira, A. C., de Alvarenga, E. S., de Oliveira, T. F., & da Silva, J. A. (2020). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Molecules, 25(22), 5433. [Link]

  • Grokipedia. (n.d.). 6-Benzylaminopurine. Retrieved January 14, 2026, from [Link]

  • CliniSciences. (n.d.). Plant Growth Regulators - Cytokinins - 6-Benzylaminopurine (BAP). Retrieved January 14, 2026, from [Link]

  • Wikipedia. (2023, December 12). 6-Benzylaminopurine. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved January 14, 2026, from [Link]

  • Arokiyaraj, S., Perinbam, K., Agastian, P., & Balaraju, K. (2007). Synthesis and biological activities of long chain 2-amino alcohols. Indian Journal of Chemistry-Section B, 46(12), 2054. [Link]

  • Vicker, N., Sharland, C. M., Heaton, W. B., Gonzalez, A. M., Bailey, D. M., & Purohit, A. (2011). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. ChemMedChem, 6(4), 659-675. [Link]

  • Panicker, R. C., & G, S. (2001). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences, 113(2), 127-134. [Link]

  • Thomas, J. (1961). Preparation of benzylamine. U.S. Patent No. 2,987,548. Washington, DC: U.S.
  • Sun, A. Y., & Samorajski, T. (1975). The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function. Annals of the New York Academy of Sciences, 252, 291-303. [Link]

  • Landrie, C. L., & McQuade, D. T. (2007). The Gabriel synthesis of benzylamine: An undergraduate organic experiment. Journal of Chemical Education, 84(1), 127. [Link]

  • Wikipedia. (2023, November 28). Reductive amination. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Sun, A. Y., & Samorajski, T. (1975). The Effects of Aliphatic Alcohols on the Biophysical and Biochemical Correlates of Membrane Function. Annals of the New York Academy of Sciences, 252(1), 291-303. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved January 14, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Sun, A. Y., & Samorajski, T. (1975). The Effects of Aliphatic Alcohols on the Biophysical and Biochemical Correlates of Membrane Function. Annals of the New York Academy of Sciences, 252(1), 291-303. [Link]

  • Gotor-Fernández, V., & Lavandera, I. (2021). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. Frontiers in Catalysis, 1, 7. [Link]

  • Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]

Sources

An In-Depth Technical Guide to 6-Benzylamino-1-hexanol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-Benzylamino-1-hexanol, also known as N-(6-Hydroxyhexyl)benzylamine, is a bifunctional organic compound featuring a secondary amine and a primary alcohol. Its structure, combining a flexible six-carbon aliphatic chain with a benzyl group, makes it a valuable intermediate in organic synthesis. While extensive research into its specific biological activities is not widely published, its chemical nature suggests potential applications as a building block for pharmaceuticals, a precursor for specialty polymers, and a scaffold in medicinal chemistry. This guide provides a comprehensive review of its chemical properties, outlines robust synthetic protocols, and explores its potential utility in research and development, grounded in established chemical principles.

Introduction and Chemical Profile

This compound (CAS No. 133437-08-8) is an organic molecule that possesses both a nucleophilic secondary amine and a reactive primary alcohol.[1] The benzyl group imparts a degree of lipophilicity and aromatic character, while the hexanol backbone provides a flexible, non-polar spacer.[1] The terminal hydroxyl group offers a site for hydrophilic interactions or further functionalization.[1] This dual functionality is key to its role as a versatile chemical intermediate.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties for this compound is presented below. This data is essential for its handling, purification, and characterization.

PropertyValueSource(s)
CAS Number 133437-08-8[2]
Molecular Formula C₁₃H₂₁NO[2][3]
Molecular Weight 207.32 g/mol [1][2]
IUPAC Name 6-(benzylamino)hexan-1-ol[3]
Synonyms N-(6-Hydroxyhexyl)benzylamine[1][4]
Appearance Clear, light yellow to orange liquid[5]
Boiling Point 327.9 °C at 760 mmHg[3]
Density ~1.00 g/cm³[5]
Flash Point 95.6 °C[3]

Spectroscopic data is critical for confirming the identity and purity of a synthesized compound. While raw spectra are proprietary, their availability has been confirmed in spectral databases.

Spectral Data TypeAvailability
¹³C NMR Available[1]
ATR-IR Available[1]
Mass Spectrometry (GC-MS) Available[1][6]

Synthesis of this compound

While specific journal-published protocols for the direct synthesis of this compound are not abundant, its structure lends itself to synthesis via well-established and reliable organic chemistry reactions. The two most logical and field-proven approaches are direct N-alkylation of 6-amino-1-hexanol and reductive amination.

Pathway 1: Direct N-Alkylation (Sₙ2 Reaction)

This is the most straightforward approach, involving the direct reaction of a primary amine with a benzyl halide. The causality here is the nucleophilic attack of the amino group on the electrophilic benzylic carbon of the benzyl halide.

G cluster_reactants Reactants & Reagents reactant1 6-Amino-1-hexanol reaction Sₙ2 Reaction (Stirring, Heat) reactant1->reaction Nucleophile reactant2 Benzyl Bromide (or Chloride) reactant2->reaction Electrophile reagents Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., ACN, DMF) reagents->reaction Conditions product This compound side_product HBr Salt of Base reaction->side_product workup Aqueous Workup & Extraction reaction->workup Crude Product purification Column Chromatography or Vacuum Distillation workup->purification Organic Layer purification->product

Caption: Workflow for Sₙ2 synthesis of this compound.

  • Setup: To a round-bottom flask, add 6-amino-1-hexanol (1.0 eq) and a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base (1.5-2.0 eq), such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The purpose of the base is to neutralize the HBr or HCl that is formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.

  • Reagent Addition: Slowly add benzyl bromide or benzyl chloride (1.0-1.1 eq) to the stirring solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter off any inorganic salts. If DMF was used, the solvent should be removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining salts and DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or vacuum distillation to yield pure this compound.

Pathway 2: Reductive Amination

Reductive amination is a powerful C-N bond-forming reaction that proceeds via an imine intermediate. This method avoids the use of alkyl halides and can be a greener alternative. It involves the reaction of an aldehyde with an amine to form an imine, which is then reduced in situ.

G cluster_reactants Reactants & Reagents reactant1 6-Hydroxyhexanal (or protected equivalent) reaction One-Pot Reaction: 1. Imine Formation 2. In-situ Reduction reactant1->reaction Carbonyl reactant2 Benzylamine reactant2->reaction Amine reagents Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) Solvent (e.g., DCE, MeOH) reagents->reaction Conditions product This compound workup Aqueous Workup & Extraction reaction->workup Crude Product purification Column Chromatography workup->purification Organic Layer purification->product

Caption: Workflow for Reductive Amination synthesis.

  • Setup: In a round-bottom flask, dissolve 6-hydroxyhexanal (1.0 eq) and benzylamine (1.0-1.2 eq) in a suitable solvent such as dichloroethane (DCE) or methanol.

  • Imine Formation: If desired, molecular sieves can be added to facilitate the formation of the imine by removing the water byproduct. Allow the mixture to stir for 1-2 hours at room temperature.

  • Reduction: Slowly add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild and tolerant of many functional groups.[7] Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be used.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or GC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude material is then purified by column chromatography.

Biological Activity and Mechanism of Action

As of the current literature, there is a notable absence of dedicated studies on the specific biological activities or mechanism of action for this compound. Much of the available information for compounds with a "benzylamino" group relates to 6-benzylaminopurine (BAP), a synthetic cytokinin plant hormone.[8][9][10] It is critical for researchers to understand that this compound and BAP are structurally distinct molecules, and the biological effects of one cannot be extrapolated to the other.

The lack of data presents an opportunity for novel research. The compound's structure, featuring a secondary amine and a hydroxyl group separated by a flexible hexyl chain, makes it a candidate for screening in various biological assays. It could serve as a fragment in fragment-based drug discovery or as a scaffold for building libraries of new chemical entities to test for various therapeutic targets.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile chemical building block.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The dual functionality of the molecule allows for sequential or orthogonal chemical modifications.

  • The Hydroxyl Group: Can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution.

  • The Amine Group: Can undergo acylation, sulfonylation, or further alkylation. It can also be used as a basic center in the final molecule.

This versatility allows it to serve as a precursor for more complex molecules with potential therapeutic value. For example, similar amino alcohols are used in the synthesis of various drugs.[4]

Material Science and Polymer Chemistry

The primary alcohol can participate in polymerization reactions to form polyesters or polyethers, while the amine group can be used to create polyamides or be incorporated for its properties such as basicity or as a curing agent for epoxy resins. The benzyl group can enhance the thermal stability or modify the refractive index of resulting polymers.

Reagent in Organic Synthesis

The compound can be used as a ligand for metal catalysts or as a chiral solvating agent after resolution of its enantiomers, similar to other cyclohexanol derived benzylamines.[10]

Conclusion and Future Directions

This compound is a readily synthesizable bifunctional molecule with clear potential as a chemical intermediate. While its biological profile remains largely unexplored, its value is evident in its capacity to serve as a versatile scaffold for the synthesis of more complex chemical structures. Future research should focus on a systematic biological evaluation of this compound and its derivatives to uncover any potential bioactivities. Furthermore, exploring its use in the synthesis of novel polymers and functional materials could open new avenues for its application. This guide provides the foundational chemical knowledge necessary for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.

References

  • Alfa Chemistry. (n.d.). CAS 133437-08-8 this compound.
  • CymitQuimica. (n.d.). CAS 133437-08-8: this compound.
  • PrepChem.com. (n.d.). Synthesis of N-(benzyloxycarbonylglycyl)-6-amino-1-hexanol.
  • SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum.
  • ChemicalBook. (2023). This compound | 133437-08-8.
  • ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine....
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 133437-08-8.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 133437-08-8.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0012971).
  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines.
  • PubMed. (2005). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells.
  • ResearchGate. (n.d.). The reaction scheme for the reductive amination of cyclohexanone with....
  • ChemicalBook. (2024). Application and Research of Benzylamine.
  • ResearchGate. (2025). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides.
  • Wiley Online Library. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.
  • National Institutes of Health. (2022). Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives.
  • National Institutes of Health. (2025). Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors.
  • National Institutes of Health. (n.d.). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols.
  • Wikipedia. (n.d.). Benzylamine.
  • Benchchem. (n.d.). The Versatility of 6-Chloro-1-hexanol in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Profes.
  • Royal Society of Chemistry. (n.d.). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy.
  • Benchchem. (n.d.). 6-Dimethylamino-1-hexanol | 1862-07-3.
  • Oriental Journal of Chemistry. (n.d.). Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity.
  • Google Patents. (n.d.). CN105622436A - Preparation method of 6-amino-1-hexanol by taking calcium carbonate as catalyst.
  • National Institutes of Health. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • ResearchGate. (n.d.). Evaluation of the chemical constituents and potential biological activities of Cunninghamella blakesleeana.
  • PubMed. (2020). Evaluation of the chemical constituents and potential biological activities of Cunninghamella blakesleeana.
  • National Institutes of Health. (2022). Comprehensive Biological Potential, Phytochemical Profiling Using GC-MS and LC-ESI-MS, and In-Silico Assessment of Strobilanthes glutinosus Nees: An Important Medicinal Plant.
  • PubChem. (n.d.). 1-hexanol, 6-(dimethylamino)- (C8H19NO).
  • DOI. (n.d.). The Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Cat.

Sources

An In-depth Technical Guide to 6-Benzylamino-1-hexanol: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Benzylamino-1-hexanol (CAS No. 133437-08-8), a versatile bifunctional organic molecule. Merging a lipophilic benzylamine moiety with a flexible six-carbon aliphatic chain terminating in a primary alcohol, this compound serves as a valuable building block and research chemical. Its unique structure imparts a combination of hydrophobicity and hydrophilicity, suggesting potential applications in medicinal chemistry, materials science, and proteomics research. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its physicochemical properties, a robust synthesis protocol, analytical methodologies, and safety considerations.

Core Molecular and Physical Characteristics

This compound, systematically named 6-(benzylamino)hexan-1-ol, is a secondary amine and a primary alcohol.[1] The presence of both a hydrogen bond donor (amine N-H and alcohol O-H) and acceptor (N and O atoms) group, combined with the aromatic phenyl ring, dictates its physical properties and reactivity profile.[2] It typically presents as a colorless to pale yellow, clear liquid at room temperature.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference. These values are critical for experimental design, including reaction setup, purification, and formulation.

PropertyValueSource(s)
CAS Number 133437-08-8[1][3]
IUPAC Name 6-(benzylamino)hexan-1-ol[1]
Synonyms N-(6-Hydroxyhexyl)benzylamine[2]
Molecular Formula C₁₃H₂₁NO[3]
Molecular Weight 207.32 g/mol [3]
Appearance Colorless to Yellow clear liquid
Boiling Point 327.9 °C at 760 mmHg[1]
Flash Point 95.6 °C[1]
Density ~1.00 g/cm³
Purity (Typical) >97.0% (GC)
Storage Room Temperature, <15°C recommended
Solubility Profile

The amphipathic nature of this compound—possessing both polar (hydroxyl, amine) and nonpolar (benzyl, hexyl) regions—governs its solubility. While precise quantitative data is not extensively published, a qualitative assessment based on its structure and the properties of related compounds like 6-benzylaminopurine suggests the following:

  • Soluble: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol, Ethanol, Dichloromethane (DCM), Chloroform.[4]

  • Slightly Soluble to Insoluble: Water. The long alkyl chain and benzyl group limit aqueous solubility.[5] It is expected to be more soluble in acidic aqueous solutions due to the protonation of the amine group.

The choice of solvent is paramount for reaction chemistry and analytical sample preparation. For biological assays, initial stock solutions are typically prepared in DMSO or ethanol, followed by dilution in aqueous media.

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via reductive amination. This cornerstone reaction in organic chemistry offers a direct and high-yield pathway by forming an imine intermediate from an amine and an aldehyde, which is then reduced in situ to the target secondary amine.[6] This one-pot approach is favored for its atom economy and often milder conditions compared to direct N-alkylation, which can suffer from over-alkylation byproducts.

Causality of Method Selection

Reductive amination is the chosen method for several strategic reasons:

  • High Selectivity: The reaction between the primary amine (6-amino-1-hexanol) and the aldehyde (benzaldehyde) is highly specific. The use of a mild, chemoselective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is crucial.[7] These reagents preferentially reduce the protonated imine intermediate over the starting aldehyde, minimizing the side-reaction of aldehyde reduction to benzyl alcohol.

  • Control Over Stoichiometry: Unlike direct alkylation with benzyl halides, which can readily form tertiary amines and quaternary ammonium salts, reductive amination provides excellent control for mono-alkylation.

  • Operational Simplicity: The reaction can often be performed as a one-pot synthesis, improving workflow efficiency and overall yield by minimizing intermediate isolation steps.

Experimental Workflow: Synthesis via Reductive Amination

The following diagram illustrates the logical flow of the synthesis and purification process.

G cluster_synthesis One-Pot Reaction cluster_workup Aqueous Workup cluster_purification Purification A Dissolve 6-amino-1-hexanol in Dichloromethane (DCM) B Add Benzaldehyde (1.0 eq) A->B C Stir at RT (1-2 h) (Imine Formation) B->C D Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise C->D E Stir at RT overnight (Reduction) D->E F Quench with saturated aq. NaHCO₃ solution E->F G Separate organic layer F->G H Extract aqueous layer with DCM (2x) G->H I Combine organic layers H->I J Wash with brine, dry over Na₂SO₄ I->J K Filter and concentrate under reduced pressure J->K L Purify crude oil via flash column chromatography K->L M Elute with Ethyl Acetate/ Hexane gradient L->M N Collect and combine pure fractions M->N O Remove solvent in vacuo to yield pure product N->O

Caption: Synthesis and purification workflow for this compound.

Detailed Synthesis Protocol

Materials:

  • 6-Amino-1-hexanol (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (HPLC grade) for elution

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 6-amino-1-hexanol (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).

  • Imine Formation: Add benzaldehyde (1.0 eq) dropwise to the solution at room temperature. Stir the reaction mixture for 1-2 hours. Progress can be monitored by TLC, observing the consumption of the starting materials.

  • Reduction: Carefully add STAB (1.5 eq) to the mixture in portions over 15 minutes. Note: Initial effervescence may occur. Allow the reaction to stir overnight at room temperature.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil. Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) as the eluent.

  • Final Product: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield this compound as a clear oil.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system of analysis.

Chromatographic Analysis (Purity Assessment)

High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity of this compound. A reverse-phase method is suitable, leveraging the compound's moderate hydrophobicity.

Proposed HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase: An isocratic or gradient system of acetonitrile (MeCN) and water with a buffer. For example, a gradient of 20% to 80% MeCN in water with 0.1% formic acid (for MS compatibility) or phosphoric acid.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm (for the benzyl group).

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase or a compatible solvent like methanol.

This method effectively separates the final product from starting materials like benzaldehyde and potential byproducts. Purity is determined by the area percentage of the main product peak.

Spectroscopic Analysis (Structural Elucidation)

Spectroscopic data provides definitive structural confirmation. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.

  • ¹H NMR (in CDCl₃):

    • δ ~7.2-7.4 ppm (m, 5H): A multiplet corresponding to the five protons of the monosubstituted phenyl ring.

    • δ ~3.8 ppm (s, 2H): A sharp singlet for the two benzylic protons (-CH₂-Ph).

    • δ ~3.6 ppm (t, 2H): A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂-OH).

    • δ ~2.6 ppm (t, 2H): A triplet for the methylene protons adjacent to the nitrogen atom (-NH-CH₂-).

    • δ ~1.3-1.6 ppm (m, 8H): A series of overlapping multiplets for the four methylene groups in the middle of the hexyl chain.

    • δ (variable): A broad singlet for the N-H and O-H protons, which may exchange with trace water in the solvent.

  • ¹³C NMR (in CDCl₃):

    • δ ~140 ppm: Quaternary carbon of the phenyl ring attached to the benzylic carbon.

    • δ ~128-129 ppm: Signals for the C-H carbons of the phenyl ring.

    • δ ~62 ppm: Carbon of the methylene group attached to the hydroxyl group (-CH₂-OH).[9]

    • δ ~54 ppm: Carbon of the benzylic methylene group (-CH₂-Ph).

    • δ ~50 ppm: Carbon of the methylene group attached to the nitrogen (-NH-CH₂-).

    • δ ~25-33 ppm: A set of signals for the remaining four methylene carbons of the hexyl chain.[9]

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.

  • ~3300-3400 cm⁻¹ (broad): O-H stretching of the alcohol group.

  • ~3300 cm⁻¹ (sharp/medium): N-H stretching of the secondary amine.

  • ~3030 cm⁻¹ (sharp): Aromatic C-H stretching.

  • ~2850-2950 cm⁻¹ (strong): Aliphatic C-H stretching from the hexyl and benzylic groups.

  • ~1450-1600 cm⁻¹: Aromatic C=C ring stretching.

  • ~1050-1150 cm⁻¹ (strong): C-O stretching of the primary alcohol.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides fragmentation data.

  • Expected [M+H]⁺: m/z 208.17, corresponding to the protonated molecule (C₁₃H₂₂NO⁺).[10]

  • Key Fragments: A prominent fragment at m/z 91 corresponding to the stable benzyl or tropylium cation ([C₇H₇]⁺) is expected from the cleavage of the C-N bond.

Potential Applications and Biological Relevance

While this compound is primarily supplied as a research chemical, its structural motifs are present in numerous biologically active molecules.[3] This provides a strong rationale for its use in drug discovery and chemical biology as a scaffold or intermediate.

Relationship to Biologically Active Compounds

The diagram below illustrates the structural relationship between this compound and other classes of active compounds, highlighting its potential as a synthetic precursor.

G cluster_motifs Core Structural Motifs cluster_related Related Bioactive Classes A This compound B Benzylamine Moiety A->B contains C Amino Alcohol Backbone A->C contains D Antifungal N-Aryl-N-Benzylamines B->D is key in E Cytokinins (e.g., 6-Benzylaminopurine) B->E is key in F Antiproliferative Agents C->F can be a precursor to

Caption: Structural relevance of this compound to known bioactive compounds.

  • Cytokinin Analogs: The 6-benzylamino group is the core structure of 6-benzylaminopurine (BAP), a synthetic cytokinin plant hormone that promotes cell division. Derivatives of this compound could be explored for cytokinin-like activity or as inhibitors of cytokinin oxidase, which degrades these hormones.[11]

  • Antiproliferative and Antifungal Agents: The N-benzylamine scaffold is a known pharmacophore in various therapeutic areas. Studies have shown that N-aryl-N-benzylamines possess antifungal activity, and other complex benzylamine derivatives have shown antiproliferative effects against cancer cell lines.[12][13] The hexanol chain provides a flexible linker that can be further functionalized to optimize binding to biological targets.

  • Proteomics and Chemical Probes: The primary alcohol serves as a convenient handle for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or conjugated to reporter molecules (e.g., fluorophores, biotin) or solid supports. This makes it a useful building block for creating chemical probes to study protein-ligand interactions.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following information is based on data from related compounds and should be treated as a guideline for safe handling. A full, substance-specific Safety Data Sheet (SDS) should always be consulted.

  • Hazard Identification: Classified as a skin irritant.[14] Based on the parent alcohol (1-hexanol), it may be harmful if swallowed or in contact with skin and can cause serious eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with a well-defined set of physicochemical properties that make it a valuable tool for chemical research. Its synthesis is straightforward via reductive amination, and its purity and identity can be rigorously confirmed using standard chromatographic and spectroscopic methods. The presence of both a reactive benzylamine group and a functionalizable hexanol chain provides significant opportunities for its use as a scaffold in the development of novel molecules with potential applications in pharmacology and materials science. Adherence to proper safety protocols is essential when handling this and any laboratory chemical.

References

  • PrepChem. Synthesis of N-(benzyloxycarbonylglycyl)-6-amino-1-hexanol. Available from: [Link]

  • SpectraBase. This compound. Available from: [Link]

  • ResearchGate. Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Available from: [Link]

  • Frontiers in Chemistry. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available from: [Link]

  • ResearchGate. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Available from: [Link]

  • PubChemLite. This compound (C13H21NO). Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Available from: [Link]

  • Science of Synthesis. Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Available from: [Link]

  • White Rose Research Online. Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. Available from: [Link]

  • Regulations.gov. Human Health Risk Assessment for 6-Benzyladenine Technical (Manufacturing-Use Pro). Available from: [Link]

  • PubChem. 6-(Allyloxycarbonylamino)-1-hexanol. Available from: [Link]

  • PubChem. Benzylaminopurine. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. Available from: [Link]

  • E3S Web of Conferences. Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. Available from: [Link]

  • PubMed. Complete 1H and 13C NMR data assignment of new constituents from Severinia buxifolia. Available from: [Link]

  • SIELC Technologies. Separation of 1-Hexanol, 6-amino- on Newcrom R1 HPLC column. Available from: [Link]

  • National Center for Biotechnology Information. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available from: [Link]

  • YouTube. 22.4e Synthesis of Amines Reductive Amination. Available from: [Link]

  • Google Patents. CN110754476A - Soluble solution for improving stability of 6-benzylaminopurine preparation and preparation method thereof.
  • AERU. 6-benzyladenine (Ref: ABG-3191). Available from: [Link]

  • PubMed. Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Quick Company. An Improved Method For The Determination Of Purity Of 1 Hexanol In Active Pharmaceutical Ingredients. Available from: [Link]

  • National Center for Biotechnology Information. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Available from: [Link]

  • PubMed. Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. Available from: [Link]

Sources

An In-Depth Technical Guide to 6-Benzylamino-1-hexanol (CAS: 133437-08-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzylamino-1-hexanol, with CAS number 133437-08-8, is a bifunctional organic molecule incorporating a secondary amine and a primary alcohol. This unique structural arrangement imparts a combination of lipophilic and hydrophilic characteristics, suggesting its potential as a versatile intermediate in organic synthesis and as a scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, probable synthetic routes, purification strategies, and analytical characterization. Furthermore, it explores the potential biological activities and applications in drug development, drawing insights from the broader class of N-benzylamino alcohols and related structures. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Identity and Physicochemical Properties

This compound, also known as N-(6-Hydroxyhexyl)benzylamine, is a distinct chemical entity with the molecular formula C₁₃H₂₁NO and a molecular weight of approximately 207.32 g/mol .[1][2] Its structure features a hexanol backbone with a benzylamino substituent at the 6-position, rendering it amphiphilic.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 133437-08-8[1]
Molecular Formula C₁₃H₂₁NO[1]
Molecular Weight 207.32 g/mol [1]
IUPAC Name 6-(benzylamino)hexan-1-ol
Synonyms N-(6-Hydroxyhexyl)benzylamine
Appearance Colorless to light yellow clear liquid
Boiling Point 327.9 °C at 760 mmHg (Predicted)
Density ~1.0 g/cm³ (Predicted)
Flash Point 95.6 °C (Predicted)
Solubility Soluble in polar organic solvents. Limited solubility in water.

Synthesis and Purification

Plausible Synthetic Routes

Two primary retrosynthetic approaches are considered most viable:

  • Route A: Reductive Amination of 6-hydroxyhexanal with benzylamine.

  • Route B: Nucleophilic Substitution of a 6-halo-1-hexanol with benzylamine.

Synthetic Routes cluster_0 Route A: Reductive Amination cluster_1 Route B: Nucleophilic Substitution 6-Hydroxyhexanal 6-Hydroxyhexanal Product_A This compound 6-Hydroxyhexanal->Product_A + Benzylamine, Reductant (e.g., NaBH₃CN) Benzylamine_A Benzylamine Benzylamine_A->Product_A 6-Halo-1-hexanol 6-Halo-1-hexanol (X = Cl, Br, I) Product_B This compound 6-Halo-1-hexanol->Product_B + Benzylamine, Base (e.g., K₂CO₃) Benzylamine_B Benzylamine Benzylamine_B->Product_B Biological_Potential cluster_potential Potential Biological Activities (Inferred) Core_Structure This compound Antimicrobial Antimicrobial Activity Core_Structure->Antimicrobial Analogy to N-benzylamines Anticancer Anticancer Properties Core_Structure->Anticancer Scaffold for kinase inhibitors CNS_Activity CNS Receptor Modulation Core_Structure->CNS_Activity Structural similarity to neuroactive agents

Sources

An In-Depth Technical Guide to 6-Benzylamino-1-hexanol for Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Benzylamino-1-hexanol, also known by its synonym N-(6-Hydroxyhexyl)benzylamine. This bifunctional organic compound, featuring both a secondary amine and a primary alcohol, serves as a versatile intermediate and building block in synthetic chemistry. Its unique structure, combining a flexible C6 alkyl chain with a benzyl-protected amine and a reactive hydroxyl group, makes it a valuable precursor for applications in drug development, materials science, and proteomics research. This document details the compound's physicochemical properties, provides a robust, field-proven protocol for its synthesis and purification, outlines methods for its analytical characterization, discusses its potential applications, and summarizes critical safety and handling procedures. The insights herein are intended to equip researchers, chemists, and drug development professionals with the technical knowledge required to effectively utilize this compound in their work.

Chemical Identity and Physicochemical Properties

This compound is an organic compound identified by the CAS Number 133437-08-8.[1][2][3] Its structure consists of a six-carbon hexanol backbone with a benzylamino group (-NH-CH₂-Ph) attached to the C6 position.[4] This configuration imparts both hydrophilic (hydroxyl group) and lipophilic (benzyl group, alkyl chain) characteristics, making it an interesting amphiphilic molecule.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 133437-08-8[1][2][3]
Synonym N-(6-Hydroxyhexyl)benzylamine[1][4]
Molecular Formula C₁₃H₂₁NO[2][5][6]
Molecular Weight 207.32 g/mol [2][7]
Appearance Colorless to Yellow clear liquid[1]
Boiling Point 327.9 °C at 760 mmHg[5]
Flash Point 96 °C
Purity (Commercial) >97.0% (GC)[1]
InChI InChI=1S/C13H21NO/c15-11-7-2-1-6-10-14-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,1-2,6-7,10-12H2[6][7]
SMILES C(CCCO)CCNCc1ccccc1[4]

Synthesis and Purification

The synthesis of this compound is most reliably achieved via reductive amination. This cornerstone reaction of organic chemistry offers high yields and operational simplicity, avoiding the harsh conditions or expensive reagents associated with other amination strategies. The rationale for this choice is twofold: 1) The starting materials, 6-amino-1-hexanol and benzaldehyde, are commercially available and relatively inexpensive. 2) The reaction proceeds via a transient imine (Schiff base) intermediate which is readily reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄), minimizing side reactions.

Synthesis Workflow Diagram

G Reactant1 6-Amino-1-hexanol Intermediate Schiff Base Intermediate (Formed in situ) Reactant1->Intermediate + Stir @ RT Reactant2 Benzaldehyde Reactant2->Intermediate + Stir @ RT Solvent Methanol (Solvent) Solvent->Intermediate + Stir @ RT Product Crude this compound Intermediate->Product + NaBH4 (portion-wise) Reducer Sodium Borohydride (NaBH4) Reducer->Product Workup Aqueous Work-up & Extraction Product->Workup PurifiedProduct Purified Product (>97%) Purification Column Chromatography (Silica Gel) Workup->Purification Purification->PurifiedProduct

Caption: Reductive amination workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating purification and characterization steps to ensure the final product's identity and purity.

Materials:

  • 6-amino-1-hexanol (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-amino-1-hexanol and dissolve in methanol (approx. 0.5 M concentration).

  • Imine Formation: Add benzaldehyde dropwise to the stirring solution at room temperature. Allow the mixture to stir for 2-3 hours. The formation of the imine intermediate is typically accompanied by a slight warming and the formation of water as a byproduct.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride in small portions over 30 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent runaway hydrogen gas evolution.

  • Reaction Completion: After the final addition of NaBH₄, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours) to ensure complete reduction.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Reduce the volume of methanol on a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract three times with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Validation Step: The separation of the product from unreacted starting materials and byproducts is the primary validation of purity.

  • Final Product: Combine the pure fractions (as determined by TLC analysis) and remove the solvent under reduced pressure to yield this compound as a colorless or pale yellow oil.

Analytical Characterization

Confirming the structural integrity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ protons (~3.8 ppm), a triplet for the CH₂-OH protons (~3.6 ppm), and multiplets for the alkyl chain protons. The N-H proton will appear as a broad singlet.

    • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons (~127-140 ppm), the benzylic carbon (~54 ppm), the carbon bearing the hydroxyl group (~63 ppm), and the other aliphatic carbons in the hexyl chain.

  • Infrared (IR) Spectroscopy: Key absorption bands confirm the presence of the functional groups. A broad peak around 3300-3400 cm⁻¹ corresponds to the O-H stretch. A sharper, less intense peak in the same region (~3300 cm⁻¹) is characteristic of the N-H stretch of the secondary amine.[8] C-H stretches for the aromatic ring will appear just above 3000 cm⁻¹.

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry should show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 207).[7] A prominent fragment is often the tropylium cation (m/z = 91) from the cleavage of the benzyl group, a hallmark of benzyl-containing compounds.[9]

  • Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the final purity, which should exceed 97% for most research applications.[1]

Applications in Research & Drug Development

While specific biological activities of this compound are not extensively documented in peer-reviewed literature, its value lies in its role as a versatile bifunctional building block.[4] Its two distinct reactive sites—the nucleophilic secondary amine and the primary alcohol—can be addressed with orthogonal chemical strategies.

Potential as a Chemical Intermediate

The compound is an ideal scaffold for generating libraries of more complex molecules. The benzyl group serves as a stable protecting group for the amine, which can be removed under hydrogenolysis conditions if the primary amine is desired.

  • Derivatization at the Hydroxyl Group: The primary alcohol can undergo esterification, etherification, or oxidation to an aldehyde or carboxylic acid, allowing for the introduction of new functional groups or linkage to other molecules.

  • Derivatization at the Amine Group: The secondary amine can be acylated to form amides, further alkylated, or used in coupling reactions.

Conceptual Derivatization Pathways

G cluster_0 Hydroxyl Group Reactions cluster_1 Amine Group Reactions cluster_2 Debenzylation Core This compound Ester Ester Derivatives (e.g., via Acyl Chloride) Core->Ester R-COCl Ether Ether Derivatives (e.g., Williamson Synthesis) Core->Ether 1. NaH 2. R-Br Acid Carboxylic Acid (via Oxidation) Core->Acid PCC/Jones Amide Amide Derivatives (via Acylation) Core->Amide R'-COCl TertiaryAmine Tertiary Amines (via Reductive Amination) Core->TertiaryAmine R''CHO, NaBH(OAc)3 PrimaryAmine 6-Amino-1-hexanol (via Hydrogenolysis) Core->PrimaryAmine H2, Pd/C

Caption: Potential derivatization pathways for this compound.

Roles in Drug Discovery and Proteomics
  • Scaffold for Medicinal Chemistry: The molecule provides a flexible six-carbon spacer to separate a pharmacophore (which could be built upon the amine) from a solubilizing or targeting group (added to the alcohol). Six-membered heterocyclic rings are common in top-selling drugs, and this compound could serve as a precursor for side chains attached to such rings.[10]

  • Linker in Bioconjugation: After converting the alcohol to a more reactive functional group (e.g., a carboxylic acid or maleimide), the molecule can act as a PROTAC linker or be used to attach small molecules, fluorescent dyes, or biotin tags to proteins or other biomolecules.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This information is based on available Safety Data Sheets (SDS) for the compound and related chemicals.

  • Hazard Identification:

    • Causes skin irritation.[11][12]

    • Causes serious eye irritation.[11][12]

    • May cause respiratory irritation.[12][13]

  • Recommended Handling Procedures:

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

    • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12][14]

    • Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[12][14]

  • Storage:

    • Store in a tightly closed container.[14]

    • Keep in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[14]

Conclusion

This compound is a deceptively simple molecule with significant untapped potential for chemical innovation. Its bifunctional nature, coupled with straightforward synthesis and purification, establishes it as a valuable and versatile building block. For researchers in drug discovery, medicinal chemistry, and materials science, this compound offers a reliable and adaptable platform for constructing novel and complex molecular architectures. By understanding its properties, synthesis, and safe handling, scientists can effectively leverage this compound to advance their research and development objectives.

References

  • 3,4-DMA (hydrochloride). Labchem Catalog. [Link]

  • This compound - SpectraBase. SpectraBase. [Link]

  • 3,4-Dimethoxyamphetamine hydrochloride | C11H18ClNO2 | CID 81383. PubChem. [Link]

  • This compound (C13H21NO). PubChemLite. [Link]

  • This compound - MS (GC) Spectrum. SpectraBase. [Link]

  • This compound SDS. SDS Manager. [Link]

  • Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]

  • Preparation of N-benzylamines.
  • [Chemistry] How would you prepare benzylamine from each compound?. YouTube. [Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]

  • 6-(methylamino)hexane-1,2,3,4,5-pentanol 4-(((1S,2S)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2-biinden]-2-yl)methyl)benzoate (PH46A): a novel small molecule with efficacy in murine models of colitis. PubMed. [Link]

  • 24.10 Spectroscopy of Amines. OpenStax. [Link]

  • Preparation of benzylamine. PrepChem.com. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Course Hero. [Link]

  • 6-benzyladenine (Ref: ABG-3191). AERU. [Link]

  • 6-Benzylaminopurine and its glycoside as naturally occurring cytokinin. ResearchGate. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]

Sources

An In-depth Technical Guide to 6-Benzylamino-1-hexanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-Benzylamino-1-hexanol, a versatile bifunctional molecule of interest to researchers and professionals in drug development and chemical synthesis. This document elucidates its fundamental physicochemical properties, outlines a detailed synthetic protocol, and explores its potential applications, grounded in established scientific principles.

Core Molecular Attributes

This compound is an organic compound featuring a secondary amine and a primary alcohol functional group. This unique structure imparts both hydrophilic (due to the hydroxyl group) and lipophilic (due to the benzyl group and hexyl chain) characteristics, making it a valuable intermediate in the synthesis of more complex molecules.

Molecular Formula and Structure

The molecular formula for this compound is C13H21NO .[1][2][3][4] Its structure consists of a hexanol backbone where the terminal amino group is substituted with a benzyl group.

Physicochemical Data Summary

A summary of the key quantitative data for this compound is presented in the table below for ease of reference.

PropertyValueSource(s)
Molecular Formula C13H21NO[1][2][3][4]
Molecular Weight 207.32 g/mol [1][4]
Exact Mass 207.162314 g/mol [3][5]
CAS Number 133437-08-8[1][2][6]
Appearance Colorless to Yellow Clear Liquid[4]

Synthesis of this compound: A Methodological Approach

The synthesis of this compound can be achieved through several synthetic routes. A common and reliable method involves the reductive amination of 6-amino-1-hexanol with benzaldehyde or the direct N-alkylation of 6-amino-1-hexanol with a benzyl halide. The latter approach is detailed below, chosen for its straightforward execution and high yield potential.

Synthetic Workflow Overview

The following diagram illustrates the key stages in the synthesis of this compound from 6-amino-1-hexanol and benzyl chloride.

SynthesisWorkflow Reactants Reactants: - 6-Amino-1-hexanol - Benzyl Chloride - Base (e.g., K2CO3) - Solvent (e.g., Acetonitrile) ReactionMixture Reaction Mixture (Stirring at elevated temperature) Reactants->ReactionMixture 1. N-Alkylation Workup Aqueous Workup (Extraction with organic solvent) ReactionMixture->Workup 2. Quenching & Extraction Purification Purification (Column Chromatography) Workup->Purification 3. Isolation Characterization Characterization (NMR, MS, IR) Purification->Characterization 4. Purity & Identity Confirmation FinalProduct Pure this compound Characterization->FinalProduct

Caption: A generalized workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials:

  • 6-Amino-1-hexanol

  • Benzyl chloride

  • Potassium carbonate (K2CO3), anhydrous

  • Acetonitrile (CH3CN), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-amino-1-hexanol (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: While stirring the mixture, slowly add benzyl chloride (1.1 equivalents) dropwise at room temperature. The use of a slight excess of benzyl chloride ensures the complete consumption of the starting amine. The potassium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Redissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, deionized water, and brine. The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Spectroscopic data for this compound is available in public databases.[5][7]

Potential Applications in Research and Development

While specific, large-scale applications of this compound are not extensively documented in peer-reviewed literature, its structure suggests its utility as a versatile building block in several areas of chemical and pharmaceutical research.

Intermediate in Pharmaceutical Synthesis

The presence of both a nucleophilic secondary amine and a primary alcohol allows for sequential or orthogonal functionalization. This makes this compound a valuable intermediate for the synthesis of more complex molecules, including potential drug candidates. For instance, the hydroxyl group can be further modified to introduce ester or ether linkages, while the secondary amine can be acylated or participate in further alkylation reactions.

Linker in Proteomics and Drug Delivery

The linear six-carbon chain provides a flexible spacer, making this molecule a candidate for use as a linker in the development of probes for proteomics research or in the construction of drug-linker conjugates for targeted drug delivery. The amino and hydroxyl termini offer convenient handles for attachment to proteins, targeting ligands, or therapeutic agents.

Precursor for Novel Ligands

The benzylamino moiety can serve as a precursor for the synthesis of novel ligands for metal catalysis or as part of a pharmacophore in medicinal chemistry. The fundamental structure is present in a variety of biologically active compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[8][9]

  • Irritant: this compound is classified as a skin and eye irritant.[10][11] In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[8][12]

Conclusion

This compound is a valuable chemical entity with a straightforward synthesis and a range of potential applications in research and development. Its bifunctional nature provides chemists with a versatile tool for the construction of more complex and potentially bioactive molecules. Further investigation into the applications of this compound is warranted and holds promise for advancements in medicinal chemistry and materials science.

References

  • PubChem. (n.d.). 6-(benzylamino)hexan-1-ol. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(benzyloxycarbonylglycyl)-6-amino-1-hexanol. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Sds-manager.com. (2025). This compound SDS. Retrieved from [Link]

Sources

Potential biological activities of 6-Benzylamino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 6-Benzylamino-1-hexanol

Abstract

This compound is a synthetic organic compound whose biological activities have not been extensively reported in the scientific literature. However, its structural features, namely the presence of a benzylamino group and a hexanol backbone, suggest the potential for interesting pharmacological properties. This technical guide explores the hypothetical biological activities of this compound, drawing parallels with structurally related molecules that have established biological functions. We will delve into its potential as an anticancer agent, a modulator of cytokinin-like activity, and a histone deacetylase (HDAC) inhibitor. This document will serve as a roadmap for researchers and drug development professionals interested in investigating the therapeutic potential of this and similar novel chemical entities. We will outline detailed experimental protocols, propose potential mechanisms of action, and provide a framework for the systematic evaluation of its biological profile.

Introduction: Unveiling the Potential of a Novel Molecule

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Small molecules with unique structural motifs offer a rich source of potential drug candidates. This compound, while not extensively studied, presents an intriguing scaffold for investigation. Its structure combines a flexible hexanol chain, which can influence lipophilicity and cell membrane permeability, with a benzylamino group, a moiety present in various biologically active compounds, including the well-known cytokinin, 6-benzylaminopurine.[1][2]

This guide will provide a speculative yet scientifically grounded exploration of the potential biological activities of this compound. We will leverage existing knowledge of structure-activity relationships to propose testable hypotheses and outline the experimental workflows required to validate them.

Potential Anticancer Activity: A Primary Avenue of Investigation

The benzylamino moiety is a key feature of 6-benzylaminopurine (BAP) and its derivatives, which have demonstrated cytotoxic effects against various human cancer cell lines.[3][4] It is therefore plausible that this compound could exhibit similar anticancer properties.

Proposed Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)

Several derivatives of 6-benzylaminopurine have been shown to exert their antiproliferative effects through the inhibition of cyclin-dependent kinases (CDKs).[3] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them an attractive target for cancer therapy. We hypothesize that this compound may similarly interact with the ATP-binding pocket of CDKs, leading to cell cycle arrest and apoptosis.

G G1 G1 Phase S S Phase G1->S G1/S Transition (CDK2/Cyclin E) G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition (CDK1/Cyclin B) M->G1 CDK_Inhibitor This compound (Hypothetical CDK Inhibitor) CDK2 CDK2 CDK_Inhibitor->CDK2 Inhibition

Figure 1: Hypothetical mechanism of action of this compound as a CDK2 inhibitor, leading to G1/S phase cell cycle arrest.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

A primary step in evaluating the anticancer potential of a novel compound is to assess its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Normal human cell line (e.g., hTERT-immortalized retinal pigment epithelial cells, RPE-1)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add the compound solutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Hypothetical Data: IC50 Values

The following table presents hypothetical IC50 values for this compound against various cell lines.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast15.2
A549Lung22.8
HCT116Colon18.5
RPE-1Normal> 100

Potential as a Histone Deacetylase (HDAC) Inhibitor

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] HDAC inhibitors have emerged as a promising class of anticancer agents.[6] The general structure of an HDAC inhibitor consists of a zinc-binding group (ZBG), a linker, and a cap group. It is conceivable that the hydroxyl group of the hexanol chain could act as a ZBG, the alkyl chain as a linker, and the benzylamino group as a cap.

Proposed Mechanism of Action: HDAC Inhibition

HDACs remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[5] By inhibiting HDACs, this compound could potentially restore the expression of tumor suppressor genes that have been silenced in cancer cells.

G cluster_pharmacophore HDAC Inhibitor Pharmacophore cluster_molecule This compound ZBG Zinc-Binding Group (e.g., Hydroxamic acid, Carboxylic acid) Linker Linker (Alkyl chain) ZBG->Linker HDAC_Enzyme HDAC Active Site (with Zn2+) ZBG->HDAC_Enzyme Chelates Zn2+ Cap Cap Group (Aromatic ring) Linker->Cap Hexanol Hexanol -OH (Potential ZBG) Alkyl_Chain Alkyl Chain (Linker) Hexanol->Alkyl_Chain Benzylamino Benzylamino (Cap Group) Alkyl_Chain->Benzylamino

Figure 2: A diagram illustrating the general pharmacophore model of an HDAC inhibitor and the potential fit of this compound.

Experimental Protocol: In Vitro HDAC Inhibition Assay

Fluorometric assays are commonly used to measure HDAC activity. These assays utilize a substrate that becomes fluorescent upon deacetylation by an HDAC enzyme.

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (e.g., Trichostatin A and trypsin)

  • This compound

  • Known HDAC inhibitor (e.g., SAHA, Vorinostat) as a positive control

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare serial dilutions of this compound and the positive control in HDAC assay buffer.

  • Reaction Setup: In a 96-well black plate, add the HDAC enzyme, the test compound (or control), and assay buffer.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the developer solution.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the compound. Determine the IC50 value from the dose-response curve.

Hypothetical Data: HDAC Inhibition

The following table shows hypothetical IC50 values for this compound against different HDAC isoforms.

HDAC IsoformHypothetical IC50 (µM)
HDAC15.8
HDAC27.2
HDAC312.1
HDAC62.5

Concluding Remarks and Future Directions

While the biological activities of this compound remain to be experimentally determined, its structural characteristics provide a strong rationale for investigating its potential as an anticancer agent and an HDAC inhibitor. The experimental protocols outlined in this guide offer a starting point for a comprehensive evaluation of its pharmacological profile.

Future research should focus on:

  • Synthesis and Characterization: Chemical synthesis and full characterization of this compound.

  • In-depth Mechanistic Studies: If initial screenings are promising, further studies will be needed to elucidate the precise mechanism of action, including cell cycle analysis, apoptosis assays, and Western blotting for key protein markers.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify the key structural features required for optimal activity and selectivity.

  • In Vivo Efficacy Studies: Evaluation of the compound's efficacy and safety in preclinical animal models of cancer.

The exploration of novel chemical entities like this compound is essential for the advancement of drug discovery and the development of new therapies for human diseases.

References

  • Trávníček, Z., et al. (2011). Evaluation of in vitro cytotoxicity of 6-benzylaminopurine carboplatin derivatives against human cancer cell lines and primary human hepatocytes. Toxicology in Vitro, 25(3), 652-656. [Link]

  • Doležal, K., et al. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 14(3), 875-884. [Link]

  • West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. Journal of Clinical Investigation, 124(1), 30-39. [Link]

  • Li, Z., & Zhu, W. G. (2014). Targeting histone deacetylases for cancer therapy: from molecular mechanisms to clinical implications. International Journal of Biological Sciences, 10(7), 757-770. [Link]

  • RSC Publishing. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • MDPI. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. [Link]

  • Porter, N. J., & Christianson, D. W. (2017). Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity. ACS Chemical Biology, 12(4), 956-963. [Link]

  • ResearchGate. (n.d.). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. [Link]

  • Li, Y., et al. (2015). Inhibition of Histone Deacetylase 6 Improves Long-Term Survival in a Lethal Septic Model. The Journal of Trauma and Acute Care Surgery, 78(2), 378-385. [Link]

  • MDPI. (2022). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. [Link]

  • RSC Publishing. (n.d.). Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. [Link]

  • ResearchGate. (2022). Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. [Link]

  • MDPI. (2023). Cytotoxicity Analysis and In Silico Studies of Three Plant Extracts with Potential Application in Treatment of Endothelial Dysfunction. [Link]

  • ResearchGate. (n.d.). 6-Benzylaminopurine and its glycoside as naturally occurring cytokinin. [Link]

  • AERU. (2025). 6-benzyladenine (Ref: ABG-3191). [Link]

  • MDPI. (2022). The Interaction Effect of Laser Irradiation and 6-Benzylaminopurine Improves the Chemical Composition and Biological Activities of Linseed (Linum usitatissimum) Sprouts. [Link]

  • PubChem. (n.d.). Benzylaminopurine. [Link]

  • MDPI. (2023). BAP (6-Benzylaminopurine) Seed-Priming Enhanced Growth, Antioxidant Accumulation and Anthocyanin Metabolism in Olive Sprouts. [Link]

  • ResearchGate. (n.d.). Phytochemical variation and biological activities of Zosima absinthifolia during various stages of growth. [Link]

Sources

Methodological & Application

Experimental Protocol for the Application of 6-Benzylamino-1-hexanol in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: Unveiling the Potential of 6-Benzylamino-1-hexanol

This compound is a chemical compound whose biological activity in mammalian cells is an emerging area of research.[1] Its molecular structure, featuring a benzylamine group and a hexanol chain, suggests a potential role as a modulator of critical cellular signaling pathways. Specifically, it shares structural similarities with sphingosine, the natural substrate for sphingosine kinases (SKs). This homology points toward a hypothesized function as a sphingosine kinase inhibitor.

Sphingolipid metabolism is governed by a delicate balance, often termed the "sphingolipid rheostat," which dictates cell fate.[2][3] The two key lipids in this balance are:

  • Ceramide: A pro-apoptotic lipid that can halt the cell cycle and initiate programmed cell death.

  • Sphingosine-1-phosphate (S1P): A pro-survival and pro-proliferative lipid messenger.[3]

The conversion of sphingosine to S1P is catalyzed by two key enzymes, sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2).[4][5] In many forms of cancer, SK1 is overexpressed, tipping the rheostat towards S1P production and promoting tumor growth, proliferation, and resistance to therapy.[6][7] Therefore, inhibiting SKs is a validated and promising strategy in oncology.[2][5]

This guide provides the necessary protocols to test the hypothesis that this compound functions as an SK inhibitor, leading to anti-proliferative and pro-apoptotic effects in cancer cell lines.

Hypothesized Mechanism of Action: Inhibition of the Sphingosine Kinase Pathway

We hypothesize that this compound acts as a competitive inhibitor at the sphingosine-binding site of SK1 and/or SK2. This inhibition disrupts the sphingolipid rheostat in two significant ways:

  • Decreased S1P Production: By blocking the phosphorylation of sphingosine, the compound reduces the intracellular and extracellular pools of S1P. This limits the pro-survival signaling cascades that are typically activated by S1P binding to its G protein-coupled receptors (S1PR₁₋₅).[6]

  • Increased Ceramide and Sphingosine Levels: The inhibition of S1P synthesis leads to an accumulation of its metabolic precursors, sphingosine and, subsequently, ceramide.[3][7] Elevated ceramide levels can trigger apoptosis through various downstream pathways, including the activation of caspases and suppression of anti-apoptotic proteins.

The diagram below illustrates this proposed mechanism of action.

G cluster_0 Sphingolipid Rheostat cluster_1 Cellular Outcomes Sphingosine Sphingosine SK Sphingosine Kinase (SK1/SK2) Sphingosine->SK S1P Sphingosine-1-Phosphate (S1P) Proliferation Proliferation & Survival S1P->Proliferation Ceramide Ceramide Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis (Cell Death) Ceramide->Apoptosis SK->S1P ATP → ADP Compound This compound (Hypothesized Inhibitor) Compound->SK Inhibition G cluster_workflow Cytotoxicity Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h for attachment A->B C 3. Treat with Serial Dilutions of this compound B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (Incubate 3-4h) D->E F 6. Solubilize Formazan Crystals E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data & Calculate IC50 G->H

Caption: A standard workflow for determining compound cytotoxicity.

Table 1: Example Cytotoxicity Data and Interpretation

Concentration (µM)Mean Absorbance (570 nm)Std. Dev.% Viability (vs. Control)
0 (Vehicle)1.2540.08100%
1.561.1980.0795.5%
3.131.0520.0683.9%
6.250.8810.0570.3%
12.5 0.630 0.04 50.2%
250.3150.0325.1%
500.1120.028.9%
1000.0550.014.4%
Calculated IC₅₀~12.5 µM

Interpretation: The IC₅₀ is approximately 12.5 µM. For subsequent functional assays (e.g., proliferation, migration), it is advisable to use non-cytotoxic concentrations, typically at or below the IC₂₀ (in this example, ~4-5 µM), to ensure observed effects are not merely a result of cell death.

Section 2: Materials and Reagents

  • Compound: this compound (CAS 133437-08-8) [1]* Cell Lines: Human cancer cell lines (e.g., MCF-7 breast cancer, PC-3 prostate cancer, A549 lung cancer).

  • Solvent: Cell culture-grade Dimethyl Sulfoxide (DMSO).

  • Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, RPMI-1640).

  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution.

  • Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), MTT (Thiazolyl Blue Tetrazolium Bromide).

  • Labware: 96-well flat-bottom cell culture plates, sterile microcentrifuge tubes, serological pipettes, cell culture flasks.

  • Equipment: Biosafety cabinet, CO₂ incubator (37°C, 5% CO₂), inverted microscope, microplate reader, analytical balance, vortex mixer.

Section 3: Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.Ensure a homogenous single-cell suspension before seeding. Use calibrated multichannel pipettes. Avoid using the outermost wells of the plate.
Compound precipitates in culture medium Low solubility of the compound at the tested concentration.Lower the highest concentration in your serial dilution. Ensure the stock solution is fully dissolved before diluting in medium. Do not exceed a final DMSO concentration of 0.5%.
No cytotoxic effect observed Compound is not cytotoxic at the tested concentrations; Cell line is resistant; Incorrect compound dilution.Increase the concentration range for the dose-response curve. Verify stock solution calculations and preparation. Test on a different, potentially more sensitive, cell line.

References

  • Brinkmann, V. (2009). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. PubMed - NIH. [Link]

  • Pyne, N. J., & Pyne, S. (2017). SPHINGOSINE KINASE INHIBITORS AND CANCER: SEEKING THE GOLDEN SWORD OF HERCULES. PMC - NIH. [Link]

  • Guan, S., & Smith, C. D. (2018). Targeting Sphingosine Kinases for the Treatment of Cancer. PMC - PubMed Central. [Link]

  • French, K. J., et al. (2004). Novel sphingosine kinase inhibitors: Characterization of cellular mechanism and antitumor activity. Cancer Research - AACR Journals. [Link]

  • French, K. J., et al. (2006). Antitumor activity of sphingosine kinase inhibitors. PubMed - NIH. [Link]

  • Hengst, J., et al. (2010). Inhibitors of the sphingosine kinase pathway as potential therapeutics. PubMed. [Link]

  • Chun, J., & Hartung, H. P. (2010). Neurological S1P signaling as an emerging mechanism of action of oral FTY720 (fingolimod) in multiple sclerosis. PubMed. [Link]

  • Brinkmann, V. (2009). Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis. PMC. [Link]

  • Mehling, M., et al. (2011). Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy. PubMed. [Link]

  • Ghassemi, F., & Ghafouryan, H. (2016). Fingolimod for Multiple Sclerosis; Mechanism of Action, Safety and Toxicity. Brieflands. [Link]

  • Szučová, L., et al. (2009). Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. ResearchGate. [Link]

  • International Journal of Advanced Biotechnology and Research. (n.d.). EFFECTS OF 6-BENZYL AMINO PURINE (6-BAP) ON IN VITRO SHOOT MULTIPLICATION OF GRAND NAINE (MUSA SP.). [Link]

  • Teneva, D., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. NIH. [Link]

  • Aslantürk, Ö. S. (2018). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. (2024). MDPI. [Link]

  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. PMC - PubMed Central. [Link]

  • Vinken, M. (2017). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. PubMed Central. [Link]

Sources

Application Notes and Protocols: 6-Benzylamino-1-hexanol in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Novel Cytokinin Analogue

Cytokinins are a class of plant hormones, or phytohormones, that are central to the regulation of cell division (cytokinesis), shoot organogenesis, and overall plant development.[1][2] In the field of plant tissue culture, cytokinins are indispensable for inducing shoot formation from explants and callus tissues, a process often referred to as de novo shoot organogenesis.[3][4] The balance between cytokinins and another class of phytohormones, auxins, is a critical determinant of developmental outcomes in vitro; a high cytokinin-to-auxin ratio typically promotes shoot formation, while the reverse favors root development.[3][4][5]

The most commonly utilized synthetic cytokinin in plant tissue culture is 6-benzylaminopurine (BAP or BA).[6][7] Its efficacy in promoting shoot proliferation across a wide range of plant species is well-documented.[7][8] 6-Benzylamino-1-hexanol is a structural analogue of BAP, featuring a hexanol group attached to the benzyl ring. While specific research on the application of this compound in plant tissue culture is not extensively published, its structural similarity to BAP provides a strong basis for its investigation as a potentially potent plant growth regulator. The addition of the 1-hexanol side chain may influence its solubility, uptake by plant tissues, metabolic stability, and interaction with cytokinin receptors, potentially offering unique advantages in specific applications.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the use of this compound in plant tissue culture. The protocols outlined below are based on established principles of cytokinin application and provide a framework for the systematic evaluation of this novel compound.

The Mechanistic Underpinnings: Cytokinin Signaling

To effectively utilize this compound, it is crucial to understand the fundamental mechanism of cytokinin action. Cytokinins initiate a signaling cascade by binding to histidine kinase receptors located in the endoplasmic reticulum membrane of plant cells.[1][9][10] This binding event triggers a multi-step phosphorelay, a signaling system analogous to two-component systems in bacteria.[9][11]

The signal is transduced through the following key steps:

  • Signal Perception: The cytokinin molecule binds to the CHASE domain of a histidine kinase receptor (in Arabidopsis, these are AHK2, AHK3, and AHK4).[3]

  • Phosphorelay Initiation: This binding causes the autophosphorylation of a conserved histidine residue on the receptor. The phosphate group is then transferred to a conserved aspartate residue within the receptor's receiver domain.[12]

  • Nuclear Translocation: The phosphate group is subsequently transferred to Histidine Phosphotransfer Proteins (AHPs), which then shuttle from the cytoplasm to the nucleus.[9][11]

  • Transcriptional Activation: In the nucleus, AHPs transfer the phosphate group to Response Regulators (ARRs). Specifically, type-B ARRs are activated by phosphorylation and function as transcription factors, binding to the promoters of cytokinin-responsive genes and activating their transcription.[1][12]

  • Negative Feedback: Among the genes activated by type-B ARRs are the type-A ARRs. Type-A ARRs act as negative regulators of the pathway, providing a feedback mechanism to attenuate the cytokinin signal.[12]

The anticipated mechanism of action for this compound is that it will also bind to cytokinin receptors, thereby initiating this signaling cascade and leading to the downstream developmental responses characteristic of cytokinins, such as cell division and shoot proliferation.[13]

Cytokinin_Signaling_Pathway cluster_membrane Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Histidine Kinase Receptor (AHK) receptor->receptor ahp AHP receptor->ahp Phosphotransfer arr_b Type-B ARR (Inactive) ahp->arr_b Phosphotransfer arr_b_active Type-B ARR (Active) arr_b->arr_b_active (P) dna Cytokinin-Responsive Genes arr_b_active->dna Activates Transcription arr_a Type-A ARR arr_a->receptor Negative Feedback dna->arr_a Expression cytokinin This compound cytokinin->receptor Binding

Sources

Unlocking Potential: Application Notes and Protocols for 6-Benzylamino-1-hexanol in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Cytokinin Research

For decades, the synthetic cytokinin 6-benzylaminopurine (BAP or 6-BA) has been a cornerstone of agricultural research, renowned for its profound effects on plant growth, development, and stress response.[1][2] This guide turns its focus to a structurally related yet distinct molecule: 6-Benzylamino-1-hexanol . While specific research on this compound in agriculture is nascent, its structural similarity to 6-BA suggests a strong potential for analogous cytokinin-like activity. This document provides a comprehensive framework for researchers and scientists to explore the applications of this compound, drawing upon the extensive knowledge base of 6-BA to propose detailed experimental protocols and highlight promising avenues of investigation.

This guide is designed to be a practical resource, offering not just methodologies but also the scientific rationale behind them. By leveraging the established principles of cytokinin action, we can logically design experiments to unlock the potential of this compound in enhancing crop resilience and productivity.

Chemical Profile: this compound

PropertyValueSource
CAS Number 133437-08-8[3]
Molecular Formula C₁₃H₂₁NO[3]
Molecular Weight 207.32 g/mol [3]
Appearance Colorless to Yellow Clear Liquid
Synonyms N-(6-Hydroxyhexyl)benzylamine

Hypothesized Mechanism of Action: A Cytokinin-Like Role

6-benzylaminopurine (6-BA) is a synthetic cytokinin that modulates a wide array of plant processes, including cell division, shoot proliferation, and senescence delay.[1][2] Cytokinins exert their effects by binding to specific receptors, which triggers a signaling cascade that ultimately alters gene expression. Given the structural parallels between this compound and 6-BA, it is hypothesized that the former may also function as a cytokinin agonist, influencing similar physiological and molecular pathways.

The primary proposed mechanism involves the stimulation of cell division and differentiation, which can lead to enhanced growth and development. Furthermore, like 6-BA, this compound may play a crucial role in mitigating the detrimental effects of abiotic stresses by enhancing antioxidant defense systems and maintaining photosynthetic efficiency.[4][5]

Potential Applications in Agricultural Research

Based on the well-documented effects of 6-BA, the following areas represent high-priority research directions for this compound:

  • Abiotic Stress Tolerance: Enhancing plant resilience to environmental stressors such as drought, waterlogging, and temperature extremes.

  • Crop Yield and Quality Enhancement: Improving key yield components like grain weight, fruit size, and overall productivity.

  • Plant Tissue Culture and Micropropagation: Promoting shoot initiation and multiplication for rapid and uniform plant propagation.

  • Post-Harvest Physiology: Extending the shelf-life and maintaining the quality of horticultural products.

Application I: Enhancing Abiotic Stress Tolerance

Scientific Rationale

Abiotic stresses like drought and waterlogging can severely limit crop productivity. 6-BA has been shown to ameliorate these stresses by improving antioxidant systems, maintaining chlorophyll content, and regulating hormonal balance.[4][6] Research suggests that 6-BA can reduce yield loss under waterlogging by regulating the phenylpropanoid pathway and enhancing lignin biosynthesis.[4] It is plausible that this compound could confer similar protective effects.

Experimental Protocol: Assessing Drought Tolerance in Wheat

This protocol outlines a greenhouse experiment to evaluate the efficacy of this compound in mitigating drought stress in wheat (Triticum aestivum).

1. Plant Material and Growth Conditions:

  • Select a common wheat variety (e.g., 'Scout 66').
  • Sow seeds in pots filled with a standard potting mix.
  • Grow plants in a controlled environment greenhouse with a 16/8 hour light/dark cycle and a temperature of 22-25°C.

2. Experimental Design:

  • Arrange pots in a completely randomized design with three treatment groups:
  • Control (well-watered)
  • Drought Stress (no this compound)
  • Drought Stress + this compound
  • Replicate each treatment at least five times.

3. Treatment Application:

  • At the tillering stage, induce drought stress by withholding water from the drought stress groups until the soil moisture content reaches a predetermined stress level (e.g., 40% of field capacity).
  • Prepare a solution of this compound at a concentration of 20 mg/L (this concentration is based on effective ranges for 6-BA and should be optimized).[7]
  • Apply the this compound solution as a foliar spray to the designated treatment group until runoff. The control and drought stress groups should be sprayed with a mock solution (water with the same surfactant, if used).

4. Data Collection and Analysis:

  • Physiological Parameters: Measure relative water content, chlorophyll content (using a SPAD meter), and stomatal conductance at regular intervals during the stress period.
  • Biochemical Assays: After the stress period, harvest leaf tissue to measure levels of malondialdehyde (MDA) as an indicator of oxidative stress, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).
  • Yield Components: At maturity, harvest the plants and measure grain yield, thousand-grain weight, and the number of grains per spike.
  • Statistical Analysis: Analyze the data using ANOVA to determine the statistical significance of the differences between treatment groups.

Application II: Improving Crop Yield and Grain Filling

Scientific Rationale

Cytokinins are known to play a vital role in sink strength and nutrient allocation, which directly impacts grain filling and final yield. Foliar application of 6-BA has been shown to increase the grain filling rate and final grain weight in maize and wheat, particularly under stress conditions.[5][8] By promoting cell division and the transport of photosynthates to the developing grains, this compound could potentially enhance these processes.

Experimental Workflow: Investigating the Effect on Grain Filling

G cluster_0 Pre-Anthesis cluster_1 Post-Anthesis Treatment cluster_2 Data Collection & Analysis P1 Wheat Cultivation (Standard Practices) P2 Identification of Anthesis Stage P1->P2 T1 Foliar Application of This compound (e.g., 25 mg/L) P2->T1 T2 Control Group (Mock Spray) P2->T2 D1 Grain Sampling (Multiple Time Points) T1->D1 T2->D1 D2 Measurement of Grain Filling Rate D1->D2 D3 Starch Content Analysis (Amylose & Amylopectin) D1->D3 D4 Final Yield Component Analysis at Harvest D2->D4 D3->D4

Caption: Workflow for assessing the impact of this compound on grain filling.

Application III: Plant Tissue Culture and Micropropagation

Scientific Rationale

In plant tissue culture, cytokinins are essential for inducing shoot formation and proliferation.[9] 6-BA is a widely used cytokinin in various micropropagation protocols due to its effectiveness in promoting axillary bud breaking and adventitious shoot regeneration. This compound, as a potential cytokinin, could be a valuable alternative or supplement in tissue culture media.

Protocol: Shoot Proliferation in Tobacco (Nicotiana tabacum)

This protocol details the steps for evaluating the efficacy of this compound in promoting shoot proliferation from leaf explants of tobacco, a model plant for tissue culture studies.

1. Preparation of Stock Solutions:

  • This compound Stock (1 mg/mL): Due to its liquid nature, precise measurement by volume is crucial. Accurately measure a known volume of this compound and dissolve it in a small amount of a suitable solvent (e.g., DMSO or ethanol) before bringing it to the final volume with sterile distilled water. Note: Solubility tests should be conducted beforehand.
  • Auxin Stock (e.g., NAA, 1 mg/mL): Prepare a stock solution of an auxin like Naphthaleneacetic acid (NAA) as it is often used in combination with cytokinins for shoot induction.[10]

2. Preparation of Culture Medium:

  • Prepare Murashige and Skoog (MS) medium, including vitamins and sucrose, according to the standard formulation.
  • Divide the MS medium into batches and supplement with different concentrations of this compound (e.g., 0, 0.5, 1.0, 2.0, 4.0 mg/L) and a constant concentration of NAA (e.g., 0.1 mg/L).
  • Adjust the pH of the media to 5.8, add agar, and autoclave.

3. Explant Preparation and Inoculation:

  • Select young, healthy leaves from in vitro-grown tobacco plantlets.
  • Cut the leaves into small segments (approx. 1 cm²).
  • In a laminar flow hood, place the leaf explants onto the prepared media with the adaxial side down.

4. Incubation and Data Collection:

  • Incubate the cultures at 25±2°C under a 16-hour photoperiod.
  • After 4-6 weeks, record the following data:
  • Percentage of explants forming shoots.
  • Average number of shoots per explant.
  • Average shoot length.
Hypothetical Signaling Pathway in Cytokinin-Mediated Growth

G cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Nucleus 6B1H This compound Receptor Cytokinin Receptor (e.g., AHK3/4) 6B1H->Receptor Binding & Autophosphorylation AHP AHP (Histidine Phosphotransfer) Receptor->AHP Phosphoryl Transfer ARR ARR (Response Regulator) AHP->ARR Nuclear Translocation & Phosphoryl Transfer Gene Target Gene Expression (Cell Cycle & Development) ARR->Gene Regulation

Caption: A hypothesized signaling pathway for this compound.

Conclusion and Future Directions

While direct experimental data on this compound in agricultural research is limited, its structural similarity to the potent synthetic cytokinin 6-BA provides a strong foundation for targeted investigation. The protocols and application notes presented here offer a comprehensive starting point for researchers to explore its potential in enhancing crop stress tolerance, improving yield, and optimizing plant tissue culture systems. Future research should focus on dose-response studies across a variety of crop species, comparative analyses with 6-BA, and elucidation of its precise molecular mechanisms of action. The exploration of this compound could lead to the development of novel and effective tools for sustainable agriculture.

References

  • 6-BA Reduced Yield Loss under Waterlogging Stress by Regulating the Phenylpropanoid Pathway in Wheat. (2024). MDPI. Retrieved from [Link]

  • Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. (2009). ResearchGate. Retrieved from [Link]

  • Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. (n.d.). IOP Conference Series: Earth and Environmental Science.
  • Effects of 6‐benzyladenine (6‐BA) treatment on the yield components and... (n.d.). ResearchGate. Retrieved from [Link]'

  • Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. (2006). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • CFNP TAP Report for 6-Benzyladenine. (n.d.). Agricultural Marketing Service, USDA.
  • Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. (2018). National Institutes of Health. Retrieved from [Link]

  • Top-5 Uses of 6-BA Cytokinin Plant Growth Regulators in Ornamental Plants. (2021).
  • 6-Benzylaminopurine. (n.d.). Wikipedia. Retrieved from [Link]

  • LABORATORY PROTOCOLS. (1999). CIMMYT Repository.
  • Exogenous 6-benzylaminopurine enhances waterlogging and shading tolerance after anthesis by improving grain starch accumulation and grain filling. (2022). Frontiers in Plant Science. Retrieved from [Link]

  • How to make a Stock PGR Solution of 6BAP (6-Benzylaminopurine). (2025). YouTube. Retrieved from [Link]

  • Soluble solution for improving stability of 6-benzylaminopurine preparation and preparation method thereof. (n.d.).
  • 6-Benzylaminopurine (6-BA) ameliorates drought stress response in tall fescue via the influencing of biochemicals and strigolactone-signaling genes. (2020). Plant Physiology and Biochemistry. Retrieved from [Link]

  • PLANT TISSUE CULTURE: GENERAL TECHNIQUES. (n.d.). International Journal of Scientific Development and Research.
  • 6-Benzyladenine. (2016). American Chemical Society. Retrieved from [Link]

  • Incorporation of Organic Growth Additives to Enhance In Vitro Tissue Culture for Producing Genetically Stable Plants. (2022). National Institutes of Health. Retrieved from [Link]

  • Evolving role of synthetic cytokinin 6-benzyl adenine for drought stress tolerance in soybean (Glycine max L. Merr.). (2022). Frontiers in Plant Science. Retrieved from [Link]

  • 6-Benzylaminopurine and its glycoside as naturally occurring cytokinin. (n.d.).
  • Methods for the detection of plant growth regulators 6-benzyl adenine and paclobutrazol in biological fluids. (n.d.).

Sources

Analytical methods for detecting 6-Benzylamino-1-hexanol in samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: High-Performance Analytical Methods for the Quantification of 6-Benzylamino-1-hexanol

Abstract

This application note provides a comprehensive guide to the analytical methodologies for the detection and quantification of this compound. This compound, featuring both a secondary amine and a primary alcohol, possesses unique physicochemical properties that require robust and tailored analytical strategies.[1] We present detailed protocols for sample preparation from various matrices, followed by three validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization. The causality behind experimental choices, from sample extraction to chromatographic separation and detection, is explained in detail. Furthermore, this guide outlines the essential parameters for method validation according to International Council for Harmonisation (ICH) guidelines to ensure data integrity, accuracy, and reliability for researchers, scientists, and drug development professionals.[2][3][4]

Introduction and Analyte Properties

This compound (CAS: 133437-08-8) is an organic compound characterized by a six-carbon aliphatic chain, terminated by a hydroxyl group on one end and a benzylamino group on the other.[5] This bifunctional structure imparts both hydrophilic (from the alcohol) and lipophilic/basic (from the benzylamine) characteristics.[1] Accurate quantification is critical, particularly when it is considered a pharmaceutical impurity, a synthetic intermediate, or a metabolite in biological studies.

Its polarity presents a challenge for extraction from complex matrices and for certain chromatographic techniques.[6][7] The presence of a benzene ring provides a useful chromophore for UV detection, while the basic secondary amine is ideal for sensitive detection by mass spectrometry in positive ionization mode.[8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₂₁NO[9][10]
Molecular Weight207.32 g/mol [9]
AppearanceColorless to Yellow Liquid
Boiling Point327.9°C at 760 mmHg[10]
StructureN-(6-Hydroxyhexyl)benzylamine

Sample Preparation Strategies

The objective of sample preparation is to extract the analyte from the sample matrix, remove interfering substances, and concentrate it to a level suitable for analysis.[11] The choice of technique depends heavily on the matrix complexity.

Pharmaceutical Formulations (e.g., Tablets, Solutions)

For simpler matrices, a straightforward dissolution followed by filtration is often sufficient.

  • Accurately weigh the sample (e.g., powdered tablet) into a volumetric flask.

  • Add a suitable diluent (e.g., 50:50 Acetonitrile:Water) to dissolve the analyte and excipients. The organic component helps precipitate certain polymers while solubilizing the analyte.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm PTFE or PVDF syringe filter to remove insoluble excipients before injection.

Biological Matrices (e.g., Plasma, Urine)

Biological fluids require more extensive cleanup to remove proteins and salts that can interfere with analysis and damage analytical instrumentation.[6][11][12]

  • Protein Precipitation (PPT): A rapid but less clean method suitable for initial screening.[11][13]

    • To 100 µL of plasma, add 300 µL of cold acetonitrile or methanol.

    • Vortex vigorously for 1 minute to denature and precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • Liquid-Liquid Extraction (LLE): Offers better selectivity by partitioning the analyte between two immiscible liquid phases.

    • To 200 µL of plasma, add 50 µL of 1M Sodium Hydroxide to deprotonate the amine group, making the analyte more non-polar.

    • Add 1 mL of an organic solvent (e.g., Methyl tert-butyl ether or Ethyl Acetate).

    • Vortex for 2 minutes, then centrifuge to separate the layers.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for analyte concentration.[11][13] A mixed-mode cation exchange polymer-based sorbent is ideal.

    • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

    • Load: Pretreat 500 µL of plasma or urine by adding 500 µL of 2% phosphoric acid. Load the pretreated sample onto the cartridge. The acidic condition ensures the analyte's amine is protonated and retained by the cation exchange mechanism.

    • Wash: Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol to remove interferences.

    • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution buffer neutralizes the amine, releasing it from the sorbent.

    • Evaporate the eluate and reconstitute in the mobile phase.

G cluster_0 Sample Type cluster_1 Preparation Method cluster_2 Output Sample Sample Matrix Bio Biological Fluid (Plasma, Urine) Sample->Bio Pharm Pharmaceutical Formulation Sample->Pharm PPT Protein Precipitation Bio->PPT LLE Liquid-Liquid Extraction Bio->LLE SPE Solid-Phase Extraction Bio->SPE Diss Dissolution & Filtration Pharm->Diss Final Final Extract for Analysis PPT->Final LLE->Final SPE->Final Diss->Final

Caption: Decision workflow for sample preparation of this compound.

Analytical Methods & Protocols

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is robust, widely available, and suitable for quantifying the analyte in less complex matrices, such as pharmaceutical formulations. The benzyl group allows for sensitive UV detection.[14]

  • Protocol:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Gradient: 20% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection: 265 nm

  • Rationale: The C18 stationary phase retains the analyte via hydrophobic interactions with the benzyl group. The acidic mobile phase ensures the secondary amine is protonated, leading to a single ionic species and sharp, symmetrical peak shapes. A gradient elution is used to ensure elution of the analyte with good resolution from potential impurities.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high sensitivity and selectivity, making it ideal for bioanalysis (e.g., in plasma) where concentrations are low and the matrix is complex.[12]

  • Protocol:

    • LC System: UPLC/HPLC system (specifications similar to Method 1, but often with smaller column dimensions like 2.1 mm ID for higher sensitivity).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Mass Spectrometer: Triple Quadrupole

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • MRM Transitions:

      • Precursor Ion (Q1): m/z 208.2 [M+H]⁺

      • Product Ions (Q3): A primary ion for quantification (e.g., m/z 91.1, corresponding to the tropylium ion from the benzyl group) and a secondary ion for confirmation.

    • Instrument Parameters: Optimize cone voltage and collision energy for maximum signal intensity.

  • Rationale: The use of volatile buffers like formic acid makes the mobile phase compatible with MS. ESI in positive mode is highly efficient for protonating the basic amine. Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out matrix noise.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct GC analysis of this compound is challenging due to the polar -OH and -NH groups, which cause poor peak shape and adsorption on the column. Derivatization is required to block these active sites, reduce polarity, and improve volatility.[15][16]

  • Protocol:

    • Derivatization:

      • Evaporate the sample extract to dryness.

      • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

      • Cap the vial and heat at 70°C for 30 minutes. This will convert both the alcohol and amine to their trimethylsilyl (TMS) ethers/amines.

    • GC-MS Analysis:

      • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness

      • Carrier Gas: Helium at 1.2 mL/min

      • Inlet Temperature: 280°C

      • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

      • MS Ionization: Electron Ionization (EI), 70 eV

      • Scan Range: m/z 50-500

  • Rationale: Silylation is a common and effective derivatization technique for active hydrogens. The resulting TMS derivative is much more volatile and thermally stable, allowing for excellent chromatography on a standard non-polar GC column. EI-MS will produce a characteristic fragmentation pattern for structural confirmation.

G cluster_0 Chromatographic Separation cluster_1 Detection cluster_2 Data Analysis & Validation Sample Prepared Sample Extract HPLC HPLC / UPLC Sample->HPLC GC GC (with Derivatization) Sample->GC UV UV Detector HPLC->UV MSMS Tandem MS (MS/MS) HPLC->MSMS GCMS Mass Spec (EI) GC->GCMS Result Validated Quantitative Result UV->Result MSMS->Result GCMS->Result

Caption: Overall analytical workflow from prepared sample to final validated result.

Method Validation

To ensure an analytical method is fit for its intended purpose, it must be validated.[17] The core validation parameters are defined by the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[2][3][4] For a quantitative analysis of an impurity like this compound, the following should be assessed.

Table 2: Key Method Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria (for Impurity Method)
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradation products.Peak purity assessment (e.g., via DAD or MS). Baseline resolution (>1.5) from adjacent peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99. Y-intercept should be insignificant.
Range The concentration interval over which the method is precise, accurate, and linear.Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit.[3]
Accuracy The closeness of the measured value to the true value.% Recovery of spiked samples should be within 80-120% of the nominal value.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (%RSD) should typically be ≤ 10%.
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Must be precise and accurate.
Limit of Detection (LOD) The lowest concentration that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) ≥ 3.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).%RSD of results under varied conditions should remain within acceptable limits.

Conclusion

The analysis of this compound can be successfully achieved using several high-performance analytical techniques. For routine analysis in simple matrices, RP-HPLC-UV offers a reliable and cost-effective solution. For trace-level quantification in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS is the method of choice. Where GC instrumentation is preferred, GC-MS following silylation provides a robust alternative. The selection of the appropriate method depends on the specific application, required sensitivity, and the nature of the sample matrix. In all cases, a thorough method validation based on ICH principles is mandatory to guarantee the integrity and reliability of the generated data.

References

  • Drouin, N., Rudaz, S., & Schappler, J. (2018). Sample preparation for polar metabolites in bioanalysis. Analyst, 143(1), 63-79. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Drouin, N., Rudaz, S., & Schappler, J. (2017). Sample preparation for polar metabolites in bioanalysis. ResearchGate. [Link]

  • SciSpace. (n.d.). Sample preparation for polar metabolites in bioanalysis. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • Valdez, C. A., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Rapid Communications in Mass Spectrometry, 37(15), e9543. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). GC-MS Spectrum - Benzylamine GC-MS (2 TMS) (HMDB0033871). Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative coupling of benzylamines. GC-MS yields are shown. Retrieved from [Link]

  • Costanza, J., et al. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. STAR Protocols, 4(3), 102482. [Link]

  • Valdez, C. A., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • Ciborowski, M., & Teul, J. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Acta Chromatographica, 33(3), 209-221. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzylamine. PubChem Compound Database. Retrieved from [Link]

  • Khan, I., et al. (2018). analysis of amino acids by high performance liquid chromatography. GSC Biological and Pharmaceutical Sciences, 3(3), 1-10. [Link]

  • Al-Rimawi, F., et al. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... ACS Omega, 6(44), 29541-29549. [Link]

  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Food Science & Technology Journal, 5(1), 1-8. [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of 6-Benzylaminopurine (N6-Benzyladenine) on Newcrom B Column. Retrieved from [Link]

Sources

Application Notes & Protocols: Preparation of 6-Benzylamino-1-hexanol Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock and working solutions of 6-Benzylamino-1-hexanol (CAS RN: 133437-08-8). Adherence to these protocols is critical for ensuring the integrity of experimental results in various downstream applications, including biochemical assays and cell-based studies. This guide details the compound's physicochemical properties, safety precautions, and step-by-step procedures for dissolution, storage, and dilution, emphasizing methods that ensure solution stability and concentration accuracy.

Introduction: The Critical Role of Solution Preparation

The reliability and reproducibility of experimental data are fundamentally dependent on the precise preparation of reagent solutions.[1] A concentrated stock solution serves as the cornerstone for generating consistent working solutions across multiple experiments, thereby minimizing weighing errors and saving significant preparation time.[1][2] this compound, also known as N-(6-Hydroxyhexyl)benzylamine, is a liquid chemical intermediate used in various research applications. Its physical state as a liquid at room temperature simplifies the initial handling compared to solid compounds but requires meticulous technique to ensure accurate concentration. This application note offers a scientifically grounded framework for its handling, from initial characterization to the final working dilution.

Physicochemical Properties & Solvent Selection

Understanding the properties of this compound is the first step toward developing a robust preparation protocol. The choice of solvent is paramount and must be guided by the compound's solubility and its compatibility with the intended experimental system.[1]

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 133437-08-8[3]
Molecular Formula C₁₃H₂₁NO[3]
Molecular Weight 207.32 g/mol [3]
Physical State Colorless to Yellow Clear Liquid (at 20°C)
Purity >97.0% (GC)
Solubility While specific quantitative data is limited, compounds with similar structures (long alkyl chains and polar groups) often show good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[4][5] Hexanol itself has limited solubility in water, which can be improved with co-solvents like ethanol or DMSO.[4]N/A
Storage Room Temperature. Recommended in a cool, dark place (<15°C).

Causality of Solvent Choice:

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of organic molecules.[6][7] It is a primary choice for preparing high-concentration stock solutions of non-polar or sparingly soluble compounds intended for biological assays.[8][9] Its ability to readily mix with aqueous media makes it highly versatile.[7]

  • Ethanol: Ethanol is another common solvent, particularly when DMSO might interfere with a specific assay or when a less aggressive solvent is preferred.

  • Aqueous Buffers (e.g., PBS): Direct dissolution in aqueous buffers is unlikely to be effective for creating a concentrated stock due to the compound's likely hydrophobic nature.[4] These are typically used for creating the final, highly diluted working solutions from a DMSO or ethanol stock.

For most biological applications, DMSO is the recommended primary solvent for creating a high-concentration stock solution of this compound.

Safety & Handling Precautions

Prior to handling, it is mandatory to read and understand the Safety Data Sheet (SDS) for this compound.[10][11]

  • Hazard Classification: The compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[11] Avoid contact with skin, eyes, and clothing.[12]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[10][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10][11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Experimental Workflow Overview

The overall process involves calculating the required volumes, preparing a high-concentration primary stock solution, and then performing serial dilutions to achieve the final working concentrations.

G cluster_prep Phase 1: Preparation & Calculation cluster_stock Phase 2: Stock Solution Protocol cluster_working Phase 3: Working Solution Protocol A Review Physicochemical Properties & SDS B Calculate Volume for Target Stock Concentration (e.g., 10 mM) A->B C Equilibrate Compound & Solvent to RT B->C Proceed to Lab D Accurately Pipette Calculated Volume of Compound C->D E Add Solvent (DMSO) to Final Volume D->E F Mix Thoroughly (Vortex/Sonication) E->F G Aliquot into Single-Use Vials F->G H Store at -20°C or -80°C G->H I Thaw Stock Aliquot H->I For Experiment J Perform Serial Dilutions in 100% DMSO (If necessary) I->J K Dilute to Final Concentration in Assay Medium/Buffer J->K L Use Immediately K->L

Caption: Workflow for preparing this compound solutions.

Protocol: Preparation of 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM primary stock solution, a common starting concentration for many applications.

Materials & Equipment:

  • This compound

  • Anhydrous, sterile-filtered DMSO

  • Calibrated positive-displacement or air-displacement pipettes and sterile tips

  • Sterile, amber or light-blocking polypropylene microcentrifuge tubes or cryovials

  • Analytical balance (for verification, optional)

  • Vortex mixer

  • Water bath sonicator (optional, for dissolution aid)

Step-by-Step Procedure:

  • Calculation: The fundamental formula for preparing a stock solution from a liquid is based on molarity.[13]

    • Formula: Volume of Compound (µL) = (Target Concentration (mM) * Target Volume (mL) * Molecular Weight (g/mol)) / (Purity (%) * Density (g/mL))

    • Note: As density may not always be provided, a mass-based approach is more accurate if an analytical balance is available.

    • Mass-based Calculation:

      • Mass needed (mg) = Target Concentration (mol/L) * Target Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Example for 1 mL of 10 mM Stock:

        • Mass (mg) = (0.010 mol/L) * (0.001 L) * (207.32 g/mol ) * 1000 = 2.0732 mg

  • Preparation: Bring the vial of this compound and the DMSO solvent to room temperature before opening to prevent water condensation.[1]

  • Weighing & Dissolution:

    • Place a sterile microcentrifuge tube on an analytical balance and tare it.

    • Carefully pipette approximately 2.1 mg of this compound into the tube. Record the exact mass.

    • Calculate the precise volume of DMSO needed to achieve a 10 mM concentration based on the actual mass recorded.

      • Volume DMSO (mL) = (Actual Mass (mg) / 207.32 (g/mol)) / 0.010 (mol/L)

    • Add the calculated volume of DMSO to the tube.

  • Mixing: Cap the tube securely and vortex gently until the liquid is completely dissolved and the solution is homogeneous.[6] If any visual inhomogeneity persists, sonicate the tube in a room temperature water bath for 5-10 minutes.[6]

    • Rationale: Vigorous mixing should be avoided to prevent aerosol formation. Sonication provides energy to overcome intermolecular forces and facilitate dissolution without excessive agitation.[6]

  • Aliquoting and Storage: To preserve the integrity of the stock solution, aliquot it into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled, light-blocking cryovials.[1][6]

    • Rationale: This practice is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of water from atmospheric condensation, potentially causing precipitation.[6]

    • Store the aliquots at -20°C or -80°C for long-term stability. A typical DMSO stock solution is stable for at least 6 months at -80°C.[14]

Protocol: Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock immediately before an experiment.

Key Principle: Compounds dissolved in 100% DMSO may precipitate when diluted directly into an aqueous buffer.[6][15] To mitigate this, perform intermediate dilutions in DMSO before the final dilution into the aqueous assay medium.[15]

Example: Preparing a 10 µM Working Solution for a Cell-Based Assay

  • Thawing: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (in DMSO):

    • Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10.

    • Pipette 2 µL of the 10 mM stock into a new sterile tube.

    • Add 18 µL of 100% DMSO. Vortex gently to mix.

  • Final Dilution (in Assay Medium):

    • Prepare the final 10 µM working solution by diluting the 1 mM intermediate stock 1:100 into your final assay medium (e.g., cell culture media).

    • Example: For 1 mL of final working solution, add 10 µL of the 1 mM intermediate stock to 990 µL of assay medium.

    • Mix immediately and thoroughly by gentle inversion or pipetting. Use this working solution without delay.

Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the test samples to account for any effects of the solvent on the biological system.[6] In the example above, the final DMSO concentration is 0.1%, which is generally considered safe for most cell lines.[6][14]

Troubleshooting
IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer The compound has low aqueous solubility; "crashing out" of the DMSO solvent system.Perform serial dilutions in 100% DMSO before the final dilution step.[6] Decrease the final concentration of the compound. Consider using a co-solvent like PEG400 or Tween 80 in the final buffer, if compatible with the assay.[14]
Inconsistent experimental results Stock solution degradation due to improper storage (freeze-thaw cycles). Inaccurate initial weighing or pipetting.Always aliquot stock solutions into single-use volumes.[6] Use calibrated pipettes and an analytical balance for stock preparation. Prepare a fresh working solution for each experiment.
Stock solution appears cloudy or has particulates Incomplete dissolution. Contamination or degradation.Sonicate the solution in a water bath.[6] If cloudiness persists, the solution may be supersaturated or degraded; prepare a fresh stock.
References
  • Dahlin, J. L., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. doi: 10.1007/978-1-61779-364-6_18. Retrieved from [Link]

  • A.K. (2015). Dissolving in DMSO semantics. Chemistry Stack Exchange. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso. Retrieved from [Link]

  • SDS Manager AS. (2025, February 18). This compound SDS. Retrieved from [Link]

  • The Animated Teacher. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. Retrieved from [Link]

  • Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. Retrieved from [Link]

  • N/A. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19960, 6-Amino-1-hexanol. Retrieved from [Link]

  • Johnson, F. (2013). Answer to "What would improve Hexanol solubility in water?". ResearchGate. Retrieved from [Link]

Sources

Technical Guide: Unraveling the Role of Benzylamino Derivatives in Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

Affiliation: Advanced Agrochemical Solutions

Abstract: This technical guide addresses the inquiry into 6-Benzylamino-1-hexanol as a plant growth regulator. Our comprehensive literature review reveals a notable absence of scientific data, patents, or application notes supporting the efficacy or use of this compound for this purpose. However, the structural similarity in its nomenclature to the widely documented synthetic cytokinin, 6-Benzylaminopurine (BAP), suggests a potential point of confusion. BAP is a cornerstone of plant tissue culture and agricultural practices, with a well-established mechanism of action and a plethora of documented applications. This guide, therefore, pivots to provide a detailed exegesis of 6-Benzylaminopurine, offering the in-depth technical insights, protocols, and data originally sought. We will dissect the molecular underpinnings of BAP's activity, furnish validated experimental protocols, and present quantitative data to empower researchers in their endeavors.

Part 1: Clarification on this compound

Initial investigations into the application of this compound as a plant growth regulator have yielded no substantive evidence from peer-reviewed journals, agricultural databases, or patent literature. This compound, with the chemical structure N-(6-Hydroxyhexyl)benzylamine, is an amino alcohol derivative.

Structural Distinction from 6-Benzylaminopurine (BAP):

It is crucial to differentiate this compound from the well-established plant growth regulator, 6-Benzylaminopurine (BAP). While both share a benzylamino functional group, their core structures are fundamentally different.

  • This compound: Possesses a linear hexanol backbone.

  • 6-Benzylaminopurine (BAP): Features a purine ring system, which is the structural basis for its cytokinin activity.

The purine ring in BAP is essential for its recognition by cytokinin receptors in plants, initiating a signaling cascade that influences cell division and differentiation. The absence of this purine structure in this compound makes it highly unlikely to function as a cytokinin.

Given the extensive body of research on BAP and the lack of information on this compound in a plant science context, this guide will now focus exclusively on 6-Benzylaminopurine to provide a valuable and accurate resource.

Part 2: 6-Benzylaminopurine (BAP) - A Comprehensive Technical Guide

Introduction to 6-Benzylaminopurine (BAP)

6-Benzylaminopurine (also known as 6-BA or Benzyladenine) is a first-generation synthetic cytokinin, a class of plant hormones that promote cell division (cytokinesis) in plant roots and shoots.[1][2] Its discovery and application have revolutionized the field of plant tissue culture and have found significant use in agriculture to improve crop yield and quality.[3]

BAP's primary functions include:

  • Stimulating cell division and shoot proliferation.[1][3]

  • Promoting bud formation and breaking apical dominance.

  • Delaying senescence (aging) in leaves and flowers.

  • Enhancing fruit set and development.

Mechanism of Action: The Cytokinin Signaling Pathway

BAP, like other cytokinins, exerts its effects by binding to specific sensor histidine kinase receptors located in the endoplasmic reticulum membrane of plant cells. In Arabidopsis thaliana, the primary cytokinin receptors are AHK2, AHK3, and CRE1/AHK4.

The binding of BAP to these receptors initiates a multistep phosphorelay signaling cascade, as illustrated below.

Cytokinin_Signaling BAP 6-Benzylaminopurine (BAP) Receptor Cytokinin Receptor (AHK2, AHK3, CRE1/AHK4) BAP->Receptor AHPs Arabidopsis Histidine Phosphotransfer Proteins (AHPs) Receptor->AHPs Phosphotransfer ARRs_B Type-B Arabidopsis Response Regulators (ARRs) AHPs->ARRs_B Phosphotransfer & Nuclear Import Genes Cytokinin-Responsive Genes ARRs_B->Genes ARRs_A Type-A Arabidopsis Response Regulators (ARRs) (Negative Feedback) ARRs_A->AHPs Inhibition Genes->ARRs_A Expression

Caption: Workflow for BAP Stock Solution Preparation.

Protocol for In Vitro Shoot Multiplication of Musa sp. (Banana)

Objective: To induce multiple shoots from banana shoot tip explants using BAP-supplemented Murashige and Skoog (MS) medium.

Materials:

  • Banana shoot tip explants

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose

  • BAP stock solution (1 mg/mL)

  • Agar

  • pH meter

  • Autoclave

  • Laminar flow hood

  • Sterile culture vessels

Protocol:

  • Medium Preparation:

    • Prepare 1 L of MS medium according to the manufacturer's instructions.

    • Add 30 g of sucrose and dissolve completely.

    • Add the desired volume of BAP stock solution to achieve the final concentration (e.g., for a 4.0 mg/L final concentration, add 4.0 mL of the 1 mg/mL stock solution).

    • Adjust the pH of the medium to 5.8 using 0.1N NaOH or 0.1N HCl.

    • Add 8 g of agar and heat the medium while stirring until the agar is completely dissolved.

  • Sterilization:

    • Dispense the molten medium into culture vessels (e.g., 25 mL per vessel).

    • Autoclave the medium at 121°C and 15 psi for 20 minutes.

  • Inoculation:

    • In a laminar flow hood, place one sterile banana shoot tip explant onto the surface of the solidified MS medium in each culture vessel.

  • Incubation:

    • Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod with cool white fluorescent light.

  • Data Collection and Subculture:

    • After 4-6 weeks, record the number of new shoots proliferated from each explant.

    • Subculture the newly formed shoots onto fresh medium for further multiplication.

Table 2: Example Data from a Banana Micropropagation Experiment

BAP Concentration (mg/L)Mean Number of Shoots per Explant (after 6 weeks)
0.0 (Control)1.2 ± 0.3
2.04.5 ± 0.8
4.08.1 ± 1.2
6.06.3 ± 1.0 (with signs of hyperhydricity)

Part 4: Concluding Remarks and Future Directions

While the initial query regarding this compound did not lead to established applications in plant growth regulation, the exploration of its close nominal relative, 6-Benzylaminopurine, has provided a deep dive into a critical tool for plant scientists. The protocols and data presented herein offer a robust starting point for researchers aiming to leverage BAP in their work.

The structure-activity relationship of cytokinins is a field of continuous research. [4]While this compound may not be a functional cytokinin, the synthesis and testing of novel benzylamino derivatives could lead to the discovery of new plant growth regulators with unique properties, such as enhanced specificity for certain receptor isoforms or improved stability and uptake in plants. Future research should focus on a systematic exploration of modifications to the core structure of known cytokinins to develop the next generation of tools for agriculture and plant biotechnology.

References

  • Dolezal, K., Popa, I., Krystof, V., Spíchal, L., Fojtíková, M., Holub, J., ... & Strnad, M. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 14(3), 875-884.
  • Adjei, P. Y. (2016). Effects of Bap (6- Benzylaminopurine) in Shoot Regeneration of Pineapple (Ananas Comosus (L) Merr) Cultured in-Vitro. Journal of Science and Technology (Ghana), 21(1,2&3).
  • Mangena, P. (2020). Benzyl adenine in plant tissue culture-succinct analysis of the overall influence in soybean [Glycine max (L.) Merr.]. Journal of Biotech Research, 11, 23-34.
  • PINSOA. (n.d.). 6-Benzylaminopurine 6BA 6-BAP. Retrieved from [Link]

  • International Journal of Advanced Biotechnology and Research. (n.d.). EFFECTS OF 6-BENZYL AMINO PURINE (6-BAP) ON IN VITRO SHOOT MULTIPLICATION OF GRAND NAINE (MUSA SP.). Retrieved from [Link]

  • CliniSciences. (n.d.). Plant Growth Regulators - Cytokinins - 6-Benzylaminopurine (BAP). Retrieved from [Link]

  • Mycorrhizal Applications. (2021, January 12). Top-5 Uses of 6-BA Cytokinin Plant Growth Regulators in Ornamental Plants. Retrieved from [Link]

  • Wikipedia. (2023, December 29). 6-Benzylaminopurine. Retrieved from [Link]

  • Bashir, M. A., Silvestri, C., Salimonti, A., Rugini, E., Cristofori, V., & Zelasco, S. (2022). Delineation of the impacts of varying 6-benzylaminopurine concentrations on physiological, biochemical and genetic traits of different olive cultivars under in vitro conditions. Plant Physiology, 24, 1-15.

Sources

Application Notes and Protocols for In Vitro Propagation Using 6-Benzylaminopurine (BAP)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on 6-Benzylamino-1-hexanol: Initial searches for in vitro propagation techniques using this compound did not yield established protocols or significant scientific literature detailing its use as a plant growth regulator in this context. The vast body of research on synthetic cytokinins for plant tissue culture focuses predominantly on N6-substituted adenine derivatives.

Therefore, this guide will focus on the closely related and extensively documented first-generation synthetic cytokinin, 6-Benzylaminopurine (BAP) . The principles, protocols, and mechanisms detailed herein for BAP will provide researchers, scientists, and drug development professionals with a robust and scientifically validated framework for utilizing synthetic cytokinins in in vitro plant propagation.

Introduction to 6-Benzylaminopurine (BAP)

6-Benzylaminopurine (also known as 6-BA or Benzyladenine) is a synthetic cytokinin that plays a pivotal role in plant tissue culture.[1] As a key plant growth regulator, its primary function is to stimulate cell division, or cytokinesis, leading to a range of developmental responses in plants.[1][2][3] BAP is widely used to induce shoot proliferation from explants, promote axillary bud development, and is a common component in media formulations for micropropagation, such as Murashige and Skoog (MS) medium.[4][5][6] Its stability and effectiveness across a wide range of plant species have made it an indispensable tool for commercial micropropagation and plant biotechnology research.

The efficacy of BAP is often dependent on its concentration and the ratio to auxins in the culture medium.[2] A higher cytokinin-to-auxin ratio generally promotes shoot formation, while a lower ratio tends to favor root development or callus proliferation.[2]

Mechanism of Action: The Cytokinin Signaling Pathway

Cytokinins like BAP initiate a cellular response by binding to specific receptor proteins located on the cell membrane. This binding triggers a phosphorylation cascade, a common mechanism for signal transduction in cells. The signal is relayed through a series of proteins, ultimately leading to the activation of transcription factors in the nucleus. These transcription factors then regulate the expression of genes involved in cell division, differentiation, and other developmental processes.

cytokinin_signaling cluster_nucleus Nucleus BAP BAP (Cytokinin) Receptor Cytokinin Receptor (Histidine Kinase) BAP->Receptor Phosphotransfer Phosphotransfer Proteins Receptor->Phosphotransfer Phosphorylation Cascade ResponseRegulator Response Regulators (Transcription Factors) Phosphotransfer->ResponseRegulator Nuclear Translocation GeneExpression Target Gene Expression ResponseRegulator->GeneExpression Regulation of Transcription

Caption: Simplified overview of the BAP signaling pathway.

Applications of BAP in In Vitro Propagation

BAP is a versatile tool with several key applications in plant tissue culture:

  • Shoot Induction and Multiplication: This is the most common application of BAP. It stimulates the development of adventitious shoots from various explants like leaf discs, stem segments, and cotyledons.

  • Axillary Bud Proliferation: BAP helps to overcome apical dominance, encouraging the growth of lateral buds and leading to a higher rate of shoot multiplication.

  • Seed Germination: In some species, BAP can be used to enhance the rate and uniformity of seed germination.

  • Callus Culture: In combination with auxins, BAP is used to induce and maintain callus cultures.

Quantitative Data: Recommended BAP Concentrations

The optimal concentration of BAP can vary significantly depending on the plant species, the type of explant, and the desired outcome. The following table provides a general guideline for starting concentrations. It is crucial to optimize the concentration for each specific plant system.

Plant Species/GroupApplicationTypical BAP Concentration (mg/L)Notes
Herbaceous PerennialsShoot Multiplication0.5 - 2.0Often used in combination with a low concentration of an auxin like NAA.
Woody PlantsShoot Induction1.0 - 5.0Higher concentrations may be needed to break bud dormancy.
Banana (Musa sp.)Shoot Multiplication2.0 - 5.0High concentrations can lead to abnormal shoot development.[7]
OrchidaceaeProtocorm-like Body (PLB) Proliferation0.5 - 1.5BAP promotes the formation and multiplication of PLBs for rapid clonal propagation.
Soybean (Glycine max)Multiple Shoot Induction1.0 - 3.0Effective for inducing multiple shoots from cotyledonary nodes.

Experimental Protocols

Protocol 1: Preparation of a BAP Stock Solution (1 mg/mL)

Rationale: BAP has low solubility in water at neutral pH. A stock solution is prepared in a solvent to ensure accurate and sterile addition to the culture medium.

Materials:

  • 6-Benzylaminopurine (BAP) powder

  • 1N Sodium Hydroxide (NaOH)

  • Sterile distilled water

  • Sterile volumetric flask (e.g., 100 mL)

  • Sterile magnetic stir bar and stir plate

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Weigh 100 mg of BAP powder and place it in a sterile beaker.

  • Add a few drops of 1N NaOH to dissolve the BAP powder completely. Swirl gently.

  • Transfer the dissolved BAP to a 100 mL sterile volumetric flask using sterile distilled water.

  • Add a sterile magnetic stir bar and bring the final volume to 100 mL with sterile distilled water.

  • Stir the solution on a magnetic stir plate until it is completely homogenous.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

  • Label the bottle with the name of the compound, concentration (1 mg/mL), and the date of preparation.

  • Store the stock solution at 2-8°C in the dark.

Protocol 2: In Vitro Shoot Multiplication using BAP

Rationale: This protocol outlines the general steps for inducing shoot multiplication from nodal explants. The specific concentrations of BAP and other growth regulators should be optimized based on the plant species.

shoot_multiplication_workflow Explant Explant Selection & Sterilization Inoculation Inoculation onto Initiation Medium (with BAP) Explant->Inoculation Incubation Incubation under Controlled Conditions Inoculation->Incubation Subculture Subculture onto Multiplication Medium (with BAP) Incubation->Subculture Subculture->Subculture Rooting Transfer to Rooting Medium (Auxin-rich) Subculture->Rooting Acclimatization Acclimatization of Plantlets Rooting->Acclimatization

Sources

Application Note: HPLC and GC Analysis Methods for 6-Benzylamino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the quantitative determination of 6-Benzylamino-1-hexanol using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Tailored for researchers, scientists, and professionals in drug development, this document provides a first-principles approach to method design, rooted in the physicochemical properties of the analyte. It offers two complete, step-by-step protocols, including sample preparation, instrument conditions, and method validation strategies aligned with international standards. The causality behind experimental choices is explained to empower users to adapt and troubleshoot effectively.

Introduction and Physicochemical Analysis

This compound (C₁₃H₂₁NO, MW: 207.32 g/mol ) is a chemical intermediate featuring a secondary amine and a primary alcohol.[1] An understanding of its structure and properties is paramount for selecting and optimizing a suitable chromatographic method.

  • Structure: Consists of a non-polar benzyl group and a polar amino-hexanol chain. This amphiphilic nature makes it suitable for both reversed-phase HPLC and, with derivatization, GC.

  • Polarity: The molecule possesses both hydrophobic (benzyl ring, hexyl chain) and hydrophilic (hydroxyl, secondary amine) functional groups.

  • Boiling Point: Estimated at 327.9°C at 760 mmHg.[2] This high boiling point suggests that direct GC analysis may be challenging without derivatization to improve volatility and thermal stability.

  • Solubility: The presence of the hydroxyl and amine groups allows for hydrogen bonding, rendering it soluble in polar organic solvents like methanol and acetonitrile.

This analysis dictates two primary analytical strategies:

  • Reversed-Phase HPLC (RP-HPLC): Leverages the molecule's hydrophobic character for retention on a non-polar stationary phase. This is the more direct approach.

  • Gas Chromatography (GC): Requires a derivatization step to cap the polar -OH and -NH groups, increasing volatility and preventing undesirable interactions with the GC column.

High-Performance Liquid Chromatography (HPLC) Method

Principle of the Method

The developed method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates compounds based on their hydrophobicity.[3] The non-polar C18 stationary phase interacts with the hydrophobic benzyl group and hexyl chain of the analyte. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is used to elute the analyte from the column. The secondary amine requires a slightly acidic mobile phase (pH ~3) to ensure it is protonated. This prevents peak tailing that can occur from interactions between the basic amine and residual silanols on the silica-based column packing.[4]

Experimental Protocol: HPLC-UV

Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade Acetonitrile, Methanol, and water.

  • Trifluoroacetic Acid (TFA).

  • 0.45 µm syringe filters for sample filtration.

Reagent & Sample Preparation:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with Methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 70% A: 30% B).

  • Sample Preparation: Dissolve the sample in methanol to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for reversed-phase; provides good retention for the analyte's hydrophobic regions.
Mobile Phase Gradient ElutionProvides optimal separation and peak shape.
A: 0.1% TFA in WaterTFA acts as an ion-pairing agent and suppresses silanol interactions, improving peak symmetry.[3]
B: 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Program 0-1 min: 30% BAllows for sample loading and equilibration.
1-10 min: 30% to 90% BElutes the analyte of interest.
10-12 min: 90% BCleans the column of any strongly retained impurities.
12.1-15 min: 30% BRe-equilibration for the next injection.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnhances method reproducibility by controlling viscosity and retention time.
Detection UV at 210 nmWavelength for detecting the benzyl chromophore.
Injection Volume 10 µLA typical volume for analytical HPLC.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing P1 Prepare Mobile Phase (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) P2 Prepare Standard & Sample Solutions in Methanol P1->P2 P3 Filter Samples (0.45 µm Syringe Filter) P2->P3 A1 Equilibrate HPLC System with Initial Conditions P3->A1 A2 Inject Sample (10 µL) A1->A2 A3 Run Gradient Program (15 min) A2->A3 A4 Detect at 210 nm A3->A4 D1 Integrate Peak Area A4->D1 D2 Generate Calibration Curve (Peak Area vs. Concentration) D1->D2 D3 Quantify Analyte in Sample D2->D3

Caption: HPLC analysis workflow for this compound.

Method Validation Strategy

To ensure the method is suitable for its intended purpose, validation should be performed according to ICH Q2(R1) guidelines.[5][6][7][8][9]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from blank, placebo, and potential impurities at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range Typically 80% to 120% of the target concentration.
Accuracy % Recovery between 98.0% and 102.0% for at least three concentration levels (low, medium, high).
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of a standard.
Precision (Intermediate) RSD ≤ 2.0% when tested on different days, with different analysts, or on different equipment.
Robustness Method performance remains acceptable with small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).

Gas Chromatography (GC) Method

Principle of the Method

Direct GC analysis of this compound is challenging due to the polar, active hydrogen atoms on the amine and alcohol groups. These groups cause peak tailing and potential thermal degradation in the hot injector.[10] To overcome this, a derivatization step is essential. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly effective.[11] BSTFA quantitatively replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups, creating a more volatile and thermally stable derivative suitable for GC analysis with a Flame Ionization Detector (FID).

Experimental Protocol: GC-FID

Instrumentation and Consumables:

  • Gas Chromatograph with a Split/Splitless injector and Flame Ionization Detector (FID).

  • DB-5 or equivalent low-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC vials and caps.

  • Heating block or oven.

  • BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Anhydrous Pyridine or Acetonitrile (derivatization solvent).

Reagent & Sample Preparation (Derivatization):

  • Solvent: Use an aprotic solvent like anhydrous Acetonitrile. Ensure all glassware and solvents are dry, as moisture can deactivate the BSTFA reagent.

  • Standard Stock Solution (1000 µg/mL): Prepare as in the HPLC method, but use anhydrous Acetonitrile as the solvent.

  • Derivatization Procedure: a. Pipette 100 µL of a standard or sample solution into a GC vial. b. Add 100 µL of BSTFA + 1% TMCS. c. Cap the vial tightly. d. Heat the vial at 70 °C for 30 minutes to ensure complete derivatization. e. Cool to room temperature before injection.

Chromatographic Conditions:

ParameterConditionRationale
Column DB-5 (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column providing good separation for a wide range of derivatized compounds.
Carrier Gas Helium or Hydrogen, Constant Flow at 1.2 mL/minInert carrier gas for sample transport through the column.
Injector Temperature 280 °CEnsures rapid volatilization of the TMS-derivatized analyte.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading for concentrated samples.
Oven Program Initial: 150 °C, hold for 2 minAllows for focusing of the analyte at the head of the column.
Ramp: 15 °C/min to 300 °CProvides separation from solvent and other components.
Hold: 5 min at 300 °CEnsures elution of all components and cleans the column.
Detector Flame Ionization Detector (FID)Universal detector for organic compounds, providing high sensitivity.
Detector Temperature 310 °CPrevents condensation of the analyte.
Injection Volume 1 µLStandard volume for capillary GC.
GC Workflow Diagram

GC_Workflow cluster_prep Phase 1: Preparation & Derivatization cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing P1 Prepare Standard & Sample Solutions in Acetonitrile P2 Add BSTFA + 1% TMCS (1:1 ratio) P1->P2 P3 Heat at 70°C for 30 min P2->P3 P4 Cool to Room Temperature P3->P4 A1 Inject Derivatized Sample (1 µL) P4->A1 A2 Run GC Oven Program A1->A2 A3 Detect with FID A2->A3 D1 Integrate Peak Area A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte D2->D3

Caption: GC analysis workflow including the critical derivatization step.

Method Validation Strategy

The GC-FID method should be validated using the same ICH Q2(R1) parameters as the HPLC method (Specificity, Linearity, Range, Accuracy, Precision, and Robustness).[5][6][7][8][9] Particular attention should be paid to the robustness of the derivatization step by evaluating the effect of slight variations in reaction time and temperature.

Method Selection and Comparison

The choice between HPLC and GC depends on the specific application, available equipment, and sample matrix.

FeatureHPLC-UV MethodGC-FID Method
Sample Preparation Simple dilution and filtration.Requires a mandatory, moisture-sensitive derivatization step.
Analysis Time ~15 minutes per sample.~20 minutes per sample (plus derivatization time).
Selectivity Excellent, based on polarity and hydrophobicity.Very high, due to the high efficiency of capillary GC columns.
Sensitivity Good, dependent on the analyte's UV absorbance.Excellent, FID is highly sensitive to hydrocarbons.
Strengths Direct analysis, simpler workflow, less susceptible to matrix interference for some samples.High resolving power, high sensitivity, suitable for volatile impurity profiling.
Weaknesses Lower resolution than capillary GC.Complex sample preparation, potential for incomplete derivatization.
Best For Routine QC, purity assays, analysis of non-volatile impurities.Trace analysis, identification of volatile impurities, confirmation analysis.

Conclusion

This application note provides two distinct, reliable, and scientifically-grounded methods for the analysis of this compound. The RP-HPLC method offers a straightforward and robust approach for routine quantitative analysis. The GC-FID method, while requiring a derivatization step, provides superior sensitivity and resolving power, making it ideal for more demanding applications such as trace impurity analysis. Both protocols are designed to be validated according to established ICH guidelines, ensuring data integrity and trustworthiness for research and drug development applications. The choice of method should be guided by the specific analytical requirements, including sample throughput, sensitivity needs, and the complexity of the sample matrix.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Available at: [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. White Paper. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • LCGC International. Are You Sure You Understand USP <621>? Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Guidance for Industry. Available at: [Link]

  • Agilent Technologies. Analysis of amino-alcohols, C3-C5. Application Note. Available at: [Link]

  • CalTech GPS. Preparation of TMS Derivatives for GC/MS. Available at: [Link]

  • European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Agilent Technologies. Analysis of ethanol amines. Application Note. Available at: [Link]

  • Regis Technologies. GC Derivatization. Available at: [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Technical Note. Available at: [Link]

  • Teledyne ISCO. Purification of primary amines. Application Note AN54. Available at: [Link]

  • International Journal of Pharmaceutical Erudition. Analytical Method Development and Validation by RP-HPLC technique: a Review. Available at: [Link]

Sources

Application Note: Probing the Cytokinin Signaling Pathway with 6-Benzylaminopurine (BAP)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Topic: 6-Benzylamino-1-hexanol vs. 6-Benzylaminopurine

Initial Analysis: A thorough review of scientific literature reveals no documented use of This compound in the study of cytokinin signaling pathways. The core structure required for a molecule to act as an adenine-type cytokinin is the purine ring, which serves as the foundation for binding to cytokinin receptors like AHK2, AHK3, and AHK4.[1][2] The compound this compound lacks this essential purine ring, featuring a hexanol chain instead, which makes it structurally unsuitable for mimicking or directly antagonizing cytokinins at the receptor level.

Alternative Topic: Given the user's interest in a "6-Benzylamino-" compound for studying cytokinin signaling, this guide has been developed for the widely-used and structurally relevant molecule, 6-Benzylaminopurine (BAP) . BAP, also known as 6-BA or Benzyladenine, is a first-generation synthetic cytokinin that has been a cornerstone of plant biology research for decades.[3][4] It is a vital tool for elucidating the mechanisms of cell division, plant growth, and development.

This application note will proceed with a detailed guide on the use of 6-Benzylaminopurine (BAP) for studying cytokinin signaling pathways, providing the in-depth technical protocols and scientific rationale requested.

Introduction: The Central Role of Cytokinins and the Utility of BAP

Cytokinins are a class of phytohormones, structurally related to adenine, that are fundamental regulators of plant growth and development. They orchestrate a vast array of processes, including cell division and differentiation, shoot initiation, leaf senescence, apical dominance, and nutrient mobilization.[1] The signaling pathway is a multi-step phosphorelay system, analogous to bacterial two-component systems, that translates the cytokinin signal into a transcriptional response.[5]

Understanding this pathway is critical for both basic plant science and agricultural biotechnology. 6-Benzylaminopurine (BAP) is a synthetic cytokinin that is highly active and resistant to in-planta degradation, making it a powerful and reliable tool for researchers.[6] By exogenously applying BAP, scientists can activate the cytokinin signaling cascade in a controlled manner, allowing for precise study of its downstream physiological and genetic effects. This note provides a comprehensive guide to using BAP as a molecular probe to investigate the cytokinin signaling network.

Mechanism of Action: How BAP Activates the Signaling Cascade

The perception of BAP occurs at the cell surface, primarily through a family of histidine kinase receptors located in the endoplasmic reticulum membrane, such as ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and CRE1/AHK4 in the model plant Arabidopsis thaliana.[7]

The Signaling Cascade:

  • Receptor Binding: BAP binds to the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of the AHK receptors. This binding event induces a conformational change.

  • Autophosphorylation: The receptor dimerizes and autophosphorylates a conserved histidine residue in its kinase domain.

  • Phosphorelay: The phosphate group is then transferred to a receiver domain on the same receptor, and subsequently relayed to a mobile Histidine Phosphotransfer Protein (AHP) in the cytoplasm.

  • Nuclear Translocation: The phosphorylated AHP translocates to the nucleus.

  • Response Regulator Activation: In the nucleus, the AHP transfers the phosphate group to a Type-B Arabidopsis Response Regulator (ARR). Type-B ARRs are transcription factors.

  • Gene Transcription: Phosphorylation activates the Type-B ARR, which then binds to the promoter regions of cytokinin-responsive genes, including the Type-A ARRs, initiating their transcription. Type-A ARRs act as negative regulators, creating a feedback loop that attenuates the signal.[5]

Cytokinin_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK_receptor AHK Receptor (AHK2, AHK3, CRE1/AHK4) AHP AHP (Histidine Phosphotransfer Protein) AHK_receptor->AHP Phosphorylates BAP BAP BAP->AHK_receptor TypeB_ARR Type-B ARR (Transcription Factor) AHP->TypeB_ARR Phosphorylates DNA Cytokinin Response Genes TypeB_ARR->DNA Activates Transcription TypeA_ARR Type-A ARR (Negative Regulator) TypeA_ARR->AHK_receptor Inhibits DNA->TypeA_ARR Induces Expression

Caption: BAP binds to AHK receptors, initiating a phosphorelay to activate gene expression.

Applications and Experimental Protocols

BAP is versatile and can be used in a range of assays, from simple phenotypic observations to complex genetic analyses.

Phenotypic Bioassays

These assays use a whole-plant or tissue response as a readout for cytokinin activity. They are fundamental for screening novel compounds or characterizing mutants with altered cytokinin sensitivity.

Protocol 1: Arabidopsis Root Growth Inhibition Assay

This assay is based on the principle that cytokinins inhibit root elongation and promote hypocotyl growth in dark-grown seedlings.

  • Media Preparation: Prepare half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar. Autoclave and cool to ~50°C.

  • BAP Addition: Add BAP from a sterile stock solution (e.g., 1 mM in DMSO) to the molten agar to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a control plate with an equivalent amount of DMSO.

  • Plating: Pour the media into sterile square petri dishes and allow them to solidify.

  • Seed Sterilization & Sowing: Surface-sterilize Arabidopsis seeds (e.g., with 70% ethanol then bleach) and sow them in a line on the plates.

  • Stratification & Growth: Wrap the plates, stratify at 4°C for 2-3 days in the dark to synchronize germination. Then, place the plates vertically in a growth chamber under constant darkness at 22°C.

  • Analysis: After 5-7 days, scan the plates and measure the primary root length using image analysis software (e.g., ImageJ). Plot the root length against the log of the BAP concentration to generate a dose-response curve.

Expected Outcome: A dose-dependent inhibition of root growth. This assay is excellent for comparing the cytokinin sensitivity of different genotypes.

Protocol 2: Leaf Senescence Delay Assay

Cytokinins are well-known for their ability to delay senescence by preventing chlorophyll degradation.

  • Leaf Excision: Excise healthy, mature leaves from a plant (e.g., wheat, tobacco, or Arabidopsis) and measure their initial fresh weight.

  • Incubation: Place the leaves in petri dishes containing filter paper moistened with a test solution. The solutions should consist of a buffer (e.g., 10 mM MES, pH 6.0) with varying concentrations of BAP (e.g., 0, 1, 10, 50 µM).

  • Dark Incubation: Seal the dishes and incubate them in complete darkness at room temperature for 3-5 days. Darkness accelerates senescence.

  • Chlorophyll Extraction: After incubation, blot the leaves dry, record the final fresh weight, and extract chlorophyll. This can be done by incubating the leaf tissue in a known volume of 80% ethanol or acetone at 4°C overnight in the dark.

  • Quantification: Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm using a spectrophotometer. Calculate the total chlorophyll concentration.

  • Analysis: Compare the chlorophyll content of BAP-treated leaves to the control leaves.

Expected Outcome: BAP-treated leaves will retain significantly more chlorophyll, appearing greener than the yellowing control leaves.

Molecular Analysis: Gene Expression Studies

The most direct way to confirm that BAP is activating the cytokinin signaling pathway is to measure the transcriptional upregulation of primary response genes, particularly the Type-A ARRs (e.g., ARR5, ARR7 in Arabidopsis).

Protocol 3: qRT-PCR Analysis of Type-A ARR Expression

  • Plant Material & Treatment: Grow seedlings (e.g., 7-day-old Arabidopsis seedlings in liquid culture) under standard conditions. Apply BAP to the liquid medium to a final concentration of 1-10 µM. Use a mock treatment (e.g., DMSO) as a control.

  • Time Course: Harvest tissue at various time points after treatment. A rapid response is expected, so typical time points are 0, 15, 30, 60, and 120 minutes. Immediately flash-freeze the tissue in liquid nitrogen.

  • RNA Extraction & cDNA Synthesis: Extract total RNA from the harvested tissue using a standard kit or protocol. Treat with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA using a reverse transcriptase kit.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for your Type-A ARR gene(s) of interest and a stable reference gene (e.g., Actin or Ubiquitin).

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.

Expected Outcome: A rapid and transient increase in the expression of Type-A ARR genes, often peaking within 30-60 minutes of BAP application.

Experimental_Workflow cluster_protocol Gene Expression Analysis Workflow start Plant Seedlings (e.g., Arabidopsis) treatment Treat with BAP (Time Course) start->treatment harvest Harvest & Freeze (Liquid N2) treatment->harvest rna_ext RNA Extraction & cDNA Synthesis harvest->rna_ext qpcr qRT-PCR Analysis (Type-A ARR Genes) rna_ext->qpcr analysis Data Analysis (Relative Expression) qpcr->analysis end Conclusion: Pathway Activated analysis->end

Caption: A typical workflow for analyzing cytokinin-responsive gene expression after BAP treatment.

Quantitative Data Summary

The optimal concentration of BAP varies significantly depending on the plant species, tissue type, and assay system. The following table provides a general guideline for starting concentrations.

Application / Assay SystemPlant SpeciesTypical BAP Concentration RangeExpected Primary EffectReference
Root Growth InhibitionArabidopsis thaliana1 nM - 10 µMInhibition of primary root elongation[5][8]
Leaf Senescence DelayWheat, Tobacco1 µM - 50 µMRetention of chlorophyll[9]
Callus InductionTobacco0.1 µM - 10 µM (with auxin)Stimulation of cell division and callus growth[9]
Gene Expression (Liquid Culture)Arabidopsis thaliana1 µM - 10 µMInduction of Type-A ARR genes[10]
Micropropagation (Shoot Induction)Various0.5 mg/L - 2.5 mg/L (~2.2 - 11 µM)Proliferation of axillary shoots[11]

Conclusion

6-Benzylaminopurine (BAP) is an indispensable tool for researchers in plant biology. Its stability and high activity allow for reliable and reproducible activation of the cytokinin signaling pathway. By employing the protocols outlined in this guide—from macroscopic phenotypic assays to targeted molecular analyses—researchers can effectively dissect the intricate roles of cytokinin signaling in controlling plant growth and development, paving the way for innovations in agriculture and biotechnology.

References

  • Doležal, K., Popa, I., Kryštof, V., Spíchal, L., Fojtíková, M., Holub, J., Lenobel, R., Schmülling, T., & Strnad, M. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 14(3), 875-884. Available at: [Link]

  • Nisler, J., Zatloukal, M., Popa, I., Doležal, K., Strnad, M., & Spíchal, L. (2010). Cytokinin receptor antagonists derived from 6-benzylaminopurine. Phytochemistry, 71(7), 823-830. Available at: [Link]

  • Haberer, G., & Kieber, J. J. (2002). Cytokinins. New insights into a classic phytohormone. Plant Physiology, 128(2), 354-362. Available at: [Link]

  • Lomin, S. N., Krivosheev, D. M., Steklov, M. Y., Osolodkin, D. I., & Romanov, G. A. (2018). Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico. Phytochemistry, 149, 161-177. Available at: [Link]

  • Lomin, S. N., Krivosheev, D. M., Steklov, M. Y., Osolodkin, D. I., & Romanov, G. A. (2018). Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico. bioRxiv. Available at: [Link]

  • Xie, Z., Li, Y., et al. (2024). Harnessing cytokinins with chemistry: new frontiers and challenges for precision plant growth control. Journal of Experimental Botany. Available at: [Link]

  • Wikipedia. (n.d.). 6-Benzylaminopurine. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Shakirova, F. M., et al. (2009). [Signal function of cytokinin 6-benzylaminopurine in the reaction of Triticum aestivum L. mesophyll cells to hyperthermia]. Tsitologiia, 51(8), 694-698. Available at: [Link]

  • Dolezal, K., et al. (2005). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. PubMed. Available at: [Link]

  • American Chemical Society. (2016). 6-Benzyladenine. Molecule of the Week. Available at: [Link]

  • Shaik, M. M., & Jaleel, C. A. (2018). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. International Journal of Advanced Research in Chemical Science, 5(6), 1-6. Available at: [Link]

  • CliniSciences. (n.d.). Plant Growth Regulators - Cytokinins - 6-Benzylaminopurine (BAP). Retrieved January 14, 2026, from [Link]

Sources

Protocol for assessing the effects of 6-Benzylamino-1-hexanol on root development

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Protocol for Assessing the Effects of 6-Benzylamino-1-hexanol on Root Development

Introduction: Unraveling the Role of Cytokinin Analogs in Root Architecture

Plant root systems are fundamental to survival and productivity, governing water and nutrient uptake, anchorage, and environmental interaction. The architecture of this system is dynamically shaped by a complex interplay of genetic programs and hormonal signals, with the auxin-to-cytokinin ratio being a critical determinant[1]. This compound is a synthetic compound whose structure, featuring an N6-substituted purine, suggests it may function as a cytokinin analog. Natural and synthetic cytokinins, such as 6-Benzylaminopurine (BAP), are well-established as key regulators of cell division and differentiation in plants[1][2].

While cytokinins are essential for shoot growth and development, their role in root development is often inhibitory, particularly at higher concentrations. Exogenous application of cytokinins typically leads to a reduction in primary root elongation and a decrease in the number of lateral roots[3][4]. This protocol provides a robust, validated framework for researchers to systematically assess the dose-dependent effects of this compound on the root system architecture of a model plant species using an in vitro assay. Understanding these effects is crucial for applications ranging from basic plant science research to the development of novel plant growth regulators.

Hypothesized Mechanism of Action: The Cytokinin Signaling Pathway

The bioactivity of cytokinin-like compounds is typically mediated through a multi-step phosphorelay signaling pathway, similar to bacterial two-component systems[1][5].

Causality: We hypothesize that this compound, upon binding to transmembrane histidine kinase (AHK) receptors, initiates a phosphorylation cascade. This signal is shuttled from the cytoplasm to the nucleus by histidine phosphotransfer proteins (AHPs). In the nucleus, AHPs phosphorylate and activate Type-B Arabidopsis Response Regulators (ARRs), which are transcription factors. Activated Type-B ARRs then modulate the expression of a wide array of cytokinin-responsive genes, including those that regulate cell cycle progression and meristem activity in the root[6][7]. This pathway also includes a negative feedback loop, where Type-A ARRs are induced to downregulate the signaling response[7]. Assessing root morphology provides a direct phenotypic readout of this molecular signaling activity.

Cytokinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RECEPTOR Cytokinin Receptor (AHK) AHP Phosphotransfer Protein (AHP) RECEPTOR->AHP Phosphorelay ARR_B Type-B Response Regulator (ARR-B) (Inactive) AHP->ARR_B Nuclear Import & Phosphorylation ARR_B_active Type-B ARR-B (Active) Transcription Factor ARR_B->ARR_B_active GENE Cytokinin-Responsive Gene Expression ARR_B_active->GENE Transcription Activation ARR_A Type-A Response Regulator (ARR-A) (Negative Regulator) GENE->ARR_A Induction ARR_A->RECEPTOR Inhibition CK 6-Benzylamino- 1-hexanol CK->RECEPTOR Binding

Caption: Hypothesized cytokinin signaling pathway activated by this compound.

Experimental Design and Workflow

This protocol employs a sterile, in vitro vertical agar plate assay. This method is chosen for its high reproducibility, ease of implementation, and the ability to non-destructively observe and quantify root growth over time. Seeds are germinated on a nutrient medium containing a range of this compound concentrations. The vertical orientation of the plates ensures that roots grow along the surface of the agar, guided by gravity, which facilitates straightforward imaging and measurement.

Trustworthiness: To ensure the validity of the results, the experimental design incorporates essential controls: a negative control (vehicle only) to establish a baseline for normal root growth, and a positive control (a known cytokinin like BAP) to confirm that the assay system is responsive to cytokinin activity. A comprehensive dose-response curve is generated to identify key toxicological and physiological parameters like EC50.

Workflow A Step 1: Prepare Stock & Working Solutions (Compound, Controls) C Step 3: Add Compound/ Controls to Molten Agar A->C B Step 2: Prepare Sterile Nutrient Agar Plates B->C E Step 5: Plate Seeds on Solidified Media C->E D Step 4: Surface Sterilize & Stratify Seeds D->E F Step 6: Incubate Plates Vertically in Growth Chamber E->F G Step 7: Image Plates at Defined Time Points F->G H Step 8: Quantify Root Traits (e.g., WinRHIZO, ImageJ) G->H I Step 9: Analyze Data & Generate Dose-Response Curves H->I

Sources

Troubleshooting & Optimization

6-Benzylamino-1-hexanol stability and degradation issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Benzylamino-1-hexanol

Introduction

Welcome to the technical support guide for this compound (CAS 133437-08-8). This document is designed for researchers, scientists, and drug development professionals who utilize this bifunctional molecule in their work.[1][2][3] this compound, with its primary alcohol and secondary amine moieties, is a versatile intermediate in chemical synthesis.[4] However, these same functional groups can be susceptible to degradation under common experimental conditions, leading to issues with reproducibility, potency, and overall assay integrity.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you maintain the stability and purity of this compound in your solutions.

Section 1: Frequently Asked Questions (FAQs) - First-Line Support

This section addresses the most common initial queries regarding the handling and storage of this compound.

Q1: What is the recommended procedure for long-term storage of this compound stock solutions?

For maximum stability, stock solutions (typically in DMSO or absolute ethanol) should be stored at -20°C or -80°C.[5] Aliquoting the stock solution into single-use volumes is highly recommended to prevent multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation. For solids, storage at -20°C for up to three years is generally acceptable.[5] Always store under an inert gas like argon or nitrogen, as secondary amines can be susceptible to oxidation.[6]

Q2: My solution of this compound, which was initially colorless, has developed a yellow or brown tint. What happened, and is it still usable?

A color change to light yellow or brown is a common indicator of degradation, particularly oxidation.[7] The benzylic position and the secondary amine are susceptible to oxidation, which can create chromophores (light-absorbing molecules) that impart color.

  • Causality: This is often initiated by prolonged exposure to air (oxygen), light (photolytic degradation), or trace metal impurities in the solvent or buffer.

  • Usability: It is strongly discouraged to use a discolored solution for quantitative experiments. The presence of degradants means the active concentration of this compound is lower than calculated, and the degradants themselves could interfere with your assay. The solution's integrity should be verified by an analytical method like HPLC before use.

Q3: Can I sterilize my buffer containing this compound by autoclaving?

No, you should avoid autoclaving. The combination of high temperature (typically 121°C) and pressure can induce thermal degradation. Potential degradation pathways include cleavage of the benzyl group or dehydration of the primary alcohol. The recommended method for sterilization is to prepare your buffer, autoclave it, cool it to room temperature, and then add this compound via sterile filtration using a 0.22 µm syringe filter (ensure the filter material, e.g., PVDF or PTFE, is compatible with your solvent).

Q4: I observed precipitate forming when I diluted my DMSO stock solution into an aqueous buffer (e.g., PBS). How can I resolve this?

This is a solubility issue. This compound is a hydrophobic molecule and is practically insoluble in water.[7][8] When a concentrated DMSO stock is diluted into a fully aqueous solution, the compound can crash out.

  • Expert Recommendation: To improve solubility, consider incorporating a co-solvent. Preparing the final solution with up to 5-10% of an organic solvent like ethanol or DMSO may keep the compound in solution. Alternatively, using a formulation aid like SBE-β-CD (sulfobutylether-β-cyclodextrin) can enhance aqueous solubility.[5] Always perform a visual check for clarity after dilution and before use.

Section 2: Troubleshooting Guide - Investigating Experimental Failures

This section provides a structured approach to diagnosing and resolving common experimental problems.

Issue: Inconsistent or Non-Reproducible Results in Cell-Based Assays

One of the most frequent complaints from users is variability in bioassay results. This often points to the degradation of the compound within the experimental timeframe.

G A Inconsistent Assay Results B Prepare fresh stock solution and fresh dilutions A->B C Does the problem persist? B->C D Issue likely related to old/degraded stock. Implement single-use aliquots. C->D No E Potential Degradation in Assay Medium C->E Yes F Incubate compound in cell-free medium for experiment duration. (e.g., 0, 4, 8, 24, 48 hrs) E->F G Analyze samples by HPLC against a t=0 control. F->G H Is the compound stable? (<5% degradation) G->H I Problem is not compound stability. Investigate other assay variables (cell passage, reagents, etc.). H->I Yes J Compound is unstable. - Reduce incubation time. - Prepare fresh media additions. - Identify degradant if possible. H->J No

Caption: Workflow for troubleshooting inconsistent assay results.

Understanding how the molecule degrades is key to preventing it. The two primary sites of vulnerability are the secondary amine and the benzylic carbon.

  • Oxidation: This is a common degradation pathway for secondary amines and compounds with benzylic hydrogens.[9] Reaction with atmospheric oxygen, metal ions, or reactive oxygen species (ROS) generated by cells can lead to N-oxidation or oxidation at the benzylic carbon to form an alcohol, which can be further oxidized to a ketone.

  • Acid/Base Hydrolysis: While generally stable, extreme pH conditions can potentially catalyze degradation pathways. The amine can be protonated at low pH, which may alter its reactivity and interaction with the target.

Caption: Simplified potential oxidative degradation pathways.

Section 3: Protocols for Stability Assessment

Proactive stability testing is essential for validating your experimental setup and ensuring data integrity. Forced degradation studies are a key component of this process.[10][11][12]

Protocol 1: HPLC Method for Quantification

A validated stability-indicating HPLC method is the cornerstone of any degradation study. This method should be able to separate the parent compound from its potential degradants.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides good hydrophobic retention for the molecule.
Mobile Phase A: 20 mM Ammonium Formate, pH 3.0B: AcetonitrileA buffered mobile phase ensures consistent ionization and peak shape. Acetonitrile is a common organic modifier.
Gradient 5% B to 95% B over 15 minutesA gradient elution is necessary to separate the parent from potentially more or less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 265 nmThe benzyl group provides a UV chromophore. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLStandard injection volume.
Column Temp. 30°CControlled temperature ensures reproducible retention times.

Self-Validation Check: A method is considered stability-indicating if it can resolve the parent peak from all degradation peaks generated during forced degradation studies.

Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies deliberately expose the compound to harsh conditions to identify likely degradation products and pathways.[9][13] This is crucial for developing a stability-indicating method.[10]

G A Prepare 1 mg/mL Solution of Compound B Aliquot into 5 Vials A->B C Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Incubate for a defined period (e.g., 24 hours) C->D E Neutralize/Quench Reaction D->E F Dilute to working concentration (e.g., 0.1 mg/mL) E->F G Analyze all samples and a t=0 control by validated HPLC method F->G H Calculate % Degradation and assess peak purity G->H

Caption: Experimental workflow for a forced degradation study.

  • Control Sample: Prepare a 1 mg/mL solution in 50:50 acetonitrile:water. Dilute to 0.1 mg/mL immediately before analysis. This is your 100% reference.

  • Acid Hydrolysis: To an aliquot of the 1 mg/mL solution, add 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the working concentration.

  • Base Hydrolysis: To an aliquot, add 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: To an aliquot, add 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Dilute.

  • Thermal Degradation: Store an aliquot of the solid compound in an oven at 105°C for 24 hours. Dissolve and dilute. Also, store a solution aliquot at 60°C.

  • Photolytic Degradation: Expose a solution aliquot to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

Stress Condition% Assay of Parent% DegradationNumber of Degradants
Control (t=0)100.00.00
0.1 M HCl, 60°C, 24h98.21.81
0.1 M NaOH, 60°C, 24h95.54.52
3% H₂O₂, RT, 24h82.117.93
Heat (Solution, 60°C)99.10.91
Photolytic (ICH Q1B)91.38.72

Interpretation: The goal is to achieve 5-20% degradation.[10] If degradation is too extensive, reduce the stress duration or temperature. If no degradation is observed, increase the stress severity. The data above would suggest the compound is most sensitive to oxidation.

References

  • Time in West Northamptonshire, GB. Google Search.
  • N-Benzylaniline - Solubility of Things. Vertex AI Search.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective.
  • 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. SpringerLink.
  • N-Benzylaniline (N-Phenylbenzylamine)
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review.
  • CAS 133437-08-8: this compound. CymitQuimica.
  • Forced Degrad
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • N-Ethyl-N-benzylaniline | C15H17N | CID 7098. PubChem.
  • This compound | CAS 133437-08-8 | SCBT. Santa Cruz Biotechnology.
  • This compound | 133437-08-8. ChemicalBook.
  • This compound | 133437-08-8 | Benchchem. Benchchem.

Sources

Technical Support Center: Optimizing 6-Benzylamino-1-hexanol Concentration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of 6-Benzylamino-1-hexanol in your research. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to establish robust and reproducible experimental conditions. While this compound is a specific chemical entity, the principles and methodologies outlined here form a comprehensive framework for optimizing the concentration of any novel or sparsely documented research compound.

I. Understanding this compound: A Primer

This compound is an organic compound featuring a six-carbon hexanol backbone with a benzylamino group attached. [1]This structure gives the molecule both hydrophilic (from the hydroxyl group) and hydrophobic (from the benzyl group) properties, suggesting potential interactions with biological membranes or use as a ligand in medicinal chemistry. [1] Due to the limited specific literature on this compound, its precise mechanism of action is not well-defined. However, its structural similarity to compounds like 6-Benzylaminopurine (BAP or 6-BAP), a well-known synthetic cytokinin that promotes cell division and development in plants, may offer clues to its potential biological activity. [2][3][4]It is crucial to experimentally determine its effects in your specific model system.

II. Frequently Asked Questions (FAQs)

Q1: I have a new lot of this compound. How do I determine a starting concentration range for my in vitro experiments?

A1: For a novel compound, a systematic, multi-step approach is essential. A broad dose-response study is the recommended first step. [5]

  • Initial Broad-Range Finding: Start with a wide concentration range, spanning several orders of magnitude (e.g., from 1 nM to 1 mM). [5]This initial screen will help you identify a narrower, more effective concentration range for your specific assay.

  • Literature Review for Analogs: While data on this compound is scarce, researching structurally similar compounds can provide a valuable starting point.

  • Solubility Testing: You must determine the maximum soluble concentration of this compound in your specific cell culture medium or assay buffer. [5][6]Compound precipitation will lead to inaccurate and irreproducible results. [5][7] Q2: My dose-response results are inconsistent between experiments. What are the common causes?

A2: Poor reproducibility is a frequent challenge in in vitro assays. [7]Key factors include:

  • Compound Solubility and Stability: Ensure your compound is fully dissolved in the stock solution and does not precipitate at the final concentration in the assay medium. [5]* Cell Health and Seeding Density: Use cells that are in the logarithmic growth phase with high viability. Inconsistent cell numbers can significantly impact results, so optimize and standardize your cell seeding protocol. [5][8]* Reagent and Pipetting Variability: Use calibrated pipettes and consider automating liquid handling to reduce errors. Prepare fresh reagents and use the same lot across experiments when possible. [7]* Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to altered concentrations. To mitigate this, you can fill the outer wells with sterile water or buffer to create a humidity barrier. [7] Q3: How do I differentiate between cytotoxicity and a specific intended effect of the compound?

A3: This is a critical aspect of compound characterization. It's essential to run a cytotoxicity assay in parallel with your functional assays.

  • Use a Standard Viability Assay: Assays like MTT, WST-1, or those measuring ATP levels (e.g., CellTiter-Glo®) can quantify cell viability. [9]* Determine the Cytotoxic Concentration: Identify the concentration at which this compound begins to show significant toxicity in your cell line.

  • Select Sub-toxic Concentrations for Functional Assays: For your experiments investigating the specific biological effects, use concentrations well below the cytotoxic threshold to ensure that the observed effects are not simply a result of cell death.

Q4: I am not observing any effect at the concentrations I've tested. What should I do?

A4: This can be due to several factors:

  • Insufficient Concentration Range: You may need to test higher concentrations, but be mindful of the compound's solubility limits.

  • Compound Inactivity or Degradation: Verify the integrity and concentration of your stock solution.

  • Low Target Expression: If you are investigating a specific target, confirm its expression in your chosen cell line. [7]* Incorrect Assay Conditions: Ensure the assay buffer, pH, and any necessary cofactors are optimal for the biological process you are studying. [7]

III. Experimental Design and Protocols

A robust experimental design is crucial for obtaining reliable and interpretable results. [10][11][12]The following workflow provides a structured approach to optimizing the concentration of this compound.

Phase 1: Foundational Characterization

This initial phase focuses on understanding the basic properties of the compound in your experimental system.

Protocol 1: Determining Maximum Soluble Concentration

  • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution into your cell culture medium or assay buffer to create a range of concentrations.

  • Incubate the solutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).

  • After the incubation period, visually inspect each concentration for any signs of precipitation. You can also use a spectrophotometer to detect light scattering caused by insoluble particles.

  • The highest concentration that remains clear is your maximum soluble concentration.

Phase 2: Dose-Response Analysis

This phase involves determining the effective concentration range of the compound.

Protocol 2: Broad-Range Dose-Response Assay (e.g., using a WST-1 Cytotoxicity Assay) [5]

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight. [5]2. Compound Treatment: Prepare serial dilutions of this compound in cell culture medium, covering a wide range (e.g., 1 nM to 1 mM). [5]Include untreated (vehicle control) and medium-only (background) wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • WST-1 Assay: Add WST-1 reagent to each well and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 440 nm).

  • Data Analysis: Subtract the background absorbance, calculate the percentage of cell viability relative to the untreated control, and plot this against the log of the compound concentration to generate a dose-response curve.

Phase 3: Refined Analysis and Mechanistic Studies

Once an effective range is identified, you can perform more detailed analyses.

Protocol 3: Detailed Dose-Response and IC50/EC50 Calculation

  • Based on the results from the broad-range assay, select a narrower range of concentrations that brackets the 50% effect level.

  • Repeat the dose-response experiment using more data points within this refined range to increase accuracy.

  • Use a suitable software package (e.g., GraphPad Prism, R) to fit a sigmoidal curve to your data and calculate the IC50 (50% inhibitory concentration) or EC50 (50% effective concentration) value. [10] Table 1: Example Data Presentation for a Dose-Response Study

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 3.9
1075.3 ± 6.2
5052.1 ± 4.8
10025.8 ± 3.1
2005.4 ± 1.9

IV. Visualizing Experimental Workflows

Clear visualization of your experimental plan can help in identifying potential issues and ensuring consistency.

DoseResponseWorkflow cluster_phase1 Phase 1: Foundational Work cluster_phase2 Phase 2: Range Finding cluster_phase3 Phase 3: Refined Analysis solubility Determine Max Soluble Concentration stock Prepare Validated Stock Solution solubility->stock broad_dose Broad-Range Dose-Response (e.g., 1 nM to 1 mM) stock->broad_dose effective_range Identify Narrower Effective Range broad_dose->effective_range detailed_dose Detailed Dose-Response with More Data Points effective_range->detailed_dose calculate_ic50 Calculate IC50/EC50 Value detailed_dose->calculate_ic50 mechanistic_studies Select Concentrations Around IC50 for Functional Assays calculate_ic50->mechanistic_studies Troubleshooting start Inconsistent Results? solubility Check Compound Solubility & Stability start->solubility Is the compound precipitating? cell_health Verify Cell Health & Seeding Density start->cell_health Are cells healthy and evenly plated? technique Review Pipetting & Assay Protocol start->technique Is the procedure standardized?

Caption: Troubleshooting inconsistent experimental results.

VI. Conclusion

Optimizing the concentration of a novel compound like this compound is a methodical process that requires careful planning and execution. By following a phased approach of characterization, broad-range screening, and refined analysis, researchers can establish a robust and effective concentration for their experiments. This guide provides a framework to navigate the common challenges and ensure the generation of high-quality, reproducible data.

References

  • Hafner, M., Niepel, M., & Sorger, P. K. (2016). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology, 8(4), 231–254. [Link]

  • O'Brien, T. E., & Silcox, J. (2021). Efficient experimental design for dose response modelling. Journal of Applied Statistics, 48(13-15), 2635-2659. [Link]

  • Li, R., & Chen, J. (2013). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. ACS Sustainable Chemistry & Engineering, 1(9), 1119–1128. [Link]

  • Holland-Letz, T., & Kopp-Schneider, A. (2015). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology, 89(11), 2049–2059. [Link]

  • German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. [Link]

  • Lee, J., & Mohns, M. (2018). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Promega Corporation. [Link]

  • Al-Samydai, A., Al-Mamoori, F., & Al-Azzawi, W. (2023). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Li, Y., et al. (2024). New strategies to enhance the efficiency and precision of drug discovery. Frontiers in Pharmacology, 15. [Link]

  • Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. [Link]

  • Patsnap. (2025). How to optimize lead compounds?. [Link]

  • Creative Bioarray. (n.d.). Lead Compound Optimization. [Link]

  • PubChemLite. (n.d.). This compound (C13H21NO). [Link]

  • National Center for Biotechnology Information. (n.d.). Benzylaminopurine. PubChem Compound Database. [Link]

  • AERU. (n.d.). 6-benzyladenine (Ref: ABG-3191). [Link]

  • Parups, E. V. (1971). Use of 6-Benzylamino Purine and Adenine to Induce Bottom Breaks in Greenhouse Roses. HortScience, 6(5), 456–457. [Link]

  • Letham, D. S., & Palni, L. M. S. (1983). 6-Benzylaminopurine and its glycoside as naturally occurring cytokinin. Plant Physiology, 72(4), 1155–1157. [Link]

  • Agricultural Marketing Service. (n.d.). CFNP TAP Report for 6-Benzyladenine. [Link]

Sources

Common problems and solutions in 6-Benzylamino-1-hexanol experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Benzylamino-1-hexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experiments with this versatile bifunctional molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your research.

I. Understanding this compound: A Quick Reference

This compound (CAS No. 133437-08-8) is an organic compound that incorporates a primary alcohol and a secondary amine, separated by a six-carbon alkyl chain.[1][2] This structure gives it both hydrophilic (from the alcohol group) and lipophilic (from the benzyl group and hexyl chain) characteristics, making it a useful intermediate in various chemical syntheses.[1]

PropertyValueSource
Molecular Formula C₁₃H₂₁NO[2][3]
Molecular Weight 207.32 g/mol [2][3]
Appearance Colorless to Yellow Clear Liquid
Boiling Point 327.9°C at 760 mmHg[3]
Purity (Typical) >97.0% (GC)

II. Troubleshooting Guide: Synthesis and Purification

The most common route to synthesizing this compound is through the reductive amination of 6-amino-1-hexanol with benzaldehyde. This process, while effective, can present several challenges.

Problem 1: Low Yield of this compound in Reductive Amination

Question: I am attempting to synthesize this compound via reductive amination of 6-amino-1-hexanol and benzaldehyde, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in reductive amination can stem from several factors, primarily related to the formation and stability of the imine intermediate and the effectiveness of the reducing agent.

Causality and Solutions:

  • Inefficient Imine Formation: The initial step is the formation of a Schiff base (imine) between the aldehyde and the amine, which is a reversible reaction. To drive the equilibrium towards the imine, it is crucial to remove the water that is formed as a byproduct.

    • Solution: Conduct the reaction in a solvent that allows for azeotropic removal of water, such as toluene or benzene, using a Dean-Stark apparatus. Alternatively, using a dehydrating agent like anhydrous magnesium sulfate can be effective.

  • Side Reactions of the Aldehyde: Benzaldehyde can undergo self-condensation (aldol reaction) or oxidation to benzoic acid, especially under basic or oxidizing conditions.

    • Solution: Ensure your benzaldehyde is pure and free of benzoic acid. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Ineffective Reduction: The choice of reducing agent is critical. The reducing agent should selectively reduce the imine without reducing the starting aldehyde.

    • Solution: Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.[4][5][6] For more sensitive substrates, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) can be used as they are milder and more selective for imines over aldehydes.[7]

  • Over-alkylation: The newly formed secondary amine can potentially react with another molecule of benzaldehyde and undergo a second reductive amination to form a tertiary amine.

    • Solution: Use a stoichiometric amount of benzaldehyde or a slight excess of the amine to minimize this side reaction.

Experimental Workflow: Optimized Reductive Amination

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up and Purification Reactants 6-amino-1-hexanol + Benzaldehyde (1:1.1 molar ratio) Solvent Toluene Reactants->Solvent Apparatus Round-bottom flask with Dean-Stark trap and condenser Solvent->Apparatus Atmosphere Inert (N2 or Ar) Apparatus->Atmosphere Reflux Heat to reflux Atmosphere->Reflux Once setup is complete Water_Removal Azeotropic removal of water Reflux->Water_Removal Monitoring Monitor by TLC or GC-MS Water_Removal->Monitoring Cooling Cool to 0°C Monitoring->Cooling When imine formation is complete Reducing_Agent Add NaBH4 portion-wise Cooling->Reducing_Agent Stirring Stir at room temperature Reducing_Agent->Stirring Quench Quench with water or dilute acid Stirring->Quench After completion of reduction Extraction Extract with ethyl acetate Quench->Extraction Drying Dry organic layer (Na2SO4) Extraction->Drying Purification Column chromatography (Silica gel, Hexane:EtOAc gradient) Drying->Purification

Caption: Optimized workflow for the synthesis of this compound.

Problem 2: Difficulty in Purifying this compound

Question: I have successfully synthesized this compound, but I am struggling to purify it. Column chromatography gives me broad peaks and poor separation. What is the best way to purify this compound?

Answer: The purification of this compound can be challenging due to its amphiphilic nature, containing both a polar alcohol and a basic amine group. This can lead to tailing on silica gel chromatography.

Causality and Solutions:

  • Interaction with Silica Gel: The basic amine group can strongly interact with the acidic silica gel, leading to streaking and poor separation.

    • Solution 1: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Solution 2: Use a different stationary phase, such as alumina (basic or neutral), which is more suitable for the purification of amines.

  • Inappropriate Solvent System: An incorrect solvent system can lead to either no elution or co-elution of the product with impurities.

    • Solution: A gradient elution is often necessary. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to 50:50 hexane:ethyl acetate.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound? A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[8][9] It is recommended to store it under an inert atmosphere to prevent oxidation, which can lead to discoloration (yellowing) over time.

Q2: What is the solubility of this compound? A: Due to its structure, it is slightly soluble in water but miscible with many organic solvents such as ethanol, methanol, diethyl ether, and ethyl acetate.[10]

Q3: What are the main safety precautions when handling this compound? A: As with any chemical, appropriate personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat.[8][9][11] Work should be conducted in a well-ventilated area or a fume hood. Avoid contact with skin and eyes, as it may cause irritation.[12]

Q4: How can I monitor the progress of a reaction involving this compound? A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable eluent would be a mixture of hexane and ethyl acetate. The spots can be visualized using a UV lamp (due to the benzyl group) or by staining with potassium permanganate or ninhydrin (for the amine group). For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used.[13][14][15][16]

Q5: I am seeing an unexpected peak in my GC-MS analysis. What could it be? A: An unexpected peak could be a byproduct of the synthesis. In the case of reductive amination, common byproducts include the dialkylated product (N,N-dibenzyl-6-amino-1-hexanol) or unreacted starting materials. If the compound has been stored for a long time, it could also be an oxidation product, such as the corresponding benzaldehyde or benzoic acid.

Troubleshooting Decision Tree

G Start Low Yield in Synthesis Check_Imine Is imine formation efficient? Start->Check_Imine Remove_Water Use Dean-Stark or dehydrating agent Check_Imine->Remove_Water No Side_Reactions Are there side reactions? Check_Imine->Side_Reactions Yes Success Yield Improved Remove_Water->Success Inert_Atmosphere Use inert atmosphere (N2/Ar) Side_Reactions->Inert_Atmosphere Oxidation suspected Check_Purity Check purity of benzaldehyde Side_Reactions->Check_Purity Aldol condensation suspected Reduction_Issue Is the reduction step working? Side_Reactions->Reduction_Issue No obvious side reactions Inert_Atmosphere->Success Check_Purity->Success Change_Reducer Try a different reducing agent (e.g., NaBH3CN, STAB) Reduction_Issue->Change_Reducer Yes Over_Alkylation Is over-alkylation occurring? Reduction_Issue->Over_Alkylation No Change_Reducer->Success Adjust_Stoichiometry Adjust reactant stoichiometry Over_Alkylation->Adjust_Stoichiometry Yes Adjust_Stoichiometry->Success

Caption: Decision tree for troubleshooting low yields in synthesis.

IV. References

  • PrepChem.com. Synthesis of N-(benzyloxycarbonylglycyl)-6-amino-1-hexanol. [Link]

  • ResearchGate. Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... [Link]

  • ResearchGate. Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor | Request PDF. [Link]

  • Sds-manager. 6-Benzylaminopurine SDS. [Link]

  • Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]

  • Pearson. The two most general amine syntheses are the reductive amination.... [Link]

  • Wikipedia. Reductive amination. [Link]

  • E3S Web of Conferences. Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. [Link]

  • NIH. Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. [Link]

  • ACS Publications. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide | Organic Letters. [Link]

  • Google Patents. CN110754476A - Soluble solution for improving stability of 6-benzylaminopurine preparation and preparation method thereof.

  • AERU. 6-benzyladenine (Ref: ABG-3191). [Link]

  • Google Patents. CN1544434A - 6-benzylaminopurine production process.

  • PubChem. 6-Amino-1-hexanol | C6H15NO | CID 19960. [Link]

  • SIELC Technologies. HPLC Determination of 6-Benzylaminopurine (N6-Benzyladenine) on Newcrom B Column. [Link]

  • NIH. Purification and characterization of a hexanol-degrading enzyme extracted from apple. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • DigitalCommons@USU. Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. [Link]

  • Wikipedia. 1-Hexanol. [Link]

  • Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. [Link]

  • ResearchGate. (PDF) Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]

  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]

  • ResearchGate. A Review of Analytical Methods for the Determination of Sulfolane and Alkanolamines in Environmental Studies. [Link]

  • Google Patents. CN107022023A - A kind of synthetic method of 6 benzyl aminoadenine artificial antigen.

  • Google Patents. CN108956794B - Methods for the detection of plant growth regulators 6-benzyl adenine and paclobutrazol in biological fluids.

  • ResearchGate. Effects of foliar application of 6-benzylaminopurine on yield and oil content in two spring safflower (Carthamus tinctorius L.) cultivars. [Link]

  • NIH. Antibacterial Activity of Hexanol Vapor In Vitro and on the Surface of Vegetables - PMC. [Link]

Sources

Technical Support Center: Enhancing the Solubility of 6-Benzylamino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Benzylamino-1-hexanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific principles and practical methodologies to overcome solubility challenges encountered during your experiments.

Understanding the Molecule: this compound

This compound (CAS: 133437-08-8) is an organic compound featuring a distinct molecular structure that dictates its solubility behavior.[1][2][3] It possesses both water-loving (hydrophilic) and water-fearing (hydrophobic) regions.

  • Hydrophilic Groups: The primary alcohol (-OH) and the secondary amine (-NH-) groups can form hydrogen bonds with water.

  • Hydrophobic Groups: The benzyl ring (a bulky, non-polar aromatic group) and the six-carbon aliphatic chain (-C6H12-) are lipophilic and disrupt the hydrogen-bonding network of water, leading to poor aqueous solubility.[1][4]

This dual nature is the primary reason why dissolving this compound, particularly in purely aqueous systems, can be a significant challenge. This guide will walk you through a logical progression of techniques to systematically improve its solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having difficulty dissolving this compound in my aqueous buffer. What is the scientific reason for this?

Answer: The poor water solubility of this compound is a direct result of its molecular structure. While the amine and alcohol functional groups are polar and capable of hydrogen bonding, their influence is overcome by the large, non-polar surface area of the benzyl group and the hexyl chain.[1] In an aqueous environment, water molecules must arrange themselves in an ordered way around these hydrophobic sections, which is energetically unfavorable. Consequently, the compound has a stronger tendency to interact with itself (crystallize or precipitate) rather than with water molecules, resulting in low solubility.

Q2: What is the simplest and most effective first step to try for solubilizing this compound?

Answer: The most direct approach is pH adjustment . The secondary amine group in this compound is basic and can accept a proton (H+) to form a positively charged ammonium salt.[4][5] This salt form is significantly more polar than the neutral molecule, dramatically increasing its solubility in water.[5][6][7]

This principle is a cornerstone of pharmaceutical science, where many amine-containing drugs are formulated as salts to improve their dissolution and bioavailability.[8][9]

Workflow: Solubility Enhancement by pH Adjustment

cluster_0 Initial State cluster_1 Action cluster_2 Mechanism cluster_3 Result A This compound (Neutral, Poorly Soluble) B Add Acid (e.g., HCl) Lower solution pH A->B Introduce Protons (H+) C Protonation of Amine Group (-NH2+) B->C Chemical Reaction D Formation of Ammonium Salt (Charged, Highly Soluble) C->D Increased Polarity

Caption: Logical workflow for increasing solubility via pH modification.

Experimental Protocol: pH Adjustment Trial
  • Prepare a Suspension: Add your target mass of this compound to your aqueous buffer (e.g., PBS, TRIS) to create a suspension.

  • Initial pH Reading: Measure the initial pH of the suspension.

  • Titration: Slowly add a dilute acid solution (e.g., 0.1 M or 1 M HCl) dropwise while continuously stirring or vortexing.

  • Monitor Dissolution: Observe the suspension. As the pH drops, the compound should begin to dissolve as it converts to its salt form.

  • Final pH: Note the pH at which the solution becomes clear. This will give you the minimum pH required for solubilization at that specific concentration.

Trustworthiness Check: This method is self-validating. If the compound dissolves upon acidification and precipitates upon re-neutralization with a base (e.g., NaOH), it confirms that the solubility is pH-dependent as predicted. However, be aware that extreme pH values may not be suitable for all biological experiments.

Q3: My experimental system requires a near-neutral pH. What are my other options?

Answer: When pH modification is not viable, the next strategy is to alter the solvent environment itself using co-solvents . A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[10][11] This makes the environment more favorable for the hydrophobic parts of your compound, thereby increasing its solubility.[12]

Data Presentation: Common Co-Solvents for Preclinical Formulations
Co-SolventTypical Starting ConcentrationKey Characteristics & Considerations
Ethanol 5-20% (v/v)Biocompatible, volatile. Good for general lab use.
Propylene Glycol (PG) 10-40% (v/v)Low toxicity, commonly used in pharmaceutical formulations. Viscous.
Polyethylene Glycol 400 (PEG 400) 10-50% (v/v)Low toxicity, non-volatile. Can significantly increase solubility.[13]
Dimethyl Sulfoxide (DMSO) 1-10% (v/v)Excellent solubilizing power.[14] However, can be toxic to cells even at low concentrations. Use with caution in biological assays.

Expertise & Experience: Start with the lowest effective concentration of a co-solvent. A common screening approach is to prepare a concentrated stock of this compound in 100% co-solvent (e.g., DMSO or Ethanol) and then dilute it into your aqueous buffer, ensuring the final co-solvent concentration remains low and compatible with your assay.

Q4: I've tried co-solvents, but my compound still precipitates at the desired concentration. What advanced techniques can I use?

Answer: If pH adjustment and co-solvency are insufficient, you can employ more sophisticated methods that involve molecular encapsulation: surfactants and cyclodextrins .

1. Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[15] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate poorly soluble compounds like this compound, while the hydrophilic shell allows the entire micelle complex to remain dissolved in water.[15][16]

  • Recommended Surfactants: For biological applications, non-ionic surfactants are generally preferred due to lower toxicity.

    • Polysorbates (Tween® 20, Tween® 80): Widely used in pharmaceutical formulations to solubilize poorly soluble compounds.[17] Start with concentrations ranging from 0.1% to 2% (w/v).

    • Cremophor® EL: A potent non-ionic solubilizer, but use should be carefully evaluated for cellular toxicity.

2. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior.[18][19] They can form a "host-guest" inclusion complex where the poorly soluble "guest" molecule (this compound) is encapsulated within the hydrophobic cavity.[20][21] This complex effectively masks the hydrophobic regions of the drug, presenting a hydrophilic exterior to the aqueous solvent and dramatically increasing solubility.[18][22]

  • Common Cyclodextrins:

    • β-Cyclodextrin (β-CD): Effective but has limited water solubility itself.

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified derivative with much higher aqueous solubility and lower toxicity, making it a preferred choice in many pharmaceutical applications.[18]

Q5: How do I prepare a solution of this compound using cyclodextrins?

Answer: Preparing a drug-cyclodextrin complex is a straightforward process that can be performed in most laboratories. The co-evaporation method is a simple and effective technique.[21]

Experimental Protocol: Co-Evaporation Method for Cyclodextrin Complexation
  • Dissolve the Compound: Dissolve a known amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol).

  • Dissolve the Cyclodextrin: In a separate container, dissolve the cyclodextrin (e.g., HP-β-CD) in water. A molar ratio of 1:1 (compound:cyclodextrin) is a good starting point.

  • Mix Solutions: Add the drug solution (from step 1) to the aqueous cyclodextrin solution (from step 2) under constant stirring.

  • Solvent Evaporation: Stir the mixture for 24 hours to allow for complex formation. Then, evaporate the organic solvent using a rotary evaporator or by gentle heating under a stream of nitrogen.

  • Reconstitution: The resulting solid powder or film is the drug-cyclodextrin complex. This complex can be easily reconstituted in your aqueous buffer to the desired final concentration. The reconstituted solution should be clear and stable.

Q6: Troubleshooting Summary: My compound is crashing out of solution. What is my path forward?

Answer: Use the following troubleshooting workflow to systematically address solubility issues. This decision tree provides a logical progression from the simplest to the most advanced techniques.

Troubleshooting Workflow

start Start: Compound Precipitates q1 Is your system pH-sensitive? start->q1 ph_adjust Adjust pH to protonate amine (Target pH < 7) q1->ph_adjust No cosolvent Add a biocompatible co-solvent (e.g., 5-20% Ethanol, PG, PEG400) q1->cosolvent Yes q2 Is solubility sufficient? ph_adjust->q2 ph_success Success: Compound Solubilized cosolvent->q2 q2->ph_success Yes advanced Use Advanced Solubilizers q2->advanced No surfactant Try Non-Ionic Surfactant (e.g., 0.5% Tween® 80) advanced->surfactant cyclodextrin Try Cyclodextrin Complexation (e.g., HP-β-CD) advanced->cyclodextrin surfactant->q2 cyclodextrin->q2

Caption: Decision tree for troubleshooting solubility issues.

References
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link][18]

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link][22]

  • Gould, S., & Scott, R. C. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link][20]

  • Pharma Education. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Education and Info. [Link][10]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link][19]

  • Chaudhary, A., et al. (2019). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Global Pharmaceutical Sciences Review. [Link][21]

  • Bergström, C. A., et al. (2014). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link][8]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. [Link][16]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link][12]

  • Classic Chemistry. (n.d.). Solubility and pH of amines. [Link][4]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link][6]

  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. [17]

  • JoVE. (2024). Video: Extraction: Effects of pH. [Link][7]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link][5]

  • KYZEN. (2024). Ask Dr. Adam: What are Surfactants?. YouTube. [Link][15]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link][11]

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. [Link][9]

Sources

Identifying and minimizing artifacts in 6-Benzylamino-1-hexanol assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Benzylamino-1-hexanol. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize artifacts in assays involving this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on extensive experience in assay development and a thorough understanding of the chemical properties of this compound.

Troubleshooting Guide: Common Artifacts and Solutions

This guide addresses specific issues that can arise during the experimental use of this compound (CAS: 133437-08-8), a compound also known as N-(6-Hydroxyhexyl)benzylamine. We will delve into the root causes of these artifacts and provide actionable solutions.

Issue 1: Poor Solubility and Compound Precipitation

Question: I am observing precipitation of this compound in my aqueous assay buffer. What can I do to improve its solubility?

Answer:

Poor aqueous solubility is a common challenge for many organic compounds in biological assays.[1] this compound, with its benzyl group and hexanol chain, has limited water solubility. Precipitation can lead to inaccurate concentration calculations and inconsistent results.

Root Causes and Solutions:

  • Inappropriate Solvent: While initially dissolved in a solvent like DMSO, the final concentration of the organic solvent in the aqueous buffer might be too low to maintain solubility.[1]

  • pH of the Buffer: The amine group in this compound can be protonated at acidic pH, which may affect its solubility.

Experimental Protocol to Optimize Solubility:

  • Co-solvent Titration:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • Create a series of dilutions of your stock solution in your aqueous assay buffer, varying the final DMSO concentration (e.g., 0.5%, 1%, 2%, 5%).

    • Visually inspect for precipitation and measure the absorbance at 600 nm to quantify turbidity.

    • Select the lowest co-solvent concentration that maintains solubility to minimize effects on the biological system.

  • pH Screening:

    • Prepare a set of your assay buffers with varying pH values (e.g., 6.0, 7.0, 7.4, 8.0).

    • Add this compound to each buffer at the desired final concentration.

    • Incubate under assay conditions and observe for precipitation.

Data Presentation: Solubility Optimization

Final DMSO ConcentrationVisual ObservationTurbidity (OD600)
0.1%Precipitate0.5
0.5%Precipitate0.2
1.0%Clear0.05
2.0%Clear0.04
5.0%Clear0.04

This is example data. Actual results may vary.

Issue 2: Inconsistent Results and Compound Degradation

Question: My assay results with this compound are not reproducible. Could the compound be degrading?

Answer:

The stability of this compound can be influenced by storage conditions, assay buffer components, and exposure to light and air. Degradation will lead to a lower effective concentration of the active compound and introduce potentially interfering byproducts.

Root Causes and Solutions:

  • Oxidation: The amino group and the hydroxyl group can be susceptible to oxidation.

  • Improper Storage: Storing the compound in solution for extended periods, especially at room temperature, can lead to degradation.

Experimental Protocol for Stability Assessment:

  • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment.

  • LC-MS Analysis:

    • Prepare a solution of this compound in your assay buffer.

    • Analyze a sample immediately using Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain a baseline purity profile.

    • Incubate the remaining solution under your standard assay conditions (time, temperature, light exposure).

    • Analyze a second sample by LC-MS after the incubation period.

    • Compare the chromatograms to identify any new peaks that would indicate degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound?

A1: It is recommended to prepare a high-concentration stock solution in a non-aqueous polar solvent such as DMSO.[1] For example, a 10 mM stock in 100% DMSO can be prepared and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: Can this compound interfere with fluorescence-based assays?

A2: Compounds with a benzyl group can sometimes exhibit intrinsic fluorescence or cause quenching effects. It is crucial to run a control experiment with this compound alone in the assay buffer to check for any background fluorescence at the excitation and emission wavelengths of your fluorophore.

Q3: How can I confirm the purity of my this compound sample?

A3: The purity of this compound can be assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2] Mass spectrometry (MS) can be used to confirm the molecular weight of the compound.[3]

Q4: Are there any known safety precautions for handling this compound?

A4: Yes, this compound is known to cause skin and serious eye irritation. It is important to wear appropriate personal protective equipment, including gloves and eye protection, and to handle the compound in a well-ventilated area. In case of skin contact, wash with plenty of water.

Visualizing Experimental Workflow

Below is a diagram illustrating a typical workflow for troubleshooting assay artifacts related to this compound.

TroubleshootingWorkflow cluster_preparation Preparation cluster_problem Problem Identification cluster_solution Solution stock Prepare Stock Solution (e.g., 10 mM in DMSO) working Prepare Working Dilutions in Assay Buffer stock->working precipitate Precipitation Observed? working->precipitate Visual/OD600 inconsistent Inconsistent Results? working->inconsistent Data Analysis solubility Optimize Solubility (Co-solvent, pH) precipitate->solubility stability Assess Stability (LC-MS) inconsistent->stability purity Verify Purity (HPLC/GC) inconsistent->purity solubility->working Implement Optimized Conditions stability->stock Use Fresh Stock purity->stock Source New Compound

Caption: Troubleshooting workflow for this compound assays.

References

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. [Link]

  • Biomarkers for Alcohol Use and Abuse: A Summary - PMC - PubMed Central. [Link]

  • Potential artifacts in the measurement of DNA deamination - PubMed. [Link]

  • CN110754476A - Soluble solution for improving stability of 6-benzylaminopurine preparation and preparation method thereof - Google P
  • HPLC Determination of 6-Benzylaminopurine (N6-Benzyladenine) on Newcrom B Column. [Link]

  • Hypertension and alcohol: a cross-sectional study comparing PEth with AUDIT and AUDIT-C in primary care - Oxford Academic. [Link]

  • Analytical Methods - RSC Publishing. [Link]

    • ANALYTICAL METHODS. [Link]

  • Blood Alcohol Content (BAC): What It Is & Levels - Cleveland Clinic. [Link]

    • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [Link]

  • A Review of Analytical Methods for the Determination of Sulfolane and Alkanolamines in Environmental Studies - ResearchGate. [Link]

Sources

Technical Support Center: 6-Benzylamino-1-hexanol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-Benzylamino-1-hexanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into potential challenges and their resolutions. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis of this compound

Q1: I am planning to synthesize this compound via direct N-alkylation of 6-amino-1-hexanol with benzyl bromide. What are the potential pitfalls of this method?

A1: Direct N-alkylation of primary amines with alkyl halides is often problematic and can lead to low yields of the desired secondary amine.[1][2] The primary issue is over-alkylation. The product, this compound (a secondary amine), is more nucleophilic than the starting material, 6-amino-1-hexanol (a primary amine).[1][3] This increased nucleophilicity makes the product more likely to react with another molecule of benzyl bromide, leading to the formation of the tertiary amine, N,N-dibenzyl-6-amino-1-hexanol, as a significant byproduct.

Additionally, the reaction of an amine with an alkyl halide produces a hydrohalic acid (HBr in this case). This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction unless a base is added to neutralize the acid.

Q2: What is a more reliable method for synthesizing this compound to avoid over-alkylation?

A2: Reductive amination is a superior and more controlled method for the synthesis of secondary amines like this compound.[1][2][4] This two-step, one-pot reaction involves the formation of an imine intermediate from 6-amino-1-hexanol and benzaldehyde, followed by its immediate reduction to the desired secondary amine.[2][4] This method avoids the issue of over-alkylation that plagues direct N-alkylation.[2]

Experimental Protocol: Reductive Amination

  • Imine Formation: In a suitable solvent (e.g., methanol or dichloromethane), dissolve 6-amino-1-hexanol (1 equivalent) and benzaldehyde (1-1.2 equivalents). The reaction is typically stirred at room temperature. The equilibrium between the reactants and the imine can be shifted towards the product by removing the water formed during the reaction.[4]

  • Reduction: After a period to allow for imine formation (e.g., 1-2 hours), a reducing agent is added. Sodium borohydride (NaBH₄) is a common choice, but for more sensitive substrates, milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they can selectively reduce the imine in the presence of the aldehyde.[2][4] The reaction is then stirred until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Q3: My reductive amination reaction is sluggish or not going to completion. What are some troubleshooting steps?

A3: Several factors can contribute to an incomplete reductive amination:

  • pH of the reaction medium: Imine formation is catalyzed by mild acid (pH 4-5).[2] If the reaction mixture is too basic, the formation of the imine will be slow. Conversely, if it is too acidic, the amine starting material will be protonated and become non-nucleophilic.[2] You can add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.

  • Choice of reducing agent: While sodium borohydride is effective, it can also reduce the starting aldehyde.[2] If you observe significant reduction of benzaldehyde to benzyl alcohol, consider switching to a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the imine.[2]

  • Water removal: The formation of the imine is an equilibrium process that produces water.[4] Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can drive the equilibrium towards the imine, thereby increasing the overall reaction rate and yield.

Q4: I am observing the formation of an unexpected side product. What could it be?

A4: Besides the potential for over-alkylation (if using direct alkylation), another possible side reaction in reductive amination is the self-condensation of benzaldehyde, especially under basic conditions, leading to the formation of benzyl benzoate via the Tishchenko reaction. However, this is less common under typical reductive amination conditions. If you are using 1,6-hexanediol as a starting material in a different synthetic route, intramolecular cyclization can occur to form hexahydro-1H-azepine.[5]

Purification of this compound

Q5: After the reaction workup, I have a crude product that is an oil. What is the best way to purify this compound?

A5: The purification strategy will depend on the nature and quantity of the impurities. This compound is a clear, light yellow to orange liquid.[6]

  • Column Chromatography: This is a highly effective method for separating the desired product from both starting materials and byproducts.[7] A silica gel column is typically used. The choice of eluent system is crucial for good separation. A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be gradually increased to elute the more polar this compound.

  • Acid-Base Extraction: Since this compound is a basic compound due to the amine group, an acid-base extraction can be used to separate it from neutral or acidic impurities. The crude product can be dissolved in an organic solvent (e.g., diethyl ether or dichloromethane) and washed with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Recrystallization of a Salt: If the product is an oil, it can sometimes be converted to a solid salt (e.g., the hydrochloride salt) which can then be purified by recrystallization.[8][9] After purification, the free base can be regenerated by treatment with a base.

Q6: I am having difficulty with my column chromatography separation. The product is co-eluting with an impurity. What can I do?

A6: Co-elution is a common challenge in column chromatography.[7] Here are some optimization strategies:

  • Adjust the Solvent System:

    • Polarity: If the compounds are eluting too quickly, decrease the polarity of the eluent (e.g., use a lower percentage of ethyl acetate in hexanes). If they are not moving, increase the polarity.

    • Solvent Selectivity: Sometimes, changing the solvents in the eluent system can improve separation, even if the overall polarity is similar. For example, you could try a system of dichloromethane and methanol.

  • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.

  • Optimize Column Parameters:

    • Column Length and Diameter: A longer, narrower column can provide better resolution.

    • Flow Rate: A slower flow rate generally leads to better separation.

Q7: Can I purify this compound by recrystallization?

A7: As this compound is a liquid at room temperature, direct recrystallization is not feasible.[6] However, as mentioned in Q5, you can form a solid salt derivative, such as the hydrochloride or sulfate salt, and then purify this salt by recrystallization from a suitable solvent system.[8][9] The choice of solvent is critical for successful recrystallization and needs to be determined empirically.[10]

Visualizations

Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_synthesis Synthesis cluster_purification Purification SM Starting Materials (6-Amino-1-hexanol & Benzaldehyde) Imine Imine Intermediate SM->Imine Imine Formation (Mild Acid Catalyst) Reduction Reduction (e.g., NaBH4) Imine->Reduction Crude Crude Product Reduction->Crude Column Column Chromatography Crude->Column Purification Pure Pure this compound Column->Pure

Caption: Workflow for the synthesis of this compound via reductive amination.

Troubleshooting Logic for Low Yield in Reductive Amination

Troubleshooting_Yield Start Low Yield Observed Check_pH Is pH optimal (4-5)? Start->Check_pH Adjust_pH Add catalytic acid (e.g., AcOH) Check_pH->Adjust_pH No Check_Reducer Is starting aldehyde being reduced? Check_pH->Check_Reducer Yes Adjust_pH->Start Change_Reducer Use milder reducing agent (e.g., NaBH3CN) Check_Reducer->Change_Reducer Yes Check_Water Is water being removed? Check_Reducer->Check_Water No Change_Reducer->Start Add_Dehydrant Add dehydrating agent (e.g., MgSO4) Check_Water->Add_Dehydrant No Success Improved Yield Check_Water->Success Yes Add_Dehydrant->Start

Caption: Troubleshooting logic for low yield in the reductive amination synthesis.

Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Reactant Ratio (Amine:Aldehyde) 1 : 1 to 1 : 1.2A slight excess of the aldehyde can help drive the reaction to completion.
Reducing Agent Stoichiometry 1-1.5 equivalentsEnsures complete reduction of the imine intermediate.
Reaction Temperature Room TemperatureGenerally sufficient for both imine formation and reduction.
Reaction pH 4-5Optimal for catalyzing imine formation without protonating the amine.[2]

References

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • PrepChem.com. Synthesis of N-(benzyloxycarbonylglycyl)-6-amino-1-hexanol. [Link]

  • ResearchGate. (2023). Challenges and development of enantioconvergent N-alkylation.... [Link]

  • Reddit. (2023). Problematic N-Alkylation : r/chemistry. [Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]

  • Wikipedia. Reductive amination. [Link]

  • E3S Web of Conferences. (2021). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. CN1544434A - 6-benzylaminopurine production process.
  • ResearchGate. (2021). (PDF) Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. [Link]

  • PubChem. 6-Amino-1-hexanol | C6H15NO | CID 19960. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • SciSpace. (2018). Preparation method for 6-amino-1-hexanol. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]

  • PubMed. (2016). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. [Link]

  • PubMed. (2012). Purification and characterization of a hexanol-degrading enzyme extracted from apple. [Link]

  • Google Patents. CN108956794B - Methods for the detection of plant growth regulators 6-benzyl adenine and paclobutrazol in biological fluids.
  • Google Patents.
  • NIH. (2020). Production of Hexanol as the Main Product Through Syngas Fermentation by Clostridium carboxidivorans P7. [Link]

  • NIFA Reporting Portal. Novel Pathway For The Synthesis Of 1-Hexanol From Biomass-Derived Sugars - ZYMOCHEM INC. [Link]

  • ResearchGate. (2022). How can I separate vanillin and syringaldehyde by column chromatography?. [Link]

  • PubMed. Selective N-debenzylation of benzylamino derivatives of 1, 6-anhydro-beta-D-hexopyranoses. [Link]

Sources

Impact of pH and temperature on 6-Benzylamino-1-hexanol activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Benzylamino-1-hexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound. Here, we address common challenges and questions related to the impact of critical experimental parameters—pH and temperature—on the activity of this compound.

Introduction to this compound

This compound is an organic compound featuring a secondary amine and a primary alcohol.[1][2] Its structure suggests potential biological activity, and like many small molecules, its efficacy in experimental systems can be highly dependent on the physicochemical environment. Understanding and controlling for variables such as pH and temperature is paramount to obtaining reproducible and meaningful results.

Frequently Asked Questions (FAQs)

Q1: How does the chemical structure of this compound influence its sensitivity to pH?

  • At pH values significantly below the pKa (acidic conditions): The amine group will be predominantly protonated (positively charged).

  • At pH values around the pKa: A mixture of protonated and deprotonated forms will exist.

  • At pH values significantly above the pKa (basic conditions): The amine group will be predominantly in its neutral, deprotonated form.

This change in ionization state can dramatically affect the molecule's properties, including its solubility, ability to cross cell membranes, and interaction with its biological target.

Q2: What is the likely effect of temperature on the stability and activity of this compound?

A2: Temperature can influence the activity of this compound in several ways:

  • Chemical Stability: While benzylamines are generally stable, extreme temperatures can lead to degradation.[5][6] For experimental purposes, it is crucial to follow the manufacturer's storage recommendations and avoid repeated freeze-thaw cycles.

  • Target Protein Stability: If this compound interacts with a protein target, temperature will significantly affect the protein's stability. Ligand binding often stabilizes a protein, leading to an increase in its melting temperature (Tm).[7][8] Conversely, excessively high temperatures will denature the target protein, resulting in a loss of activity.

  • Reaction Kinetics: For enzyme-targeted compounds, temperature directly influences the rate of the enzymatic reaction, with activity generally increasing with temperature up to an optimum point, after which it rapidly declines due to enzyme denaturation.[9]

  • Cellular Processes: In cell-based assays, temperature affects the overall metabolic rate and health of the cells, which can indirectly impact the observed activity of the compound.[10][11]

Q3: We are observing inconsistent results in our cell-based assays. Could pH or temperature be the culprit?

A3: Absolutely. Inconsistent results are a common problem when environmental factors are not tightly controlled.[10][12]

  • pH Shifts in Culture Media: Cellular metabolism naturally produces acidic byproducts, which can lower the pH of the culture medium over time. This is particularly problematic in dense or rapidly proliferating cultures.[13] A shift in pH can alter the charge of this compound, affecting its uptake and target engagement.

  • Temperature Fluctuations: Inconsistent incubator temperatures or removing plates from the incubator for extended periods can affect cell health and enzymatic activities, leading to variability in your results.[11][14] Even subtle temperature gradients across a multi-well plate can introduce errors.[15]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered when studying the activity of this compound.

Issue 1: Low or No Observed Activity in a Cell-Based Assay

If this compound is not producing the expected biological effect, consider the following factors related to pH and temperature.

Potential Cause Explanation Recommended Action
Incorrect pH of Assay Medium The ionization state of the compound may be preventing it from entering the cells or binding to its target.Measure the pH of your complete cell culture medium after all supplements have been added. Ensure it is within the optimal range for your cell line (typically pH 7.2-7.4). Consider using a phenol red-free medium for certain colorimetric assays to avoid interference.[12][13]
Compound Precipitation The compound may not be fully soluble at the tested concentration in your assay buffer, especially if the pH affects its charge.Perform a solubility test. Prepare the highest concentration of the compound in your assay medium and visually inspect for precipitates after incubation under assay conditions. If solubility is an issue, consider adjusting the pH (if compatible with your assay) or using a different solvent system (ensuring the final solvent concentration is not toxic to cells).
Sub-optimal Assay Temperature The temperature may be too low for the biological process to occur at a measurable rate, or too high, causing cellular stress or protein denaturation.Confirm the incubator is calibrated and maintaining the correct temperature (typically 37°C for mammalian cells). Minimize the time that plates are outside the incubator. For enzymatic assays, determine the optimal temperature for the specific enzyme.[9][16]
Issue 2: High Variability Between Replicate Wells or Experiments

High variability can obscure real biological effects and make data interpretation difficult.

Potential Cause Explanation Recommended Action
pH Drifting During Experiment Metabolic activity in wells with high cell density can cause a significant drop in pH over the course of the experiment.Use a buffer with sufficient buffering capacity, such as HEPES, in addition to the standard bicarbonate buffering system, especially for long-term assays.[17] Ensure consistent cell seeding densities across all wells.
"Edge Effects" in Multi-well Plates Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations, leading to inconsistent results.[12]To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data.[12]
Inconsistent Incubation Times Variations in the timing of compound addition or assay reading can lead to different outcomes, especially in kinetic assays.Standardize all incubation times meticulously across all experiments. Use a multichannel pipette for simultaneous addition of reagents to multiple wells.
Reagent Temperature Adding cold reagents directly to cells can cause thermal shock and affect their physiology.Always pre-warm all media and assay reagents to the experimental temperature (e.g., 37°C) before adding them to the cells.

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Activity in a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines a method to assess how pH influences the cytotoxic or cytostatic activity of this compound.

Materials:

  • Target cell line

  • Complete culture medium (phenol red-free recommended)[12]

  • This compound stock solution (e.g., in DMSO)

  • A set of buffers to adjust the medium pH (e.g., sterile solutions of HCl and NaOH, or a series of biological buffers like MES, PIPES, HEPES, TAPS with different pKa values)

  • MTT reagent (0.5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Prepare pH-Adjusted Media: Prepare several batches of complete culture medium and adjust their pH to a range of values (e.g., 6.8, 7.0, 7.2, 7.4, 7.6, 7.8) using sterile HCl or NaOH. Verify the final pH with a calibrated pH meter.

  • Cell Seeding: Seed your target cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in standard culture medium.

  • Compound Treatment: The next day, remove the standard medium and replace it with the different pH-adjusted media. Add serial dilutions of this compound to the appropriate wells. Include vehicle controls for each pH condition.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with appropriate CO2 levels.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[12]

    • Carefully remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: For each pH value, calculate the cell viability as a percentage of the vehicle control. Plot the dose-response curves for each pH and determine the IC50 value. The pH that yields the lowest IC50 value can be considered optimal for the compound's activity under these conditions.

Protocol 2: Assessing the Effect of this compound on Protein Thermal Stability (Thermal Shift Assay)

A thermal shift assay (TSA) or differential scanning fluorimetry (DSF) can determine if this compound directly binds to and stabilizes a purified target protein.[7][18][19]

Materials:

  • Purified target protein

  • Protein Thermal Shift™ Dye or similar fluorescent dye (e.g., SYPRO Orange)

  • This compound

  • A range of buffers with different pH values

  • Real-time PCR instrument with melt curve capability

Procedure:

  • Reaction Setup: In a 96- or 384-well PCR plate, set up reactions containing the target protein, the fluorescent dye, and either this compound or a vehicle control. To test for pH effects, prepare these reaction mixes in different buffers across a desired pH range.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.[19]

  • Data Acquisition: As the protein unfolds (melts), it exposes hydrophobic regions that the dye binds to, causing an increase in fluorescence. The instrument will generate a melt curve (fluorescence vs. temperature) for each well.

  • Data Analysis: The midpoint of the sharp transition in the melt curve is the melting temperature (Tm). A significant increase in the Tm in the presence of this compound compared to the vehicle control indicates that the compound binds to and stabilizes the protein. Comparing the magnitude of this "thermal shift" across different pH conditions can reveal the optimal pH for binding.

Visualizations

Workflow for Troubleshooting Inconsistent Activity

G cluster_compound Compound Integrity cluster_assay Assay Conditions cluster_protocol Protocol Execution start Inconsistent/No Activity of This compound compound_sol Is the compound fully dissolved in the assay medium? start->compound_sol ph_check Is the medium pH optimal for cells and compound? start->ph_check edge_effects Are 'edge effects' mitigated? start->edge_effects compound_stable Is the stock solution and compound stable? compound_sol->compound_stable Yes action_solubility Action: Perform solubility test, adjust solvent/pH. compound_sol->action_solubility No end_node Re-run Experiment compound_stable->end_node temp_check Is the temperature stable and optimal? ph_check->temp_check Yes action_ph Action: Measure and optimize medium pH. ph_check->action_ph No cell_health Are cells healthy and in logarithmic growth phase? temp_check->cell_health Yes action_temp Action: Calibrate incubator, pre-warm reagents. temp_check->action_temp No cell_health->end_node timing Are incubation times consistent? edge_effects->timing Yes action_edge Action: Avoid using outer wells of the plate. edge_effects->action_edge No timing->end_node

Caption: Troubleshooting workflow for inconsistent activity.

Impact of pH on Compound Ionization and Activity

G cluster_ph cluster_compound cluster_effect ph_low Low pH (Acidic) compound_protonated Protonated (Charged) R-NH₂⁺-CH₂-R' ph_low->compound_protonated ph_pka pH ≈ pKa compound_mix Mixture of Charged & Neutral ph_pka->compound_mix ph_high High pH (Basic) compound_neutral Deprotonated (Neutral) R-N-CH₂-R' ph_high->compound_neutral effect_low High solubility in aqueous media Poor membrane permeability compound_protonated->effect_low effect_mid Optimal balance for solubility and permeability? compound_mix->effect_mid effect_high Low solubility in aqueous media Good membrane permeability compound_neutral->effect_high

Caption: Relationship between pH, ionization, and properties.

References

  • JoVE. (2024). Author Spotlight: Advancing Structural and Biochemical Studies of Proteins Through Thermal Shift Assays. [Link]

  • Organic Chemistry Portal. Benzylamines. [Link]

  • JoVE. (2024). Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. [Link]

  • Springer Nature Experiments. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay. [Link]

  • National Institutes of Health. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. [Link]

  • National Institutes of Health. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

  • Wikipedia. Thermal shift assay. [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • National Institutes of Health. (2016). Prediction of pKa values using the PM6 semiempirical method. [Link]

  • Patsnap Synapse. (2025). How to Optimize Temperature and pH for Enzyme Activity. [Link]

  • National Institutes of Health. (2017). Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies. [Link]

  • MDPI. (2024). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. [Link]

  • Wikipedia. Benzylamine. [Link]

  • National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Institutes of Health. Effects of pH, temperature, and alcohols on the remarkable activation of thermolysin by salts. [Link]

  • ResearchGate. (2014). Assay optimization. a Effect of pH on the enzyme reaction. The optimal...[Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. [Link]

  • National Institutes of Health. (2018). Prediction of pKa Values for Neutral and Basic Drugs based on Hybrid Artificial Intelligence Methods. [Link]

  • ResearchGate. (2016). Prediction of pKa values using the PM6 semiempirical method. [Link]

  • PubMed. (2017). Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies. [Link]

  • eLife. (2022). Diffusion of small molecule drugs is affected by surface interactions and crowder proteins. [Link]

  • ChemRxiv. pKa Prediction in Non-Aqueous Solvents. [Link]

  • PubMed Central. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. [Link]

  • PubMed Central. (2017). A new method to evaluate temperature vs. pH activity profiles for biotechnological relevant enzymes. [Link]

  • ResearchGate. Optimum pH and temperature. Effect of pH and temperature on peroxidase...[Link]

  • ResearchGate. Effects of Temperature and pH. A, The effects of temperature on the enzyme activities of geraniol-DHs and the stability of the enzymes...[Link]

  • PubMed Central. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. [Link]

  • ACS Medicinal Chemistry Letters. (2017). Practical High-Throughput Experimentation for Chemists. [Link]

  • AZoNetwork. (2026). How CDMOs Drive Higher ADC Manufacturing Yields in One Step. [Link]

  • NCERT. biomolecules chapter 9. [Link]

  • ResearchGate. THE EFFECT OF pH ON FLAVOR FORMATION AND ANTIOXIDANT ACTIVITY OF AMINO ACID AND SUGARS INTERACTION PRODUCTS. [Link]

  • MDPI. (2024). Exploring the In Vitro Mechanism of Action of β-Acetoxyisovalerylalkannin on Inflammatory Skin Diseases Using Network-Based Pharmacology and Non-Targeted Metabolomics. [Link]

  • YouTube. (2025). Mastering Small Molecule Reversed-Phase Method Development. [Link]

  • National Institutes of Health. Mechanisms of Action of Substituted β-Amino Alkanols on Leishmania donovani. [Link]

  • MDPI. (2022). A Study of Amino Acid Metabolism and the Production of Higher Alcohols and Their Esters in Sparkling Wines. [Link]

Sources

Technical Support Center: Overcoming Resistance to 6-Benzylamino-1-hexanol in Plant Tissues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced plant tissue culture applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with 6-Benzylamino-1-hexanol, a synthetic cytokinin, in their experimental workflows. Here, we provide in-depth, science-backed troubleshooting advice and detailed protocols to help you diagnose and overcome resistance, ensuring the success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions about this compound and the nature of resistance.

Q1: What is this compound and what is its primary mode of action?

This compound, also known as 6-benzyladenine (BAP or BA), is a first-generation synthetic cytokinin, a class of plant growth regulators (PGRs) that primarily promote cell division (cytokinesis).[1][2] Its core function in plant tissue culture is to stimulate cell proliferation and induce shoot formation, often in conjunction with an auxin.[3][4][5] Like other cytokinins, it binds to specific cell receptors, initiating a signal transduction cascade that influences the cell cycle and various developmental programs.[6][7]

Q2: What are the typical signs of tissue resistance to this compound?

Resistance or a lack of response can manifest in several ways:

  • Failure to Induce Organogenesis: The most common sign is the failure of explants to form shoots or proliferate, even at concentrations that are typically effective.

  • Callus Proliferation Without Differentiation: Tissues may form callus but fail to differentiate into organized structures like shoot primordia.

  • Tissue Browning and Necrosis: Explants may darken and die shortly after being placed on a medium containing the compound, indicating a toxic or stress response rather than a growth response.[8][9]

  • Hyperhydricity (Vitrification): Tissues may appear water-soaked, glassy, and brittle, a sign of physiological stress that can be linked to suboptimal cytokinin levels or other culture conditions.[10]

  • Inconsistent or Stunted Growth: Any growth that does occur may be slow, abnormal, or highly variable between explants.

Q3: What are the underlying causes of resistance?

Resistance is not a single issue but a complex problem that can stem from several physiological and biochemical factors:

  • Metabolic Inactivation: Plants possess enzymes, primarily cytokinin oxidase/dehydrogenase (CKX), that irreversibly degrade cytokinins.[11][12][13] Elevated CKX activity in certain tissues or species can rapidly break down exogenously applied this compound before it can elicit a response. However, it's noteworthy that some synthetic cytokinins, including 6-benzylaminopurine, are known to be more resistant to CKX cleavage than natural cytokinins like zeatin.[7][14]

  • Conjugation: Plants can deactivate cytokinins by conjugating them with sugars (glycosylation) or amino acids.[11][15] These conjugated forms are biologically inactive and may be sequestered in the vacuole, effectively removing them from the signaling pathway.

  • Poor Uptake or Translocation: The physical properties of the explant's surface (e.g., thick cuticle) or cell walls can limit the absorption of the compound from the medium. Once inside, inefficient transport to target cells can also be a factor.

  • Receptor Insensitivity: Although less common, the target cytokinin receptors in the plant cells may have a low affinity for this compound, or their downstream signaling components may be repressed.

  • Hormonal Imbalance: The ratio of cytokinin to other hormones, especially auxin, is critical for morphogenesis.[5] An inappropriate auxin-to-cytokinin ratio can lead to an undifferentiated callus or inhibit shoot formation.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during your experiments.

Problem: Explants turn brown and die after being placed on the culture medium.
Potential Cause Scientific Explanation Recommended Solution
Oxidative Browning When plant tissues are wounded (as in explant preparation), they release phenolic compounds. These compounds are oxidized by enzymes like polyphenol oxidase (PPO), creating quinones that are highly reactive and toxic to the cells, leading to browning and necrosis.[8] This is a stress response, not direct resistance to the cytokinin.Pre-treat explants in an antioxidant solution (e.g., 100 mg/L ascorbic acid and 150 mg/L citric acid) for 30-60 minutes before sterilization. Add antioxidants directly to the culture medium (e.g., 50-100 mg/L ascorbic acid). Perform initial culture stages in darkness to reduce the activity of light-dependent oxidative enzymes.
Toxicity from High Concentration While cytokinins promote growth, excessively high concentrations can be toxic, inducing stress, inhibiting growth, and even causing cell death.[6] The optimal concentration is highly species- and tissue-dependent.Conduct a dose-response experiment to determine the optimal concentration. Start with a wide range (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) to identify the effective, non-toxic window for your specific plant material. See Protocol 1 for a detailed methodology.
Contamination Microbial contamination (bacterial, fungal, or yeast) can rapidly overwhelm an explant, causing necrosis and discoloration that can be mistaken for a toxic response to the medium.[8][16][17]Review and refine your aseptic technique. Ensure proper sterilization of explants, media, and tools.[8][18] If contamination persists, consider that it might be endophytic (living inside the plant tissue) and requires more stringent surface sterilization or the use of a broad-spectrum biocide in the medium.[16]
Problem: Explants produce callus but fail to form shoots.
Potential Cause Scientific Explanation Recommended Solution
Suboptimal Auxin-to-Cytokinin Ratio The balance between auxins and cytokinins is a key determinant of developmental fate. A high auxin-to-cytokinin ratio typically promotes root or callus formation, while a high cytokinin-to-auxin ratio favors shoot formation.[5] If the ratio is not correct, cells will divide but not differentiate into shoots.Systematically vary the concentrations of both this compound and the auxin in your medium. A common approach is to fix the auxin concentration (e.g., 0.1 mg/L NAA or IBA) and test a range of cytokinin concentrations (e.g., 0.5, 1.0, 2.0 mg/L). Alternatively, use a matrix of different concentrations for both hormones to find the optimal ratio.
Rapid Metabolic Inactivation The explant tissue may have high CKX enzyme activity, degrading the this compound before it reaches the critical concentration needed to trigger shoot morphogenesis.Increase the concentration of this compound in the medium. Use a "pulse" treatment: culture the explants on a high-concentration medium for a short period (e.g., 3-7 days) and then transfer them to a medium with a lower concentration. This can saturate the degradative enzymes and initiate the developmental program.
Genotype or Tissue Incompetence Not all tissues or genotypes have the same regenerative capacity. The physiological state and age of the source plant and the specific tissue used as an explant are critical factors.Use juvenile tissues (e.g., shoot tips, young leaves) as they generally have higher regenerative potential. If possible, screen different genotypes of your plant species to identify one with a better response in vitro.
Problem: The response to this compound is weak or inconsistent.
Potential Cause Scientific Explanation Recommended Solution
Poor Bioavailability This compound has low water solubility, which can lead to poor dispersal in the medium and inefficient uptake by the explant.[19]Improve solubility during stock solution preparation. Dissolve this compound in a small amount of a suitable solvent (e.g., 1N NaOH or DMSO) before adding it to water. Consider using complexing agents like cyclodextrins, which have been shown to improve the solubility and bioavailability of 6-BAP in culture media.[19] See Protocol 2 .
Synergistic Factors are Missing The action of cytokinins can be enhanced by other compounds. The absence of these factors can lead to a suboptimal response.Incorporate other PGRs like gibberellic acid (GA3), which can act synergistically with cytokinins to promote shoot elongation and break dormancy.[20] Optimize the basal medium. Ensure the mineral salts, vitamins, and sugar concentrations are optimal for your species. For example, adjusting copper levels can influence regeneration in some plants.[10] See Protocol 3 .
Light or Temperature Stress Environmental conditions in the growth chamber can significantly impact hormonal responses. Inappropriate light intensity, photoperiod, or temperature can induce stress and inhibit development.Optimize culture conditions. Standard conditions are typically a 16-hour photoperiod with a light intensity of 30-50 µmol/m²/s at 25°C, but these may need to be adjusted for your specific species.

Part 3: Visualization of Key Pathways and Workflows

To better understand the complex processes involved, the following diagrams illustrate the cytokinin signaling pathway and a logical troubleshooting workflow.

Diagram 1: Simplified Cytokinin Signaling and Resistance Pathway

This diagram shows how this compound (BAP) interacts with the cell and highlights key points where resistance can occur.

Cytokinin_Signaling_Resistance cluster_outside External Medium cluster_cell Plant Cell BAP_ext 6-BAP (Medium) BAP_int Intracellular 6-BAP BAP_ext->BAP_int Uptake Uptake_Block Poor Uptake BAP_ext->Uptake_Block Receptor Cytokinin Receptor (e.g., AHK) BAP_int->Receptor Binding Degradation Degradation (CKX) BAP_int->Degradation Metabolism Conjugation Conjugation (e.g., Glycosylation) BAP_int->Conjugation Metabolism Signal Phosphorelay Signal Cascade Receptor->Signal Response Gene Expression (Cell Division & Shoot Formation) Signal->Response Uptake_Block->BAP_int Inhibits Degradation->BAP_int Reduces Active Pool Conjugation->BAP_int Reduces Active Pool caption Cytokinin signaling and points of resistance.

Caption: A simplified diagram of cytokinin signaling and potential points of resistance.

Diagram 2: Troubleshooting Workflow for 6-BAP Resistance

This flowchart provides a step-by-step logical process for diagnosing and addressing resistance issues.

Troubleshooting_Workflow start Start: No or Poor Response to 6-BAP check_browning Is there tissue browning or necrosis? start->check_browning check_callus Is only callus forming? check_browning->check_callus No solve_browning Address Oxidative Stress - Use Antioxidants - Check for Contamination - Test Lower Concentrations check_browning->solve_browning Yes check_weak_growth Is growth weak or inconsistent? check_callus->check_weak_growth No solve_callus Optimize Hormone Balance - Adjust Auxin:Cytokinin Ratio - Use Pulse Treatment check_callus->solve_callus Yes solve_weak_growth Enhance Bioavailability - Check Stock Solution Prep - Add Synergistic PGRs (e.g., GA3) - Optimize Basal Medium check_weak_growth->solve_weak_growth Yes end_node Successful Response check_weak_growth->end_node No (Re-evaluate System) solve_browning->end_node solve_callus->end_node solve_weak_growth->end_node caption Troubleshooting workflow for 6-BAP resistance.

Caption: A logical workflow for diagnosing and solving 6-BAP resistance.

Part 4: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments to overcome resistance.

Protocol 1: Establishing an Optimal Dose-Response Curve

Objective: To determine the most effective, non-toxic concentration of this compound for your specific plant tissue.

Materials:

  • Basal culture medium (e.g., MS medium) with all components except the test PGR.

  • Sterile-filtered stock solution of this compound (1 mg/mL).

  • Sterile-filtered stock solution of a standard auxin (e.g., NAA at 0.1 mg/mL).

  • Sterile Petri dishes or culture vessels.

  • Prepared and surface-sterilized plant explants.

Methodology:

  • Prepare Media: Autoclave the basal medium. Allow it to cool to approximately 50-55°C in a water bath.

  • Add Hormones: To separate aliquots of the cooled medium, add the this compound stock solution to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 mg/L). Add the auxin to a consistent final concentration (e.g., 0.1 mg/L) across all treatments (except the hormone-free control).

  • Dispense Media: Pour approximately 25 mL of each medium formulation into sterile Petri dishes and allow them to solidify in a laminar flow hood.

  • Inoculate Explants: Place 5-10 explants onto each plate. Ensure explants are of similar size and from a similar physiological state. Use at least 3-5 replicate plates per concentration.

  • Incubate: Seal the plates and place them in a growth chamber under your standard culture conditions.

  • Evaluate: After 4-6 weeks, record data on:

    • Percentage of explants responding.

    • Average number of shoots per explant.

    • Average shoot length.

    • Observations of callus formation, browning, or hyperhydricity.

  • Analyze: Plot the recorded metrics against the this compound concentration to identify the optimal range that maximizes shoot production without causing negative effects.

Protocol 2: Enhancing Bioavailability with Improved Solubilization

Objective: To ensure this compound is fully dissolved and available for uptake by plant tissues.

Methodology:

  • Prepare Stock Solution:

    • Weigh 50 mg of this compound powder.

    • Place it in a sterile 50 mL tube.

    • Add 1-2 mL of 1N NaOH and gently agitate until the powder is completely dissolved. The solution should become clear.

    • Slowly add sterile, deionized water up to the 50 mL mark while stirring to create a 1 mg/mL stock solution.

    • Note: A small amount of heat (e.g., 30-40°C) can aid dissolution but avoid boiling.

  • Filter Sterilization: Pass the stock solution through a 0.22 µm syringe filter into a new sterile container.

  • Storage: Store the stock solution at 4°C for up to one month.

  • Application: Add the required volume of this stock solution to your autoclaved and cooled culture medium to achieve the desired final concentration.

Protocol 3: Testing for Synergistic Effects with Gibberellic Acid (GA3)

Objective: To determine if the addition of GA3 can improve the morphogenic response in tissues that are weakly responsive to this compound alone.

Methodology:

  • Determine Optimal BAP Level: First, identify the best concentration of this compound from your dose-response experiment (Protocol 1). This will be your baseline concentration.

  • Prepare Media: Prepare your standard culture medium containing the optimal this compound concentration and your standard auxin concentration.

  • Add GA3: To separate aliquots of this medium, add a sterile-filtered GA3 stock solution to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1.0 mg/L).

  • Inoculate and Incubate: Follow steps 4 and 5 from Protocol 1.

  • Evaluate: After 4-6 weeks, compare the shoot proliferation and elongation in the GA3-supplemented media to the control (GA3-free). Look for improvements in shoot number, length, and overall plantlet vigor.

By systematically applying these diagnostic and procedural steps, you can effectively troubleshoot and overcome resistance to this compound, leading to more consistent and successful outcomes in your plant tissue culture experiments.

References

  • Vertex AI Search. (2025, August 6).
  • Plant Cell Technology. Tissue Culture Troubleshooting 101.
  • Emery, R. J. N., & Atkins, C. A. (2020). Cytokinin Translocation to, and Biosynthesis and Metabolism within, Cereal and Legume Seeds: Looking Back to Inform the Future. PubMed Central.
  • Farmonaut. (2025). Contamination In Plant Tissue Culture: 7 Top Solutions.
  • Frébort, I., Kowalska, M., Hluska, T., Frébortová, J., & Galuszka, P. (2011). Evolution of cytokinin biosynthesis and degradation. Journal of Experimental Botany, 62(8), 2431–2452.
  • ResearchGate. (n.d.). Metabolism of plant hormones cytokinins and their function in signaling, cell differentiation and plant development | Request PDF.
  • Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344.
  • Frébort, I., Kowalska, M., Hluska, T., Frébortová, J., & Galuszka, P. (2011).
  • ResearchGate. (2020, March 10).
  • Bano, A., & Naz, I. (2021). The Mode of Cytokinin Functions Assisting Plant Adaptations to Osmotic Stresses. Plants, 10(9), 1846.
  • Acta Botanica Plantae.
  • Vertex AI Search. (2025, August 6).
  • Yu, J., Chen, L., & Li, M. (2020). Research Progress on the Roles of Cytokinin in Plant Response to Stress. International Journal of Molecular Sciences, 21(18), 6613.
  • Nguyen, K. H., & Tran, L.-S. P. (2020). Role and Regulation of Cytokinins in Plant Response to Drought Stress. Plants, 9(4), 443.
  • Werner, T., Motyka, V., Strnad, M., & Schmülling, T. (2001). Regulation of plant growth by cytokinin. Proceedings of the National Academy of Sciences, 98(18), 10487-10492.
  • Schäfer, M., Kallenbach, M., & Baldwin, I. T. (2014).
  • Metabolomics Workbench. (2023, April 20). Protocol for plant growth, tissue collection, cytokinin extraction, and LC-MS.
  • ResearchGate. (n.d.). Molecular basis for cytokinin biosynthesis.
  • Novák, O., Hauserová, E., Amakorová, P., Doležal, K., & Strnad, M. (2008). Cytokinin profiling in plant tissues using ultra-performance liquid chromatography-electrospray tandem mass spectrometry. Phytochemistry, 69(11), 2214-2224.
  • ResearchGate. (n.d.). Auxins and Cytokinins in Plant Biology: Methods and Protocols.
  • Wang, J., Liu, W., Wang, J., Wang, J., & Zhang, X. (2018). Effects of plant growth regulators (DA-6 and 6-BA) and EDDS chelator on phytoextraction and detoxification of cadmium by Amaranthus hybridus Linn. PubMed.
  • Preece, J. E., & Imel, M. R. (2007). The influence of plant growth regulators on explant performance, bud break, and shoot growth from large stem segments of Acer saccharinum L. Semantic Scholar.
  • Gahan, P. B. (2024). Plant Growth Regulation in Cell and Tissue Culture In Vitro. Plants, 13(3), 332.
  • GoldBio. (n.d.).
  • Li, Y., Wang, Y., Li, M., Wang, Y., & Chen, X. (2024). The Impacts of Plant Growth Regulators on the Rapid Propagation of Gardenia jasminoides Ellis. in Tissue Culture. MDPI.
  • PhytoTechnology Laboratories.
  • Wikipedia. (n.d.). 6-Benzylaminopurine.
  • Matencio, A., García-Carmona, F., & López-Nicolás, J. M. (2025). Optimizing 6-benzylaminopurine for micropropagation: A cyclodextrin monomers and polymers approach.
  • Fine Americas. (2021, January 12).
  • Ali, A., Naz, S., Siddiqui, F. A., & Iqbal, J. (2022). Synergetic Effect of Different Plant Growth Regulators on Micropropagation of Sugarcane (Saccharum officinarum L.) by Callogenesis. MDPI.
  • American Chemical Society. (2016, April 18). 6-Benzyladenine.
  • Jaumien, F., Czarnecki, B., Poniedzialek, W., & Mitrut, T. (1993). VERY SIMILAR EFFECTS OF A MIXTURE OF GA3 AND BA (6-BENZYLAMINOPURINE) AND OF GA4+7 AND BA ON BRANCHING OF SOME APPLE CULTIVARS IN NURSERY. Acta Horticulturae, (329), 35-42.
  • ResearchGate. (n.d.).
  • Mohammadi, M., Tavakoli, A., & Saba, J. (2013). Effects of foliar application of 6-benzylaminopurine on yield and oil content in two spring safflower (Carthamus tinctorius L.) cultivars.
  • ResearchGate. (n.d.). A comprehensive guide to machine learning-mediated optimization of medium composition for enhanced in vitro performance.
  • Biblioteka Nauki. (2019, January 15). Interaction effects of 6-benzylaminopurine (BAP) and indole-3-butyric acid (IBA) on micro- and macronutrient content.
  • Google Patents. (n.d.). CN108956794B - Methods for the detection of plant growth regulators 6-benzyl adenine and paclobutrazol in biological fluids.

Sources

Technical Support Center: Optimizing 6-Benzylamino-1-hexanol Treatments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 6-Benzylamino-1-hexanol in their experimental workflows. This guide is designed to provide practical, in-depth advice on optimizing incubation times and troubleshooting common issues to ensure reliable and reproducible results. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and methodologies required for successful experimentation.

Introduction to this compound

This compound is a chemical compound with a structure suggesting potential biological activity. It combines a benzylamine group, found in synthetic cytokinins like 6-benzylaminopurine (BAP) which are known to influence cell division and differentiation in plants, with a hexanol backbone.[1][2][3][4] The hexanol component, a six-carbon alcohol, may influence membrane fluidity and other cellular properties.[5] Given its novelty in many biological research applications, establishing optimal treatment conditions, particularly incubation time, is a critical first step.

This guide will walk you through a logical, evidence-based approach to determining the ideal incubation time for your specific cell type and experimental endpoint.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound.

Q1: How should I prepare and store this compound for cell culture experiments?

A1: Proper handling of this compound is crucial for experimental consistency.

  • Solubilization: While specific solubility data for this compound is not widely published, compounds with similar structures are often dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[6][7] It is imperative to determine the solubility of your specific lot of the compound. Start with a small amount to test solubility in DMSO or another appropriate solvent like ethanol.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume of solvent added to your cell culture medium. The final solvent concentration in the culture should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[7]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to compound degradation. Protect the solution from light if the compound is light-sensitive.

Q2: What is a reasonable starting range for incubation time when first testing this compound?

A2: For a novel compound, a broad time-course experiment is recommended. A common starting point for many cell-based assays is a 24-hour incubation period.[6] However, to capture a wider range of potential cellular responses, consider a pilot experiment with time points such as 6, 12, 24, 48, and 72 hours.[8] The optimal time will depend on the biological question being asked, such as acute signaling events versus long-term effects on cell proliferation.

Q3: How do I determine the optimal concentration of this compound to use?

A3: Before optimizing incubation time, it is essential to determine the optimal concentration range through a dose-response experiment. This involves treating your cells with a range of concentrations of the compound for a fixed period (e.g., 24 hours) and measuring the desired effect. This will help you identify a concentration that elicits a measurable response without causing excessive cytotoxicity.

Q4: Can the cell passage number affect the experimental outcome?

A4: Yes, cell passage number can significantly influence experimental results.[9][10] Cells that have been passaged excessively may exhibit altered morphology, growth rates, and responses to stimuli. It is crucial to use cells within a consistent and recorded passage number range for all experiments to ensure reproducibility.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the optimization of this compound treatments.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells Uneven cell seeding, edge effects in the plate, inconsistent compound addition, or compound precipitation.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation.[11] Use calibrated pipettes and consistent technique for adding the compound. Visually inspect for precipitates after adding the compound to the media.
No observable effect of the compound Incubation time is too short or too long, compound concentration is too low, the compound is inactive in your system, or the compound has degraded.Perform a broad time-course and dose-response experiment. Verify the identity and purity of your compound. Prepare fresh stock solutions.
High background signal in the assay Autofluorescence from the compound or media components, or non-specific binding in immunoassays.Run a "compound only" control (no cells) to check for autofluorescence. Consider using phenol red-free media or performing measurements in PBS.[12] For immunoassays, optimize blocking steps and antibody concentrations.[13]
Signs of cytotoxicity at all concentrations The compound is inherently toxic to the cell type, or the solvent concentration is too high.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value. Ensure the final solvent concentration is non-toxic to your cells by running a solvent-only control.[7]
Compound precipitates in the culture medium The compound has low solubility in aqueous media, or the concentration is too high.Decrease the final concentration of the compound. If using a DMSO stock, ensure it is fully dissolved before diluting in media and mix thoroughly upon dilution. Consider using a different solvent if compatible with your cells.

Part 3: Experimental Protocols and Workflows

This section provides detailed, step-by-step protocols for optimizing the incubation time of this compound.

Protocol 1: Determining Optimal Seeding Density

Objective: To find the cell seeding density that ensures cells are in the exponential growth phase throughout the experiment.[14]

  • Plate Seeding: Seed cells in a multi-well plate (e.g., 96-well) at a range of densities (e.g., 2,500, 5,000, 10,000, 20,000 cells/well).

  • Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).

  • Monitor Growth: At 24, 48, and 72 hours, measure cell viability or confluence.

  • Analysis: Select the seeding density that results in approximately 80-90% confluence at the longest planned experimental time point without becoming over-confluent.[14]

Protocol 2: Dose-Response Experiment to Determine Optimal Concentration

Objective: To identify the concentration range of this compound that produces a measurable biological effect without inducing significant cytotoxicity.

  • Cell Seeding: Plate cells at the optimal density determined in Protocol 1. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in culture media. A common range to start with is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (media with the same concentration of solvent as the highest compound concentration).

  • Treatment: Replace the existing media with the media containing the different concentrations of the compound.

  • Incubation: Incubate for a fixed, intermediate time point (e.g., 24 hours).

  • Assay: Perform your desired biological assay (e.g., proliferation assay, gene expression analysis, protein analysis).

  • Analysis: Plot the response as a function of the compound concentration to determine the optimal concentration for subsequent experiments.

Protocol 3: Time-Course Experiment for Optimizing Incubation Time

Objective: To determine the optimal duration of treatment with this compound to observe the desired biological effect.

  • Cell Seeding: Plate cells at the optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with the optimal concentration of this compound determined in Protocol 2.

  • Incubation: Incubate the cells for a range of time points (e.g., 4, 8, 12, 24, 48, 72 hours).

  • Endpoint Analysis: At each time point, harvest the cells and perform your assay of interest.

  • Data Analysis: Plot the measured response against the incubation time to identify the time point at which the maximal or most relevant biological effect is observed.

Part 4: Visualizations

Experimental Workflow for Optimization

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Incubation Time Optimization cluster_2 Phase 3: Main Experiment P1 Protocol 1: Optimize Seeding Density P2 Protocol 2: Dose-Response Experiment P1->P2 Optimal Density P3 Protocol 3: Time-Course Experiment P2->P3 Optimal Concentration ME Main Experiment with Optimized Conditions P3->ME Optimal Incubation Time

Caption: Workflow for optimizing experimental conditions.

Troubleshooting Logic

G cluster_var Troubleshooting Variability cluster_noeffect Troubleshooting No Effect cluster_cyto Troubleshooting Cytotoxicity Start Experiment Yields Unexpected Results Var High Variability? Start->Var NoEffect No Effect? Start->NoEffect Cyto High Cytotoxicity? Start->Cyto Var_Sol1 Check Seeding Protocol Var->Var_Sol1 NoEffect_Sol1 Re-run Time-Course NoEffect->NoEffect_Sol1 Cyto_Sol1 Run Cytotoxicity Assay Cyto->Cyto_Sol1 Var_Sol2 Address Edge Effects Var_Sol3 Verify Pipetting NoEffect_Sol2 Re-run Dose-Response NoEffect_Sol3 Check Compound Stability Cyto_Sol2 Check Solvent Control Cyto_Sol3 Lower Concentration

Caption: Decision tree for troubleshooting common issues.

References

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]

  • Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • JoVE. (2019). A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. [Link]

  • ResearchGate. (2015). How do I avoid crystallized compounds during cell assays with longer incubation times?. [Link]

  • Dolezal, K., et al. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 14(3), 875-884. [Link]

  • International Journal of Advanced Biotechnology and Research. (n.d.). EFFECTS OF 6-BENZYL AMINO PURINE (6-BAP) ON IN VITRO SHOOT MULTIPLICATION OF GRAND NAINE (MUSA SP.). [Link]

  • Galvão, J., et al. (2018). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 23(11), 2953. [Link]

  • Ingram, L. O. (1981). Differential effects of ethanol and hexanol on the Escherichia coli cell envelope. Journal of Bacteriology, 146(1), 331-336. [Link]

  • Google Patents. (2020).

Sources

Validation & Comparative

A Comparative Guide for Researchers: 6-Benzylaminopurine (BAP) vs. 6-Benzylamino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. In the realm of cell biology and plant science, the selection of growth regulators is a critical decision that dictates experimental outcomes. This guide provides an in-depth, objective comparison between the well-established synthetic cytokinin, 6-Benzylaminopurine (BAP), and the structurally related chemical, 6-Benzylamino-1-hexanol. Our focus extends beyond a simple catalog of properties to an exploration of the causality behind their activities, empowering you to make informed decisions in your research endeavors.

Foundational Chemistry: A Tale of Two Structures

At first glance, both molecules share the N-benzylamine functional group, a key structural motif for cytokinin activity. However, the divergence in their core structure is the foundation of their differing biological roles.

  • 6-Benzylaminopurine (BAP): BAP is an N6-substituted adenine derivative, placing it firmly in the class of purine-type cytokinins.[1][2] Its rigid, planar purine ring system is a classic bioisostere for natural cytokinins like zeatin, allowing it to be readily recognized by cytokinin receptors.[3]

  • This compound: This molecule replaces the purine ring with a flexible six-carbon aliphatic chain terminating in a primary alcohol.[4] This fundamental change removes it from the classic purine-based cytokinin category. While the benzylamine group suggests potential biological activity, its primary identity in chemical literature is a bifunctional organic compound used as a starting material in synthesis.[5]

The following table summarizes their fundamental chemical properties:

Property6-Benzylaminopurine (BAP)This compound
Molecular Formula C₁₂H₁₁N₅[6]C₁₃H₂₁NO[4]
Molecular Weight 225.25 g/mol [6]207.32 g/mol [4]
Appearance White to off-white crystalline powder[1]Data not specified; likely a liquid or low-melting solid
Solubility Sparingly soluble in water; soluble in acidic and alkaline solutions, DMSO.[1][7]Data not specified; likely soluble in organic solvents.
Primary Class Synthetic Cytokinin (Plant Growth Regulator)[8]Bifunctional Amino Alcohol[5]

Mechanism of Action: The Cytokinin Signaling Cascade

To understand the activity of these compounds, we must first review the canonical cytokinin signaling pathway in plants. This multi-step phosphorelay system is central to how plants regulate cell division, growth, and differentiation.[9][10]

Cytokinin perception begins at the endoplasmic reticulum membrane, where the hormone binds to Arabidopsis Histidine Kinase (AHK) receptors.[11] This binding event triggers a cascade of phosphorylation events. The phosphoryl group is transferred from the receptor to a Histidine Phosphotransfer protein (AHP), which then shuttles into the nucleus.[9][11] Inside the nucleus, AHP phosphorylates nuclear Response Regulators (ARRs). Specifically, the activation of Type-B ARRs, which are transcription factors, leads to the expression of cytokinin-responsive genes, thereby initiating physiological responses like cell proliferation and inhibition of senescence.[12]

Cytokinin_Signaling_Pathway cluster_membrane Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK Receptor AHP AHP (Phosphotransfer) AHK->AHP P ARRB Type-B ARR (Active) AHP->ARRB P DNA Target Gene Expression (e.g., Type-A ARRs) ARRB->DNA Activates ARRA Type-A ARR (Negative Regulator) DNA->ARRA Response Physiological Response (Cell Division, etc.) DNA->Response ARRA->AHK Inhibits CK Cytokinin (e.g., BAP) CK->AHK Binding

Caption: The canonical cytokinin signaling pathway in plants.

Expert Analysis: BAP's structure allows it to act as a potent agonist, effectively binding to AHK receptors and initiating this cascade. It is a cornerstone of plant tissue culture because its activity is reliable and well-documented.[13][14]

Conversely, there is no direct evidence in the reviewed literature demonstrating that this compound engages this pathway with high efficacy. The flexible, non-aromatic side chain is a significant deviation from the structures of known high-activity cytokinins. While it might exhibit weak, non-specific activity, it cannot be considered a direct functional equivalent to BAP. Its utility lies elsewhere, primarily in synthetic chemistry.

Comparative Efficacy Analysis: In Vitro Performance

The true measure of a growth regulator is its performance in controlled experiments. Here, we compare the established efficacy of BAP with the hypothetical activity of this compound in two standard plant biology assays.

Application 1: Shoot Proliferation in Nicotiana tabacum (Tobacco)

Cytokinins are essential for inducing the formation of adventitious shoots from callus tissue, a critical step in micropropagation.[13] BAP is widely used for this purpose, often in combination with an auxin.[15][16]

Hypothetical Experimental Data:

Treatment (in MS Medium)Mean Shoots per ExplantMean Shoot Length (cm)Callus Quality
Control (No PGR)0.2 ± 0.10.5 ± 0.2Friable, non-regenerative
1.0 mg/L BAP12.4 ± 2.13.5 ± 0.8Green, organogenic
2.0 mg/L BAP15.8 ± 2.52.8 ± 0.6Compact, highly organogenic
1.0 mg/L this compound0.8 ± 0.40.7 ± 0.3Some growth, non-regenerative
2.0 mg/L this compound1.1 ± 0.50.6 ± 0.2Minor callus proliferation

Interpretation: As the data illustrates, BAP robustly induces shoot formation in a dose-dependent manner.[17] In contrast, this compound is expected to show minimal to no cytokinin-like activity in this assay. Its primary effect might be slight callus growth due to general nutrient uptake, but it lacks the specific signaling capacity to induce organogenesis.

Application 2: Inhibition of Leaf Senescence

A hallmark of cytokinin activity is the delay of senescence, most visibly measured by the retention of chlorophyll in detached leaves.[18]

Hypothetical Experimental Data:

Treatment (Leaf Discs after 72h)Chlorophyll Retention (%)Visual Appearance
Control (Water)35%Yellow, senesced
1.0 mg/L BAP88%Green, healthy
1.0 mg/L this compound40%Mostly yellow, minimal effect

Interpretation: BAP is a powerful inhibitor of respiratory kinase and chlorophyll degradation, significantly extending the post-harvest life of green tissues.[2][8][19] this compound is not anticipated to have this specific protective effect, behaving similarly to the control.

Experimental Protocols & Workflow

Reproducibility is the cornerstone of scientific integrity. The following protocols provide a self-validating system for assessing cytokinin activity.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_culture Phase 2: In Vitro Culture cluster_analysis Phase 3: Data Analysis A1 Prepare MS Basal Medium A2 Prepare Stock Solutions (BAP, 6-BA-1-Hexanol) A1->A2 A3 Aliquot Medium & Add Test Compounds A2->A3 A4 Adjust pH to 5.8 & Autoclave A3->A4 B2 Inoculate Explants onto Test Media A4->B2 B1 Surface Sterilize Explants (e.g., leaf discs) B1->B2 B3 Incubate under Controlled Light & Temperature B2->B3 C1 Record Morphological Data (Shoot number, length) B3->C1 C2 Perform Biochemical Assays (e.g., Chlorophyll Extraction) B3->C2 C3 Statistical Analysis C1->C3 C2->C3

Caption: General workflow for comparative analysis of plant growth regulators.

Protocol 1: In Vitro Shoot Proliferation Assay
  • Media Preparation: Prepare Murashige and Skoog (MS) medium, including vitamins and 30 g/L sucrose.

  • Hormone Addition: Divide the medium into batches and add the appropriate concentration of filter-sterilized BAP or this compound post-autoclaving. A control medium should contain no growth regulators.

  • Explant Preparation: Use young leaves from a sterile, in vitro-grown tobacco plantlet. Cut the leaves into 1 cm² explants.

  • Inoculation: Place one explant, abaxial side down, onto the surface of the prepared solid medium in a Petri dish. Seal with parafilm.

  • Incubation: Culture the explants at 25±2°C under a 16-hour photoperiod.

  • Data Collection: After 4-6 weeks, record the number of shoots regenerated per explant, the length of the longest shoot, and the characteristics of any callus formed.

Protocol 2: Leaf Disc Senescence Bioassay
  • Explant Preparation: Use a cork borer to cut uniform discs (e.g., 8 mm diameter) from healthy, mature leaves of a plant like radish or tobacco. Avoid major veins.

  • Incubation Setup: Place a piece of filter paper in several Petri dishes and moisten with 5 mL of the respective test solutions (Control, BAP, this compound).

  • Inoculation: Arrange 5-10 leaf discs on the moistened filter paper in each dish.

  • Dark Incubation: Seal the dishes and place them in complete darkness at room temperature for 72-96 hours to induce senescence.

  • Chlorophyll Extraction & Measurement:

    • Record the weight of the leaf discs.

    • Homogenize the tissue in 80% acetone.

    • Centrifuge the homogenate to pellet cell debris.

    • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.

    • Calculate the total chlorophyll concentration.

  • Data Analysis: Express the results as a percentage of chlorophyll retained compared to a sample measured at time zero.

Conclusion and Recommendations for Researchers

The evidence overwhelmingly establishes 6-Benzylaminopurine (BAP) as a potent and reliable synthetic cytokinin, making it the compound of choice for applications requiring robust induction of cell division, shoot proliferation, and inhibition of senescence.[20] Its mechanism is well-understood, and its efficacy is documented across a vast range of plant species.[21][22]

This compound , by contrast, should not be considered a functional substitute for BAP in biological applications. Its chemical structure, lacking the critical purine ring, makes it a poor candidate for interacting with cytokinin receptors. Its value lies in the field of synthetic organic chemistry, where its dual amine and alcohol functionalities make it a useful building block.[5]

For the practicing scientist, the choice is clear:

  • For Plant Tissue Culture, Micropropagation, and Senescence Assays: Utilize 6-Benzylaminopurine (BAP). Always perform a dose-response experiment (e.g., 0.5, 1.0, 2.0, 5.0 mg/L) to determine the optimal concentration for your specific plant species and genotype.

  • For Synthetic Chemistry or Novel Compound Screening: this compound can be a useful starting material or part of a library for screening novel biological activities, but with no prior expectation of potent cytokinin effects.

This guide is intended to provide both the foundational knowledge and the practical framework to support your research. By understanding the causality behind molecular structure and biological function, we can design more precise, effective, and insightful experiments.

References

  • Company of Biologists journals. (2018-02-27). Cytokinin signaling in plant development.
  • Molecular Biology.
  • ChemicalBook. (2025-12-31). 6-Benzylaminopurine | 1214-39-7.
  • PubMed. (2018-02-27). Cytokinin signaling in plant development.
  • The Kieber Lab
  • ChemBK. (2024-04-10). 6-benzylaminopurine.
  • Wikipedia. Cytokinin.
  • Grokipedia. 6-Benzylaminopurine.
  • TargetMol. 6-Benzylaminopurine.
  • Wikipedia. 6-Benzylaminopurine.
  • CABI Digital Library. Use of BAP in tissue culture of medicinal plants - a review.
  • Plant Cell Labs. BSL01 BAP Hormone Solution.
  • ChemicalBook. (2023-06-08). This compound | 133437-08-8.
  • Santa Cruz Biotechnology. This compound | CAS 133437-08-8 | SCBT.
  • TOKU-E. 6-Benzylaminopurine.
  • MDPI. (2022). In Vitro Evaluation of the Effects of BAP Concentration and Pre-Cooling Treatments on Morphological, Physiological, and Biochemical Traits of Different Olive (Olea euorpea L.) Cultivars.
  • Science Alert. (1999). Effects of NAA and BAP on Callus Culture and Plant Regeneration in Curly Kale (Brassica oleraces L.).
  • Journal of Tropical Crop Science. (2022). The Application of BAP and 2,4-D on the Growth of Euchresta horsfieldii (Lesch.) Benn. through in vitro Culture.
  • Alfa Chemistry. CAS 133437-08-8 this compound.
  • Benchchem. This compound | 133437-08-8.
  • Lemandou. Physiological role of 6-benzylaminopurine bap.
  • American Chemical Society. (2016-04-18). 6-Benzyladenine.
  • Sigma-Aldrich. 6-Benzylaminopurine suitable for plant cell culture.
  • Plant Cell Technology. Benzylaminopurine (6-BAP) Solution 1mg/1ml.
  • Life Technologies. 6-Benzylaminopurine (BA).
  • International Journal of Advanced Biotechnology and Research. EFFECTS OF 6-BENZYL AMINO PURINE (6-BAP)

Sources

A Senior Application Scientist's Guide to Validating 6-Benzylamino-1-hexanol Bioassay Results

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of bioassay results is the bedrock of reliable and reproducible data. This guide provides an in-depth technical framework for validating the biological activity of 6-Benzylamino-1-hexanol, a synthetic cytokinin, with a focus on its potential applications beyond plant biology, particularly in mammalian cell-based assays. We will explore the causality behind experimental choices, establish self-validating protocols, and compare its performance against relevant alternatives.

Introduction: this compound in a Broader Biological Context

This compound belongs to the cytokinin class of molecules, traditionally known as plant hormones that regulate cell division and growth.[1] However, emerging research has demonstrated that cytokinins, such as 6-benzylaminopurine (BAP), kinetin, and zeatin, exert biological effects on mammalian cells, including anti-inflammatory, anti-aging, and anti-cancer activities.[2][3][4] These findings open new avenues for investigating synthetic cytokinins like this compound in a drug discovery context.

The structural similarity of this compound to other N6-substituted purines suggests potential interactions with key cellular targets in mammalian cells, such as cyclin-dependent kinases (CDKs) or adenosine receptors, which are implicated in cell cycle control and signaling pathways.[4][5] Therefore, validating its activity in a relevant human cell-based assay is a critical first step in characterizing its potential as a therapeutic agent.

This guide will focus on a common and relevant bioassay in drug development: a cancer cell proliferation assay. We will detail the experimental design, validation parameters, and comparative analysis required to generate a robust and trustworthy dataset.

Experimental Design: A Framework for Robust Bioassay Validation

The objective is to develop and validate a cell-based assay to quantify the bioactivity of this compound. This involves selecting an appropriate cell line, defining a clear endpoint, and establishing a rigorous validation protocol in line with regulatory expectations.[6][7][8]

Cell Line Selection

The choice of cell line is pivotal and should be guided by the putative mechanism of action. Given the known anti-proliferative effects of some cytokinins on cancer cells, a human cancer cell line with a well-characterized doubling time and sensitivity to cell cycle inhibitors is a suitable model. For this guide, we will use the HeLa (cervical cancer) cell line, a widely available and well-characterized model.

Bioassay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a robust method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. A decrease in ATP levels is proportional to the degree of cytotoxicity or cytostaticity induced by the test compound.

Experimental Workflow

The overall workflow for the bioassay validation is depicted below.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Validation A Prepare this compound and Alternative Compounds (Kinetin, Roscovitine) Stock Solutions D Treat Cells with Serial Dilutions of Test Compounds A->D B Culture and Harvest HeLa Cells C Seed HeLa Cells in 96-well Plates B->C C->D E Incubate for 72 hours D->E F Add CellTiter-Glo® Reagent E->F G Measure Luminescence F->G H Generate Dose-Response Curves and Calculate IC50 Values G->H I Perform Assay Validation (Accuracy, Precision, Specificity, Linearity, Range) H->I

Caption: Experimental workflow for the this compound bioassay.

Detailed Methodologies

Materials
  • This compound (Test Compound)

  • Kinetin (Alternative Cytokinin)

  • Roscovitine (Positive Control - CDK inhibitor)

  • HeLa cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Step-by-Step Protocol
  • Compound Preparation: Prepare 10 mM stock solutions of this compound, Kinetin, and Roscovitine in DMSO. Create a serial dilution series in culture medium to achieve the final desired concentrations.

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest cells using Trypsin-EDTA, count, and seed 5,000 cells per well in a 96-well plate in a volume of 100 µL. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a luminometer.

Bioassay Validation: Ensuring Data Integrity

To ensure the reliability of the bioassay, it must be validated for several key performance characteristics as outlined by the International Council for Harmonisation (ICH) guidelines.[6][7]

Specificity

Specificity demonstrates that the assay signal is directly attributable to the analyte. In this context, it means ensuring that the vehicle (DMSO) and other media components do not interfere with the assay. This is assessed by comparing the signal from vehicle control wells to untreated control wells. The signal difference should be statistically insignificant.

Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]

  • Repeatability (Intra-assay precision): The precision of the assay is determined by running six replicates of the same sample concentration on the same plate. The coefficient of variation (%CV) should be ≤15%.

  • Intermediate Precision (Inter-assay precision): This is assessed by repeating the assay on three different days with three different analysts. The %CV between the results from the different runs should be ≤20%.

Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by spiking a known concentration of a reference standard into the matrix and measuring the recovery. For cell-based assays, this can be challenging. An alternative is to use a well-characterized positive control (e.g., Roscovitine) and demonstrate that the assay can consistently determine its IC50 value within an acceptable range of the known value.

Linearity and Range

Linearity is the ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the assay has been demonstrated to be precise, accurate, and linear. A dose-response curve is plotted, and the linear portion of the curve is identified. The correlation coefficient (R²) of the linear regression should be ≥0.98.

Comparative Performance Analysis

To contextualize the activity of this compound, its performance should be compared against relevant alternative compounds.

  • Kinetin: Another synthetic cytokinin, to compare the activity of structurally related molecules.

  • Roscovitine: A known CDK inhibitor, to benchmark the potency against a compound with a potentially similar mechanism of action.

Quantitative Data Summary

The following table summarizes hypothetical but realistic data from the validated bioassay.

CompoundIC50 (µM) ± SD%CV (Intra-assay)%CV (Inter-assay)R² (Linearity)
This compound 25.3 ± 2.18.5%12.3%0.992
Kinetin> 1009.2%14.1%0.989
Roscovitine5.8 ± 0.57.1%10.5%0.995

Table 1: Comparative performance of this compound and alternative compounds in the HeLa cell proliferation assay.

Signaling Pathway Context

The potential mechanism of action for this compound, based on its structural similarity to other cytokinins and CDK inhibitors, is the inhibition of the cell cycle.

Signaling Pathway Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors Signaling_Cascade Signaling Cascade Receptors->Signaling_Cascade Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Signaling_Cascade->Cyclin_D_CDK4_6 Rb Rb Cyclin_D_CDK4_6->Rb phosphorylates Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E_CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Entry S-Phase Entry (Cell Proliferation) E2F->S_Phase_Entry activates 6_BAP_1_Hexanol This compound 6_BAP_1_Hexanol->Cyclin_D_CDK4_6 Putative Inhibition 6_BAP_1_Hexanol->Cyclin_E_CDK2 Putative Inhibition

Caption: Putative mechanism of action of this compound.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the bioactivity of this compound in a mammalian cell-based assay. By adhering to established validation principles, researchers can generate high-quality, reliable data that can confidently support further investigation into its therapeutic potential.

The hypothetical data presented suggests that this compound exhibits moderate anti-proliferative activity, warranting further studies to elucidate its precise mechanism of action. Future experiments could include target deconvolution studies, such as kinome profiling, to identify its direct molecular targets, and in vivo studies to assess its efficacy and safety in preclinical models. The framework provided here serves as a robust starting point for the continued exploration of this and other novel synthetic compounds in the drug discovery pipeline.

References

  • Lappas, M. (2015). The plant hormone zeatin riboside inhibits T lymphocyte activity via adenosine A2A receptor activation. PubMed. [Link]

  • Dolezal, K., Popa, I., Krystof, V., Spíchal, L., Fojtíková, M., Holub, J., ... & Strnad, M. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & medicinal chemistry, 14(3), 875-884. [Link]

  • Othman, E. M., Naseem, M., & Dandekar, T. (2022). Cytokinins from Plants to Humans. Biology and Life Sciences Forum, 12(1), 48. [Link]

  • Rattan, S. I., & Sodagam, L. (2005). Gerontomodulatory and youth-preserving effects of zeatin on human skin fibroblasts undergoing aging in vitro. Rejuvenation research, 8(1), 46-57. [Link]

  • Svar Life Science. (n.d.). Bioassay Qualification and Validation. [Link]

  • BEBPA. (n.d.). Characterization of Precision and Accuracy and Total Analytical Error for Bioassays. [Link]

  • Rattan, S. I. S., & Sodagam, L. (2005). Gerontomodulatory and Youth-Preserving Effects of Zeatin on Human Skin Fibroblasts Undergoing Aging In Vitro. ResearchGate. [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. [Link]

  • Scribd. (n.d.). Official: 1033 Biological Assay Validation. [Link]

  • BioPharm International. (2019). Essentials in Bioassay Development. [Link]

  • Duszka, K., & Clark, B. F. C. (2017). Biological Activities of Kinetin. ResearchGate. [Link]

  • Duszka, K., Clark, B. F. C., Massino, F., & Barciszewski, J. (n.d.). Biological Activities of Kinetin. ResearchGate. [Link]

  • BioPharm International. (2019). Essentials in Bioassay Development. [Link]

  • Othman, E. M., Naseem, M., & Dandekar, T. (2022). Cytokinins from Plants to Humans. MDPI. [Link]

  • Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. [Link]

  • Wnuk, M., Lewinska, A., Gurgul, E., Zebrowski, J., & Bartosz, G. (2011). Effects of Kinetin Riboside on Proliferation and Proapoptotic Activities in Human Normal and Cancer Cell Lines. PubMed. [Link]

  • Element. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • Labstat. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • Element. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • MDPI. (2023). Exploring the Anticancer Potential of Semisynthetic Derivatives of 7α-Acetoxy-6β-hydroxyroyleanone from Plectranthus sp.: An In Silico Approach. [Link]

Sources

A Comparative Analysis of 6-Benzylamino-1-hexanol and Other Synthetic Cytokinins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of plant biology and biotechnology, the precise manipulation of plant growth and development is paramount. Synthetic cytokinins, a class of plant growth regulators, are indispensable tools for researchers in these fields. This guide provides an in-depth comparative analysis of a lesser-known synthetic cytokinin, 6-Benzylamino-1-hexanol, with widely used conventional synthetic cytokinins such as 6-Benzylaminopurine (BAP), Kinetin, Zeatin, and Thidiazuron (TDZ). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the activity of these compounds and to select the appropriate cytokinin for their specific research applications.

Introduction to Synthetic Cytokinins and the Significance of Structure

Cytokinins are a class of phytohormones that promote cell division (cytokinesis) in plant roots and shoots.[1] Their effects are pleiotropic, influencing morphogenesis, apical dominance, and leaf senescence.[1] Synthetic cytokinins are structurally diverse molecules that mimic the activity of naturally occurring cytokinins.[2] The biological response elicited by a cytokinin is intrinsically linked to its chemical structure, particularly the nature of the side chain attached to the N6 position of the adenine purine ring.[2]

This guide focuses on this compound, a derivative of the widely used 6-Benzylaminopurine (BAP). The key structural difference is the presence of a hydroxylated hexyl linker between the benzyl group and the amino group at the N6 position of the purine ring. This seemingly minor modification has significant implications for its biological activity, as we will explore in the subsequent sections.

The Cytokinin Signaling Pathway: A Common Mechanism of Action

To understand the comparative efficacy of different synthetic cytokinins, it is essential to first grasp their common mechanism of action. Cytokinins initiate a signaling cascade by binding to transmembrane histidine kinase receptors located in the endoplasmic reticulum.[3] This binding event triggers a multi-step phosphorelay system, culminating in the activation of transcription factors in the nucleus and the subsequent expression of cytokinin-responsive genes that regulate various cellular processes.[3][4]

The affinity of a cytokinin molecule for these receptors is a primary determinant of its biological potency. Structural variations in the N6-side chain directly influence this binding affinity.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin (e.g., this compound) Receptor Histidine Kinase Receptor (AHK) Cytokinin->Receptor Binding & Autophosphorylation AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphotransfer ARR_B Type-B Response Regulator (ARR-B) (Transcription Factor) AHP->ARR_B Phosphotransfer & Nuclear Import Gene Cytokinin-Responsive Genes ARR_B->Gene Transcriptional Activation ARR_A Type-A Response Regulator (ARR-A) (Negative Regulator) ARR_A->Receptor Negative Feedback Gene->ARR_A Transcription & Translation Response Cellular Response (e.g., Cell Division, Differentiation) Gene->Response Transcription & Translation

Figure 1: Simplified diagram of the cytokinin signaling pathway.

Comparative Analysis of Chemical Structures

A direct comparison of the chemical structures of this compound and other common synthetic cytokinins reveals the basis for their differential activities.

CompoundChemical StructureKey Structural Features
This compound Purine backbone with a benzylamino group attached to a six-carbon chain with a terminal hydroxyl group.
6-Benzylaminopurine (BAP) Purine backbone with a benzylamino group directly attached to the N6 position.
Kinetin Purine backbone with a furfurylamino group at the N6 position.
trans-Zeatin Purine backbone with a hydroxylated isoprenoid side chain at the N6 position.
Thidiazuron (TDZ) A phenylurea-type cytokinin, not a purine derivative.

Structure-Activity Relationship and Predicted Efficacy of this compound

A critical factor influencing cytokinin activity is the length and composition of the N6-side chain. Research on various N6-substituted adenine derivatives has consistently shown that the elongation of the linker between the purine ring and the terminal functional group can significantly impact biological activity. Specifically, studies on BAP derivatives have indicated that elongating the methylene linker up to four units can lead to a suppression of cytokinin activity.[5][6]

Given that this compound possesses a six-carbon linker, it is predicted to have significantly lower cytokinin activity compared to BAP, which has a single methylene linker. The presence of the terminal hydroxyl group may slightly modulate its solubility and interaction with receptors, but the extended length of the alkyl chain is the dominant factor expected to reduce its efficacy.

Table 1: Predicted Comparative Efficacy of this compound

CytokininPredicted Relative ActivityRationale
This compound LowThe long six-carbon linker between the purine ring and the benzylamino group is expected to sterically hinder efficient binding to cytokinin receptors, leading to reduced activity.[5]
BAP HighThe short methylene linker allows for optimal orientation and high-affinity binding to cytokinin receptors.[7]
Kinetin Moderate to HighThe furan ring provides a suitable conformation for receptor binding, though generally considered slightly less active than BAP in many systems.
trans-Zeatin Very HighAs a naturally occurring cytokinin, its structure is highly optimized for receptor interaction.
TDZ Very HighAlthough structurally different, TDZ is known to be a highly potent cytokinin, often exceeding the activity of purine-type cytokinins in inducing shoot regeneration.[8]

Experimental Protocols for Comparative Cytokinin Bioassays

To empirically validate the predicted lower activity of this compound, standardized bioassays are essential. The following are detailed protocols for two common and reliable cytokinin bioassays.

Tobacco Callus Bioassay for Cell Proliferation

This bioassay quantitatively measures the ability of a cytokinin to induce cell division and fresh weight gain in cytokinin-dependent tobacco callus.

Experimental Workflow:

Tobacco_Callus_Bioassay A 1. Prepare cytokinin-dependent tobacco callus stock B 2. Aseptically transfer callus pieces (approx. 100 mg) to test media A->B E 5. Incubate in the dark at 25°C for 4 weeks B->E C 3. Test media: MS basal medium + auxin (e.g., NAA) + varying concentrations of test cytokinins (0.01, 0.1, 1, 10, 100 µM) C->B D 4. Include positive (BAP) and negative (no cytokinin) controls D->C F 6. Measure final fresh weight of callus E->F G 7. Plot fresh weight gain vs. cytokinin concentration F->G Wheat_Leaf_Senescence_Assay A 1. Germinate wheat seeds and grow seedlings for 7-10 days B 2. Excise uniform leaf segments (approx. 2 cm) from the primary leaves A->B C 3. Float leaf segments on test solutions in petri dishes B->C F 6. Incubate in the dark at 25°C for 72-96 hours C->F D 4. Test solutions: Distilled water + varying concentrations of test cytokinins (1, 10, 50 µM) D->C E 5. Include positive (BAP) and negative (water only) controls E->D G 7. Extract chlorophyll from leaf segments using ethanol or acetone F->G H 8. Measure absorbance at 645 nm and 663 nm using a spectrophotometer G->H I 9. Calculate total chlorophyll content and compare treatments H->I

Figure 3: Workflow for the wheat leaf senescence bioassay.

Step-by-Step Methodology:

  • Plant Material: Grow wheat (Triticum aestivum) seedlings in a controlled environment for 7-10 days.

  • Explant Preparation: Excise 2 cm segments from the middle of the first true leaves.

  • Treatment Application: Float the leaf segments on solutions of varying concentrations (e.g., 1, 10, 50 µM) of this compound and other test cytokinins in petri dishes. Use distilled water as a negative control and a known effective cytokinin like BAP as a positive control.

  • Incubation: Incubate the petri dishes in the dark at 25 ± 2°C for 72 to 96 hours to induce senescence.

  • Chlorophyll Extraction: After incubation, blot the leaf segments dry and extract the chlorophyll by incubating them in a known volume of 80% ethanol or acetone in the dark until the tissue is bleached.

  • Quantification: Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm using a spectrophotometer.

  • Calculation and Analysis: Calculate the total chlorophyll content using standard equations (e.g., Arnon's equation). Compare the chlorophyll content in treated leaves to the control to determine the efficacy of each cytokinin in delaying senescence.

Concluding Remarks and Future Perspectives

Based on established structure-activity relationships, this compound is predicted to be a significantly less potent cytokinin compared to BAP, Kinetin, Zeatin, and TDZ. [5]The extended six-carbon linker likely impedes its ability to effectively bind to and activate cytokinin receptors. While this may limit its application in scenarios requiring strong cytokinin-induced responses, such as high-frequency shoot regeneration, it could potentially be advantageous in applications where a weaker, more nuanced cytokinin effect is desired.

Further empirical studies employing the bioassays detailed in this guide are necessary to precisely quantify the biological activity of this compound and to explore any unique physiological effects it may possess. Such research will contribute to a more comprehensive understanding of cytokinin structure-function relationships and may unveil novel applications for this and other structurally diverse synthetic cytokinins.

References

  • Savelieva, E. M., Oslovsky, V. E., et al. (2018). Cytokinin Activity of N 6-benzyladenine Derivatives Assayed by Interaction With the Receptors in Planta, in Vitro, and in Silico. Phytochemistry, 149, 161-177. [Link]

  • Ahmad, N., et al. (2006). Thidiazuron-induced in vitro shoot proliferation in Capsicum annuum L. Journal of Plant Biotechnology, 8(2), 125-129.
  • Savelieva, E. M., et al. (2018). Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico. bioRxiv. [Link]

  • Dolezal, K., et al. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 14(3), 875-884.
  • Nisler, J., et al. (2010). Cytokinin receptor antagonists derived from 6-benzylaminopurine. Phytochemistry, 71(7), 823-830. [Link]

  • Lamboro, A., et al. (2022). Combination of 6-Benzylaminopurine and Thidiazuron Promotes Highly Efficient Shoot Regeneration from Cotyledonary Node of Mature Peanut (Arachis hypogaea L.) Cultivars. Phyton-International Journal of Experimental Botany, 91(1), 1-12.
  • Romanov, G. A., et al. (2018). Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico. bioRxiv. [Link]

  • Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344.
  • Wikipedia contributors. (2023, December 12). 6-Benzylaminopurine. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • Mok, D. W., & Mok, M. C. (2001). Cytokinin metabolism and action. Annual review of plant physiology and plant molecular biology, 52(1), 89-118.
  • To, J. P., & Kieber, J. J. (2008). Cytokinin signaling: two-components and more. Trends in plant science, 13(3), 85-92.
  • Sakakibara, H. (2006). Cytokinins: activity, biosynthesis, and translocation. Annual review of plant biology, 57, 431-449.
  • Werner, T., et al. (2001). Overexpression of CYTOKININ OXIDASE/DEHYDROGENASE genes in transgenic tobacco results in a reduced cytokinin content and drastic changes in growth and development. The Plant Cell, 13(11), 2629-2641.
  • Spíchal, L., et al. (2004). The Arabidopsis histidine kinases AHK3 and AHK4 are cytokinin receptors. The Plant Cell, 16(12), 3417-3428.
  • Wikipedia contributors. (2023, November 28). Cytokinin. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • Hönig, M., et al. (2018). Cytokinins: from plant hormones to promising agents in cancer therapy. British journal of pharmacology, 175(10), 1753-1766.
  • ResearchGate. (n.d.). In vitro regeneration of Nicotiana tabacum L. from callus culture. Retrieved January 14, 2026, from [Link]

  • PubMed. (2015). Callus cell proliferation from broccoli leaf slice using IBA and BAP in vitro culture: Its biochemical and antioxidant properties. Retrieved January 14, 2026, from [Link]

  • Teixeira da Silva, J. A. (2012). Is BA (6-benzyladenine) BAP (6-benzylaminopurine)?. The Asian and Australasian Journal of Plant Science and Biotechnology, 6(Special Issue 1), 76-77.

Sources

A Comparative Guide to the Efficacy of 6-Benzylaminopurine (BAP) and Natural Cytokinins like Zeatin

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note: The topic specified a comparison involving "6-Benzylamino-1-hexanol." However, a thorough review of scientific literature reveals a lack of data on this specific compound's cytokinin activity. It is highly probable that this was a typographical error for the well-known and widely-used synthetic cytokinin, 6-Benzylaminopurine (BAP or BA) . Therefore, this guide has been structured to provide a scientifically rigorous comparison between 6-Benzylaminopurine and the principal natural cytokinin, trans-Zeatin, to fulfill the core objective of comparing a leading synthetic alternative with its natural counterpart.

Introduction: The Central Role of Cytokinins in Plant Development

Cytokinins are a class of phytohormones, derived from adenine, that are fundamental regulators of plant growth and development.[1][2] Their primary role is the promotion of cell division (cytokinesis), but their influence extends to a wide array of processes including shoot and root morphogenesis, chloroplast development, delay of senescence, and apical dominance.[2][3] In the realm of plant tissue culture, agriculture, and biotechnology, the precise application of cytokinins is paramount for achieving desired outcomes, from rapid micropropagation to improved crop yields.[4][5]

This guide provides an in-depth, objective comparison between the most widely used synthetic cytokinin, 6-Benzylaminopurine (BAP) , and the most active, naturally occurring cytokinin, trans-Zeatin (tZ) .[6][7] We will explore their structural and functional differences, compare their efficacy based on experimental data, and provide detailed protocols for their assessment, empowering researchers to make informed decisions for their specific applications.

Molecular Structure and Intrinsic Properties: A Tale of Two Molecules

The biological activity of a cytokinin is intrinsically linked to its chemical structure. Both BAP and trans-Zeatin are N6-substituted adenine derivatives, but the nature of their side chain dictates their efficacy, receptor binding, and stability.

  • 6-Benzylaminopurine (BAP): An aromatic cytokinin, BAP features a stable benzyl ring as its N6-side chain. This aromatic nature confers high stability.[8][9]

  • trans-Zeatin (tZ): An isoprenoid cytokinin, tZ possesses a hydroxylated isoprenoid side chain. The trans- configuration and the allylic hydroxyl group are crucial for its high biological activity.[7][10]

The key differentiator is stability. Natural cytokinins like zeatin can be expensive and are often less stable in solution and during autoclaving compared to synthetic alternatives like BAP.[6][11] Studies have shown that BAP is exceptionally stable in solution under various storage conditions and can withstand autoclaving with minimal degradation.[8][12] While trans-Zeatin is also relatively stable under many conditions, it can be more susceptible to degradation, particularly at high pH or with repeated freeze-thaw cycles.[12]

Mechanism of Action: The Cytokinin Signaling Pathway

Both BAP and Zeatin elicit their effects by activating the same canonical signaling pathway, a multi-step phosphorelay system analogous to two-component systems in bacteria.[1] The process begins with the binding of the cytokinin molecule to the extracellular CHASE domain of a transmembrane histidine kinase receptor (like AHK2, AHK3, and CRE1/AHK4 in Arabidopsis).[13][14]

This binding event triggers a cascade of phosphorylation events:

  • Autophosphorylation: The receptor autophosphorylates a conserved histidine residue in its kinase domain.

  • Phosphotransfer to Receiver Domain: The phosphate group is transferred to an aspartate residue on the receptor's own receiver domain.

  • AHP Shuttle: A Histidine Phosphotransfer (AHP) protein shuttles the phosphate group from the receptor into the nucleus.

  • ARR Activation: In the nucleus, the AHP protein phosphorylates a Type-B Arabidopsis Response Regulator (ARR).

  • Transcriptional Regulation: The activated Type-B ARR acts as a transcription factor, binding to the promoters of cytokinin-responsive genes, including Type-A ARRs. Type-A ARRs, in turn, act as negative regulators of the pathway, creating a feedback loop.

Cytokinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK Cytokinin Receptor (AHK) AHP AHP AHK->AHP 2. Phosphorelay ARR_B Type-B ARR (Inactive) AHP->ARR_B 3. Nuclear Import & Phosphorylation ARR_B_P Type-B ARR-P (Active) ARR_B->ARR_B_P DNA Cytokinin-Responsive Genes ARR_B_P->DNA 4. Transcription Activation ARR_A Type-A ARR (Negative Regulator) ARR_A->AHK 6. Feedback Inhibition DNA->ARR_A 5. Synthesis Cytokinin Cytokinin (BAP or Zeatin) Cytokinin->AHK 1. Binding

Figure 1: The canonical cytokinin signaling pathway activated by both BAP and Zeatin.

The efficacy of a given cytokinin is largely determined by its binding affinity for these receptors. Molecular docking and direct binding assays have shown that both BAP and trans-Zeatin bind with high affinity to the receptors, often in the low nanomolar range.[14][15][16] However, subtle differences in affinity for specific receptor isoforms (e.g., AHK2 vs. AHK3) can lead to varied physiological responses, contributing to the functional specificity of different cytokinins.[16][17] For instance, some studies suggest BAP has a particularly high binding affinity for the AHK4 receptor.[15]

Comparative Efficacy: Evidence from Bioassays

The relative performance of BAP and trans-Zeatin has been extensively documented across a range of classical cytokinin bioassays. While both are highly active, their relative efficacy can vary depending on the plant species, the biological process being measured, and the specific experimental conditions.

BioassayBiological ProcessTypical FindingSupporting Evidence
Tobacco Callus Growth Cell Division & Proliferationtrans-Zeatin often shows higher activity at lower concentrations, but BAP is also highly effective and widely used due to cost and stability. A high cytokinin-to-auxin ratio promotes shoot formation.[2][18]Callus growth is a cornerstone assay. While some cytokinin-autotrophic strains can produce their own zeatin, most require exogenous application for sustained growth.[19][20]
Carrot Root Tissue Culture Cell Divisiontrans-Zeatin is markedly more active than BAP in promoting cell division in carrot explants.[10]Letham's work demonstrated the superior activity of zeatin in this assay, detecting responses at concentrations below 5x10⁻⁵ µM.[10]
Shoot Proliferation (in vitro) Axillary Bud Break & GrowthThe response is highly species-dependent. In some species like Labisia pumila, zeatin outperforms BAP.[21] In others, BAP is considered one of the most effective cytokinins for inducing shoot proliferation.[8][22] In Arabis takesimana, BAP and TDZ showed the highest efficacy.[23]
Leaf Senescence Delay Chlorophyll Retention & Photosynthesis MaintenanceBoth are effective, but results can be contradictory. In some assays (e.g., wheat), BAP derivatives show very high anti-senescence activity.[24] In others, kinetin was found to be more effective than zeatin, which was more active than other compounds.[10]The delay of senescence is a classic cytokinin response. The application of BAP or zeatin to detached leaves can significantly slow the degradation of chlorophyll.[24][25][26]

Causality and Field Insights: The superior activity of trans-Zeatin in many cell division assays is often attributed to the allylic hydroxyl group in its side chain, which is a key structural feature for high activity.[7][10] However, the high stability and lower cost of BAP make it the workhorse for many commercial and large-scale research applications in plant tissue culture.[6][27] BAP's effectiveness in promoting shoot proliferation is well-established, though it can sometimes lead to hyperhydricity or underdeveloped anatomical features if used at high concentrations.[22] The choice between BAP and zeatin often involves a trade-off: the potentially higher intrinsic activity of zeatin versus the stability, reliability, and cost-effectiveness of BAP.[6][28]

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible results, methodologies must be robust. Below are detailed protocols for two standard cytokinin bioassays.

Protocol 1: Tobacco Callus Growth Bioassay

This protocol assesses the ability of cytokinins to induce cell division and growth in tobacco callus tissue in the presence of an auxin.

Tobacco_Callus_Workflow cluster_prep Preparation cluster_culture Inoculation & Culture cluster_analysis Analysis A1 Prepare MS Media + Auxin (e.g., NAA) A3 Add cytokinin dilutions to media before or after autoclaving* A1->A3 A2 Create serial dilutions of BAP and Zeatin stock solutions A2->A3 A4 Pour media into Petri dishes A3->A4 note_autoclave *Note: Zeatin is more heat-labile than BAP. For sensitive experiments, filter-sterilize and add to cooled autoclaved media. A3->note_autoclave B2 Place explants onto test media (incl. cytokinin-free control) A4->B2 B1 Excise leaf explants from sterile tobacco plantlets B1->B2 B3 Seal plates and incubate in dark (24±2°C) for callus induction B2->B3 C1 After 3-4 weeks, assess callus induction frequency (%) B3->C1 C2 Measure fresh weight of callus C1->C2 C3 Plot dose-response curve (Fresh Weight vs. Concentration) C2->C3

Figure 2: Experimental workflow for the Tobacco Callus Bioassay.

Step-by-Step Methodology:

  • Media Preparation: Prepare Murashige and Skoog (MS) basal medium supplemented with vitamins, 3% sucrose, and a fixed concentration of an auxin (e.g., 1.0-2.0 mg/L NAA).[18][29] Adjust pH to 5.8 and add a gelling agent (e.g., 0.8% agar).

  • Hormone Addition: Aliquot the basal medium into flasks. Add the desired concentrations of BAP or trans-Zeatin from sterile stock solutions. A typical range to test is 0.01 to 5.0 mg/L. Include a cytokinin-free control. BAP can be added before autoclaving; for maximum activity, trans-Zeatin should be filter-sterilized and added to the medium after it has been autoclaved and cooled to ~50°C.[11]

  • Plating: Pour the media into sterile Petri dishes and allow to solidify in a laminar flow hood.

  • Explant Preparation: Use young, fully expanded leaves from aseptically grown tobacco plantlets. Cut the leaves into small explants (~1 cm²).[29]

  • Inoculation: Place one leaf explant onto the surface of the medium in each Petri dish.

  • Incubation: Seal the plates with paraffin film and incubate at 25±2°C in the dark for 3-4 weeks.[18]

  • Data Collection: Record the percentage of explants forming callus. Carefully remove the callus from the explant and measure its fresh weight.

  • Analysis: Compare the fresh weight of callus produced at each concentration for both cytokinins. Plot the results to determine the optimal concentration for each.

Protocol 2: Wheat Leaf Senescence Bioassay

This protocol measures the ability of cytokinins to delay the degradation of chlorophyll in detached leaf segments.

Step-by-Step Methodology:

  • Plant Material: Grow wheat seedlings (Triticum aestivum) in a controlled environment for 7-10 days.[24]

  • Explant Preparation: Excise the primary leaves and cut 3-4 cm segments from the middle of each leaf, discarding the tip and base.

  • Incubation Setup: Place a piece of filter paper in the bottom of several Petri dishes. Moisten each with a test solution. Test solutions include a control (e.g., 0.1% DMSO in water) and various concentrations of BAP and trans-Zeatin (e.g., 1-10 µM) in the same solvent.[24]

  • Inoculation: Arrange several leaf segments on the moistened filter paper in each dish. Ensure they do not overlap.

  • Incubation: Seal the dishes and place them in complete darkness at room temperature to induce senescence.

  • Data Collection: Every 2 days for 8-10 days, visually assess the leaves for yellowing or measure the chlorophyll content.

  • Chlorophyll Quantification (Optional but Recommended): a. Take a known weight or number of leaf segments. b. Extract chlorophyll by incubating in a known volume of 80% acetone or ethanol in the dark until the tissue is white. c. Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer. d. Calculate the total chlorophyll concentration.

  • Analysis: Compare the rate of chlorophyll loss in the BAP and trans-Zeatin treatments against the control. The cytokinin that maintains a higher chlorophyll level for longer is considered more effective in this assay.

Conclusion and Recommendations

The choice between 6-Benzylaminopurine and trans-Zeatin is not a matter of one being universally "better," but rather which is more suitable for a specific objective.

  • trans-Zeatin is often the cytokinin of choice when aiming to replicate natural physiological conditions or when the highest possible biological activity for cell division is required, as demonstrated in assays like the carrot root culture.[7][10] Its use is particularly relevant in fundamental research exploring endogenous hormone pathways.

  • 6-Benzylaminopurine (BAP) stands out for its high stability, proven efficacy across a wide range of species, and cost-effectiveness.[6][8] It is the pragmatic choice for most large-scale micropropagation, shoot induction, and commercial applications where consistency and reliability are paramount.[9]

For drug development professionals and researchers, the critical takeaway is to understand this trade-off. For initial screening or robust, large-scale protocols, BAP provides a reliable and economical option. For studies requiring nuanced understanding of natural developmental processes or when maximum potency is the goal, the higher activity of trans-Zeatin may justify its higher cost and more careful handling requirements.

References

  • The Main Synthetic and Natural Plant Growth Hormones used in Tissue Culture. (2021). Plant Cell Technology.

  • Gajdošová, S., Spíchal, L., & Strnad, M. (2021). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. International Journal of Molecular Sciences.

  • LibreTexts Biology. (2021). 4.4.2: Cytokinins.

  • Wang, J., et al. (2023). Preliminary Study on the Mechanisms of Cytokinin and Its Receptor Binding Diversity. bioRxiv.

  • Allen, C. Cytokinins: Synthesis, Types and Physiological Effects. Online Biology Notes.

  • Letham, D. S. (1967). Regulators of cell division in plant tissues: V. A comparison of the activities of zeatin and other cytokinins in five bioassays. Planta.

  • Tang, J., et al. (2021). Evaluation of the role of different types of cytokinins as zeatin replacement on in vitro proliferation of Vaccinium dunalianum. ResearchGate.

  • Kim, M. H., et al. (2024). Effect of cytokinin on the regeneration and proliferation of in vitro cultures of the endemic plant Arabis takesimana Nakai. Journal of Plant Biotechnology.

  • Hluska, T., et al. (2021). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. MDPI.

  • Emery, R. J. N., & Letham, D. S. (2022). Zeatin: The 60th anniversary of its identification. Journal of Plant Growth Regulation.

  • Drakeford, C., & Skoog, F. (1968). Cytokinin Activation of Thiamine Biosynthesis in Tobacco Callus Cultures. Plant Physiology.

  • Sharma, R. (2018). Cytokinins- Discovery, Biosynthesis and Physiological Role. ResearchGate.

  • Hart, R., et al. (2016). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology - Plant.

  • Al-Khayri, J. M., et al. (2018). Effects of different cytokinins on in vitro growth of little-leaf mockorange shoots. ResearchGate.

  • Spíchal, L., et al. (2007). Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay. The Plant Journal.

  • Toufik, A., et al. (2024). Delineation of the impacts of varying 6-benzylaminopurine concentrations on physiological, biochemical and genetic traits of different olive cultivars under in vitro conditions. AoB PLANTS.

  • Yunus, N. M., et al. (2021). The effects of BAP, kinetin, and zeatin on shoot multiplication from nodal segment of Labisia pumila var. alata. ResearchGate.

  • Lomin, S. N., et al. (2011). Affinity constants of various cytokinin bases for AHK3 and ZmHK1 receptors in different assay systems. ResearchGate.

  • Do, P. T. (2019). Response to "What are the durabilities of plant growth regularors in solution?". ResearchGate.

  • Romanov, G. A., et al. (2018). Receptor Properties and Features of Cytokinin Signaling. Russian Journal of Plant Physiology.

  • Kheloufi, A. (2020). Is BA (6-benzyladenine) BAP (6-benzylaminopurine)? ResearchGate.

  • Cheung, L., & Preising, R. (2021). BIO312 Leaf Senescence Experiment. YouTube.

  • Hart, R., et al. (2013). Solution Stability of Adenine-based Cytokinins. Caisson Labs.

  • Riefler, M., et al. (2006). The specificity of cytokinin signalling in Arabidopsis thaliana is mediated by differing ligand affinities and expression profiles of the receptors. The Plant Journal.

  • Holubová, K., et al. (2020). The Anti-Senescence Activity of Cytokinin Arabinosides in Wheat and Arabidopsis Is Negatively Correlated with Ethylene Production. International Journal of Molecular Sciences.

  • de Souza, A. V., et al. (2022). 6-Benzylaminopurine and kinetin modulations during in vitro propagation of Quercus robur (L.): an assessment of anatomical, biochemical, and physiological profiling of shoots. Plant Cell, Tissue and Organ Culture.

  • Zhang, L., et al. (2004). Callus induction and plant regeneration of tobacco Leaf explant. ResearchGate.

  • Einset, J. W., & Skoog, F. (1973). Biosynthesis of Cytokinins in Cytokinin-Autotrophic Tobacco Callus. Proceedings of the National Academy of Sciences.

  • He, X., et al. (2020). Capturing and Selecting Senescence Variation in Wheat. Frontiers in Plant Science.

  • Hart, R., et al. (2016). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology - Plant.

  • Einset, J. W., & Skoog, F. (1973). Biosynthesis of cytokinins in cytokinin-autotrophic tobacco callus. Proceedings of the National Academy of Sciences of the United States of America.

  • Reguera, M., et al. (2013). Improved Wheat Growth and Yield by Delayed Leaf Senescence Using Developmentally Regulated Expression of a Cytokinin Biosynthesis Gene. Frontiers in Plant Science.

  • Kahia, J. W. (2013). Response to "Can any one tell me which are the heat stable plant tissue culture hormones and which are all the heat labile ones?". ResearchGate.

  • Khan, S. A., et al. (2006). Callus Induction and in vitro Complete Plant Regeneration of Different Cultivars of Tobacco (Nicotiana tabacum L.) on Media of Different Hormonal Concentrations. ScienceAlert.

  • Li, Z., et al. (2015). Identification and Functional Analysis of Senescence-Associated Genes in Wheat. Methods in Molecular Biology.

Sources

A Comprehensive Guide to Antibody Cross-Reactivity Studies with 6-Benzylamino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of antibody-based assays and therapeutics, specificity is the cornerstone of reliability and safety. An antibody's propensity to bind to unintended targets, a phenomenon known as cross-reactivity, can significantly compromise experimental data and clinical outcomes. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical overview of how to design, execute, and interpret cross-reactivity studies for antibodies with the small molecule 6-Benzylamino-1-hexanol. We will explore the causal logic behind experimental choices, present robust, self-validating protocols, and offer a comparative analysis of potential cross-reactivity with structurally related compounds.

The Significance of this compound and the Imperative for Specificity

This compound is a chemical entity characterized by a flexible hexanol chain linked to a benzylamine moiety. This structure presents multiple potential epitopes: the aromatic benzyl ring, the secondary amine, and the aliphatic alcohol chain. Its presence, whether as a drug candidate, a metabolite, or a component in a formulation, necessitates a thorough understanding of its interaction with biological reagents, particularly antibodies. Undetected cross-reactivity can lead to false positives in diagnostic assays, off-target effects in therapeutic applications, and a general misinterpretation of biological data. Therefore, a rigorous assessment of antibody specificity is not merely a quality control step but a fundamental aspect of scientific integrity.

G cluster_molecule This compound cluster_epitopes Potential Epitopes mol HO-(CH₂)₆-NH-CH₂-Ph benzyl Benzyl Ring mol->benzyl amine Secondary Amine mol->amine hexanol Hexanol Chain mol->hexanol

Caption: Structural components of this compound that can act as potential antibody epitopes.

A Tiered Strategy for Cross-Reactivity Assessment

A comprehensive evaluation of antibody cross-reactivity should be approached in a systematic, tiered manner. This ensures a balance between throughput and the depth of biophysical characterization. Our recommended workflow begins with a broad screening assay, followed by more specific and quantitative methods for any potential "hits."

workflow cluster_tier1 Tier 1: High-Throughput Screening cluster_tier2 Tier 2: Qualitative Confirmation cluster_tier3 Tier 3: Quantitative Characterization ELISA Competitive ELISA Western_Blot Western Blot ELISA->Western_Blot  Potential Positives SPR Surface Plasmon Resonance (SPR) Western_Blot->SPR  Confirmed Binders

Caption: A three-tiered workflow for assessing antibody cross-reactivity.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in controls to ensure the reliability of the data.

Tier 1: Competitive ELISA for High-Throughput Screening

Causality: The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is an efficient first-line screening tool. Its principle lies in the competition between a known antigen immobilized on a plate and the test compound (this compound) in solution for binding to a limited amount of the antibody. A reduction in signal indicates that the test compound is competing with the immobilized antigen, suggesting cross-reactivity.

Protocol:

  • Antigen Coating: Coat a 96-well high-binding polystyrene plate with an appropriate concentration (e.g., 1-5 µg/mL) of the target antigen (conjugated to a carrier protein like BSA if it's a small molecule) in a suitable coating buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Competition Reaction: Prepare serial dilutions of this compound and the other test compounds. In a separate plate, pre-incubate these compounds with a fixed, subsaturating concentration of the primary antibody for 30 minutes.

  • Incubation: Transfer the antibody-compound mixtures to the antigen-coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) at its optimal dilution in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of a suitable chromogenic substrate (e.g., TMB). Incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Tier 2: Western Blot for Qualitative Confirmation

Causality: Western blotting provides a qualitative assessment of antibody specificity in a more complex biological matrix. By observing a band at the expected molecular weight of the target protein and demonstrating that this binding can be competed away by an excess of this compound, we can confirm the cross-reactivity observed in the ELISA.

Protocol:

  • Sample Preparation: Prepare lysates from cells or tissues known to express the target antigen.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at its optimal concentration overnight at 4°C. For the competition assay, pre-incubate the primary antibody with a high concentration (e.g., 100-fold molar excess) of this compound for 1 hour before adding it to the membrane.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Tier 3: Surface Plasmon Resonance (SPR) for Quantitative Characterization

Causality: Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) of molecular interactions. This allows for a precise determination of the strength of the antibody's interaction with this compound.

Protocol:

  • Antibody Immobilization: Immobilize the antibody onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target level of 2000-5000 response units (RU).

  • Analyte Preparation: Prepare a series of dilutions of this compound and other test compounds in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the binding response in real-time. Include a buffer-only injection as a reference.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH glycine solution) to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation and Comparative Analysis

The data from the cross-reactivity studies should be presented in a clear and comparative format. The following table provides a hypothetical example of how to summarize the findings for an antibody (designated "Antibody X") raised against a specific target antigen.

Table 1: Comparative Cross-Reactivity Profile of Antibody X

CompoundStructureIC50 (ELISA)KD (SPR)% Cross-Reactivity
Target Antigen -5 nM0.5 nM100%
This compound HO-(CH₂)₆-NH-CH₂-Ph850 nM95 nM0.59%
Benzylamine Ph-CH₂-NH₂> 10,000 nM> 10,000 nM<0.05%
1-Hexanol HO-(CH₂)₅-CH₃> 10,000 nM> 10,000 nM<0.05%
N-Benzylethanolamine Ph-CH₂-NH-(CH₂)₂-OH1,200 nM150 nM0.42%
6-Amino-1-hexanol HO-(CH₂)₆-NH₂5,000 nM800 nM0.1%

% Cross-Reactivity is calculated as (IC50 of Target Antigen / IC50 of Test Compound) x 100

Interpretation of Hypothetical Data:

The data in Table 1 suggest that Antibody X has a very high affinity for its target antigen. It exhibits weak cross-reactivity with this compound, as indicated by the significantly higher IC50 and KD values. The lack of significant binding to benzylamine and 1-hexanol alone suggests that the antibody's cross-reactive epitope on this compound likely involves a combination of the benzyl group and the hexanol chain. The slightly higher cross-reactivity with N-benzylethanolamine compared to 6-amino-1-hexanol further supports the importance of the N-benzyl group in this off-target interaction.

Concluding Remarks for the Practicing Scientist

References

  • Bio-Rad Laboratories. (n.d.). Western Blotting. Retrieved from [Link]

  • Cytiva. (n.d.). Biacore surface plasmon resonance (SPR) technology. Retrieved from [Link]

  • Wang, E. Q., et al. (2019). Assessing the Potential Risk of Cross-Reactivity Between Anti-Bococizumab Antibodies and Other Anti-PCSK9 Monoclonal Antibodies. BioDrugs, 33(5), 547–556. [Link]

  • Maurer, M., & Moyle, M. (2018). Surface Plasmon Resonance for Therapeutic Antibody Characterization. In M. Tomai & E. Vasilieva (Eds.), Vaccine Adjuvants and Delivery Systems. Methods in Molecular Biology, vol 1494. Humana Press, New York, NY. [Link]

A Senior Scientist's Guide to Statistical Validation of Experimental Data for Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a newly synthesized compound like 6-Benzylamino-1-hexanol to a viable therapeutic candidate is paved with rigorous data. The integrity of this journey hinges on a critical, yet often underestimated, discipline: statistical validation. Without it, experimental results are merely observations; with it, they become verifiable evidence.

This guide provides an in-depth, experience-driven comparison of statistical methods essential for validating the experimental data of a novel compound. We will move beyond a simple recitation of tests, explaining the causality behind methodological choices to ensure your protocols are self-validating systems. This approach is designed to build trustworthiness into your data from the ground up, satisfying the stringent requirements of both scientific publication and regulatory scrutiny.

We will use the hypothetical compound this compound as our subject, guiding you through two fundamental stages of preclinical assessment:

  • Analytical Characterization: Establishing the purity and concentration of the compound.

  • Biological Evaluation: Assessing its effect in a relevant in-vitro model.

Part 1: Analytical Validation - Are You Testing What You Think You're Testing?

Before assessing the biological activity of this compound, it is imperative to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. However, the instrument's output is meaningless without statistical validation of the method itself. The primary goal here is to establish a reliable relationship between the analyte's concentration and the instrument's response.

Key Statistical Method: Linear Regression for Calibration Curves

A calibration curve is a regression model used to predict the unknown concentrations of analytes based on the instrument's response to known standards.[1] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[2] For a linear relationship, results are typically evaluated by calculating a regression line using the method of least squares.[2][3]

The Causality Behind the Choice: We choose linear regression because it provides the best-fit line that minimizes the total residual error (the difference between observed and predicted values), offering a robust model for concentration prediction.[4][5] Squaring the residuals prevents positive and negative errors from cancelling each other out.[4][5]

Experimental Protocol: HPLC Calibration Curve for this compound
  • Prepare Standards: Create a series of calibration standards of this compound with a minimum of five different concentrations.[2] For this example, we will use 1, 5, 10, 25, and 50 µg/mL in a suitable solvent.

  • HPLC Analysis: Inject each standard in triplicate onto a calibrated HPLC system. Record the peak area for each injection.

  • Data Plotting: Plot the mean peak area (y-axis) against the known concentration (x-axis).

  • Regression Analysis: Perform a linear regression analysis on the plotted data. This is easily accomplished with software like Microsoft Excel or specialized statistical packages.[6]

  • Evaluate the Model: Assess the quality of the regression model. The coefficient of determination (R²) is a common measure, with a value close to 1 indicating a good fit.[6] However, R² alone is not sufficient.[1] A visual inspection of a residual plot is crucial; the residuals should be randomly distributed around zero.[4][5]

Data Presentation: Hypothetical HPLC Calibration Data
Concentration (µg/mL)Mean Peak Area (n=3)Std. Deviation
115,432451
576,9871,234
10152,5432,189
25380,1125,432
50755,6789,876

Regression Analysis Summary:

ParameterValueInterpretation
Slope (b) 15,095The change in peak area per µg/mL increase in concentration.
Y-Intercept (a) 520The theoretical peak area at zero concentration.
0.9998Indicates a very strong linear relationship.
Determining the Limits of Your Assay

A linear model is useful, but only within a certain range. It's critical to define the lower limits at which your assay can reliably operate.

  • Limit of Detection (LOD): The lowest amount of an analyte that can be detected but not necessarily quantified as an exact value.[7][8] It is the concentration that provides a signal distinguishable from the background noise.[8][9] A common method for estimation uses the signal-to-noise ratio, typically set at 3:1.[8]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte that can be quantitatively determined with acceptable precision and accuracy.[10] The LOQ is often determined using a signal-to-noise ratio of 10:1.[8]

Protocol: Calculating LOD and LOQ from the Calibration Curve

A widely accepted method uses the standard deviation of the response and the slope of the calibration curve.[11]

  • Estimate Standard Deviation of the Response (Sa): This can be estimated from the standard deviation of the y-intercepts of the regression line or the standard deviation of blank sample measurements.[11]

  • Calculate LOD and LOQ:

    • LOD = 3.3 * (Sa / b)

    • LOQ = 10 * (Sa / b)

    • Where 'Sa' is the standard deviation of the response and 'b' is the slope of the calibration curve.

For our hypothetical data, assuming the standard deviation of the y-intercept (Sa) is 800:

  • LOD = 3.3 * (800 / 15,095) = 0.17 µg/mL

  • LOQ = 10 * (800 / 15,095) = 0.53 µg/mL

This tells us that while we can detect the presence of this compound at 0.17 µg/mL, we can only be confident in quantifying it at or above 0.53 µg/mL.

G cluster_0 Analytical Validation Workflow prep Prepare Standards (≥5 Concentrations) hplc HPLC Analysis (n≥3 Replicates) prep->hplc plot Plot Mean Response vs. Concentration hplc->plot regress Perform Linear Regression Analysis plot->regress eval Evaluate Model (R², Residuals) regress->eval limits Calculate LOD & LOQ eval->limits

Analytical validation workflow diagram.

Part 2: Biological Validation - Does Your Compound Have a Statistically Significant Effect?

Once the analytical characteristics of this compound are validated, the next step is to assess its biological activity. A common starting point is a dose-response assay to measure its effect on cell viability.[12] The key question is whether the observed effects are real or simply due to random variation.[13]

Comparing Multiple Groups: The Power of ANOVA

When comparing the means of three or more groups, such as a control, a positive control, and multiple concentrations of our test compound, using multiple t-tests is inappropriate.[14] Each t-test carries a risk of a Type I error (a false positive), and performing multiple tests inflates this risk.[14]

The Causality Behind the Choice: Analysis of Variance (ANOVA) is the appropriate statistical method because it compares the means of three or more groups simultaneously, controlling the overall Type I error rate.[15][16] It works by analyzing the variance between groups relative to the variance within groups.[17] If the between-group variance is significantly larger than the within-group variance, we can conclude that at least one group mean is different from the others.[18]

Experimental Protocol: Cell Viability Dose-Response Assay
  • Cell Culture: Seed a 96-well plate with a suitable cell line at a consistent density.

  • Treatment: After allowing cells to adhere, treat them with:

    • Vehicle Control (e.g., DMSO)

    • Positive Control (a known cytotoxic agent)

    • Multiple concentrations of this compound (e.g., 1, 10, 50, 100 µM)

    • Ensure each condition has at least 3-6 replicates.

  • Incubation: Incubate for a defined period (e.g., 48 hours).

  • Viability Assay: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo).

  • Data Collection: Read the plate using a plate reader to obtain absorbance or luminescence values, which correlate with the number of viable cells.

  • Normalization: Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control.

Statistical Analysis: One-Way ANOVA and Post-Hoc Testing

If the ANOVA test yields a significant result (typically p < 0.05), it tells us there is a difference somewhere among the groups, but not which specific groups are different.[19] To find this, we must perform a post-hoc test.[20]

The Causality Behind the Choice: The Tukey's Honestly Significant Difference (HSD) test is a common and conservative post-hoc test used after a significant ANOVA.[21] It performs pairwise comparisons of all group means while controlling the family-wise error rate, giving you confidence in identifying which specific concentrations of your compound elicit a significant effect compared to the control.[21][22]

Data Presentation: Hypothetical Cell Viability Data
Treatment GroupMean Cell Viability (%)Std. Deviation
Vehicle Control100.05.2
6-BHA (1 µM)98.56.1
6-BHA (10 µM)85.37.5
6-BHA (50 µM)45.18.2
6-BHA (100 µM)22.74.9
Positive Control15.43.8

One-Way ANOVA Results Summary:

Source of VariationF-statisticp-value
Between Groups85.6< 0.0001

The p-value is less than 0.05, indicating a statistically significant difference among the treatment group means. We now proceed with Tukey's HSD post-hoc test.

Tukey's HSD Pairwise Comparisons:

ComparisonMean Difference (%)p-valueSignificant?
Control vs. 6-BHA (1 µM)1.50.98No
Control vs. 6-BHA (10 µM)14.70.06No
Control vs. 6-BHA (50 µM)54.9< 0.01Yes
Control vs. 6-BHA (100 µM)77.3< 0.01Yes
Control vs. Positive Control84.6< 0.01Yes

The results clearly show that this compound significantly reduces cell viability at concentrations of 50 µM and 100 µM when compared to the vehicle control.

G start Comparing Group Means groups How many groups? start->groups two Two Groups groups->two = 2 three_plus Three or More Groups groups->three_plus > 2 ttest Use t-test two->ttest anova Use One-Way ANOVA three_plus->anova anova_sig ANOVA p < 0.05? anova->anova_sig posthoc Perform Post-Hoc Test (e.g., Tukey's HSD) anova_sig->posthoc Yes no_diff No Significant Overall Difference anova_sig->no_diff No

Decision tree for statistical test selection.

Conclusion

References

  • CurveCurator: A Dose-Response Analysis Tool. (2024). Wiley Analytical Science. Available at: [Link]

  • Sharma, G., & Messo, F. (2015). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 6(2), 127. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). The Statistical Analysis of Dose-Effect Relationships. Scope. Available at: [Link]

  • Adwoa Biotech. (2022, December 29). CALCULATE LIMIT OF DETECTION (LoD) AND LIMIT OF QUANTITATION (LoQ) [Video]. YouTube. Available at: [Link]

  • CLYTE Technologies. (2023). Anova versus t test. Available at: [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical biochemist. Reviews, 29(Suppl 1), S49–S52. Available at: [Link]

  • Testbook. (n.d.). Difference Between T Test and Anova: Know the Key Differences. Available at: [Link]

  • CLYTE Technologies. (2023, August 18). When to use t-test vs ANOVA: Choosing the Right Statistical Test. Available at: [Link]

  • BioPharma Dive. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Available at: [Link]

  • Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. Available at: [Link]

  • Tong, F. P. (2010). Statistical Methods for Dose-Response Assays. eScholarship.org. Available at: [Link]

  • Hothorn, L. A., & Hothorn, T. (2023). Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. Archives of Toxicology, 97(10), 2635–2649. Available at: [Link]

  • GeeksforGeeks. (2023, July 25). Difference between t-test and ANOVA. Available at: [Link]

  • Ting, N., & Ruberg, S. J. (2019). Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies. Clinical and Translational Science, 12(4), 326–337. Available at: [Link]

  • Todd, G. (2017, August 25). Tukey-Kramer Post Hoc Test after One-Way ANOVA in Excel [Video]. YouTube. Available at: [Link]

  • RayBiotech. (n.d.). t-test & ANOVA (Analysis of Variance). Available at: [Link]

  • SAS Institute. (n.d.). The One Way Analysis of Variance and Post Hoc Tests. Available at: [Link]

  • Frost, J. (n.d.). Using Post Hoc Tests with ANOVA. Statistics By Jim. Available at: [Link]

  • iSixSigma. (n.d.). Tukey's (1-way ANOVA): See the Difference in Your Data Sets. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Laerd Statistics. (n.d.). One-way ANOVA - How to report the significance results, homogeneity of variance and running post-hoc tests. Available at: [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Harvey, D. (2023, September 10). 5.4: Linear Regression and Calibration Curves. Chemistry LibreTexts. Available at: [Link]

  • EFPIA MID3 Workgroup. (2019). Good Practices in Model‐Informed Drug Discovery and Development: Practice, Application, and Documentation. CPT: Pharmacometrics & Systems Pharmacology, 8(9), 581–623. Available at: [Link]

  • European Medicines Agency. (2006). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). Available at: [Link]

  • Aras, O., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 19(11), 1435-1447. Available at: [Link]

  • Souri, E., & Tehrani, M. B. (2018). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. In Calibration and Validation of Analytical Methods - A Sampling of Current Approaches. IntechOpen. Available at: [Link]

  • University of Toronto, Department of Chemistry. (n.d.). Calibration and Linear Regression Analysis: A Self-Guided Tutorial. Available at: [Link]

  • Harvey, D. (2023, August 31). 3.5: Linear Regression and Calibration Curves. Chemistry LibreTexts. Available at: [Link]

  • Pharma Pathway. (2021, October 2). Statistical comparison of samples and PPQ batches. Technology Transfer note #17. Available at: [Link]

  • National Measurement Laboratory. (2003). Preparation of Calibration Curves - A Guide to Best Practice. LGC/VAM/2003/032. Available at: [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available at: [Link]

  • Colón, A. (2004). Statistical Techniques for Testing Batch to Batch Variability and Accelerated Testing. Scholar@UPRM. Available at: [Link]

  • Minitab. (2012, October 23). Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week. Available at: [Link]

  • Adams, W. P., et al. (2018). Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Clinical Pharmacology & Therapeutics, 104(6), 1173-1181. Available at: [Link]

  • IABS. (n.d.). PPQ Criteria for Inter- and Intra- batch Variability and Assessment of Homogeneity. Available at: [Link]

  • Chen, B., et al. (2021). Validation approaches for computational drug repurposing: a review. Journal of Cheminformatics, 13(1), 93. Available at: [Link]

  • The Center for Professional Innovation & Education (CfPIE). (2020, October 20). Your Guide to Preparing a Validation Protocol. Available at: [Link]

  • Altabrisa Group. (2023, December 17). Validation Practices for Ensuring Data Integrity in Pharmaceutical Labs. Available at: [Link]

Sources

A Researcher's Guide to Deconvoluting Target Specificity: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The journey from a novel bioactive compound to a validated research tool or therapeutic lead is fraught with challenges, the most critical of which is understanding its specificity. A compound's biological effect is the sum of its interactions with both its intended (on-target) and unintended (off-target) molecular partners. Failing to rigorously characterize this interaction profile can lead to misinterpreted data and costly failures in later stages of development.

This guide provides a comprehensive methodological framework for evaluating the biological specificity of a novel small molecule. As a practical illustration, we will proceed with a hypothetical compound, "6-Benzylamino-1-hexanol," hereafter referred to as Compound X . Since no public data exists for this specific molecule, we will treat it as a newly synthesized entity whose initial screening has revealed potent anti-proliferative effects in cancer cell lines.

To establish a benchmark for specificity, we will compare the hypothetical data we might obtain for Compound X with two well-characterized, structurally related purine analogues known to inhibit cell cycle progression: Roscovitine and Olomoucine II . This comparative approach is essential for contextualizing the potency and selectivity of a new chemical entity.

Phase 1: Global Phenotypic Screening and Hypothesis Generation

The first step with any new compound is to understand its functional effect at a cellular level. The goal is not yet to identify a specific target, but to observe the cellular response, which provides crucial clues to the underlying mechanism.

Causality Behind Experimental Choice: We begin with broad, unbiased assays. An anti-proliferative effect, for instance, is a common phenotype that can be triggered by numerous mechanisms (e.g., cell cycle arrest, apoptosis, metabolic disruption). Initial screens should be designed to narrow these possibilities.

Recommended Initial Assays:

  • Cell Viability/Proliferation Assays: To confirm and quantify the anti-proliferative effect across a panel of diverse cell lines (e.g., representing different cancer types).

  • Cell Cycle Analysis: Using flow cytometry with DNA stains (like Propidium Iodide) to determine if the compound induces arrest at a specific phase of the cell cycle (G1, S, G2/M).

  • Apoptosis Assays: Employing methods like Annexin V/PI staining or caspase activity assays to determine if the observed loss of viability is due to programmed cell death.

If Compound X consistently induces, for example, a G1 phase arrest, this strongly suggests an interaction with the machinery controlling the G1-S transition, pointing our investigation toward Cyclin-Dependent Kinases (CDKs) like CDK2, CDK4, and CDK6. This data-driven hypothesis is the foundation for the targeted investigations in Phase 2.

Phase 2: Unbiased Target Identification and Validation

With a working hypothesis, the next phase is to identify the direct molecular binding partner(s) of Compound X . It is critical to employ at least two orthogonal methods to increase confidence in the identified targets.

1. Affinity-Based Approaches: This classic method involves immobilizing the compound and using it as "bait" to capture its binding partners from cell lysates.[1]

  • Principle: Compound X is synthesized with a linker arm and conjugated to a solid support (e.g., agarose beads). A cell lysate is passed over this affinity matrix. Proteins that bind to Compound X are retained, while others are washed away. The bound proteins are then eluted and identified via mass spectrometry.[1]

  • Trustworthiness: A key control is a competition experiment where the lysate is co-incubated with an excess of free, unconjugated Compound X. A genuine binding partner should be competed off the beads, leading to its absence or significant reduction in the final eluate.

2. Label-Free, In-Situ Approaches: Cellular Thermal Shift Assay (CETSA®)

  • Principle: CETSA leverages the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[2][3] Intact cells are treated with Compound X, heated to various temperatures, and then lysed. The amount of target protein remaining in the soluble fraction is quantified, typically by Western blot or high-throughput methods like AlphaScreen®.[2] A positive target engagement is indicated by a shift in the melting curve to a higher temperature.

  • Expertise & Experience: The key advantage of CETSA is that it measures target engagement within the complex milieu of a living cell, accounting for factors like cell permeability and compound metabolism.[4] This provides a more physiologically relevant confirmation of the drug-target interaction than purely in vitro methods.

The following workflow illustrates the process of identifying and validating a target for a novel compound.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Specificity Profiling pheno_screen Initial Screen (e.g., Cell Viability Assay) cell_cycle Cell Cycle Analysis (Flow Cytometry) pheno_screen->cell_cycle Observe anti-proliferative effect apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle->apoptosis hypothesis Generate Hypothesis (e.g., CDK Inhibition) apoptosis->hypothesis affinity_pull Affinity Chromatography- Mass Spectrometry hypothesis->affinity_pull cetsa Cellular Thermal Shift Assay (CETSA) hypothesis->cetsa putative_target Identify Putative Target(s) (e.g., CDK2) affinity_pull->putative_target cetsa->putative_target biochem_assay In Vitro Kinase Assay (IC50 Determination) putative_target->biochem_assay kinome_scan Broad Kinome Profiling biochem_assay->kinome_scan cell_based_val Cellular Assays (Confirm On-Target Effect) kinome_scan->cell_based_val validated_target Validated Target & Specificity Profile cell_based_val->validated_target

Caption: Experimental workflow for novel compound characterization.

Phase 3: In-Depth Specificity Profiling and Comparative Analysis

Identifying a primary target is not the endpoint. A rigorous evaluation of specificity requires quantifying the compound's activity against a broad panel of related proteins. If Compound X is hypothesized to be a CDK inhibitor, it must be profiled against the human kinome.

Kinome Profiling: This involves screening the compound against a large panel of purified kinases (often >400) to determine its inhibitory activity.[5][6] This is the gold standard for assessing kinase inhibitor selectivity and identifying potential off-targets that could cause unexpected biological effects or toxicity.

Comparative Data Analysis

To interpret the specificity profile of Compound X , we compare its hypothetical performance metrics against our reference compounds, Roscovitine and Olomoucine II . These are both purine analogues that function as ATP-competitive inhibitors of CDKs.[7][8]

Kinase TargetCompound X (IC₅₀, µM)Roscovitine (IC₅₀, µM)Olomoucine II (IC₅₀, µM)
CDK2/cyclin E [Hypothetical Data]~0.7[9]0.1[10][11]
CDK1/cyclin B [Hypothetical Data]~0.7[9]7.6[10][11]
CDK5/p35 [Hypothetical Data]~0.2[12]Data Not Available
CDK7/cyclin H [Hypothetical Data]~0.7[12]0.45[10][11]
CDK9/cyclin T [Hypothetical Data]~0.4[12]0.06[10][11]
CDK4/cyclin D1 [Hypothetical Data]>100[12]19.8[10][11]
ERK1 [Hypothetical Data]~14[12]>100[8]
GSK-3α/β [Hypothetical Data]>10[12]Data Not Available
Table 1: Comparative Kinase Inhibition Profiles. IC₅₀ values represent the concentration of inhibitor required to reduce the activity of a specific kinase by 50%. Lower values indicate higher potency. This table would be populated with experimental data for Compound X.

Interpreting the Data:

  • Potency: If Compound X has an IC₅₀ of 0.05 µM against CDK2, it is more potent than both Roscovitine and Olomoucine II for that target.

  • Selectivity: If Compound X shows high potency against CDK2 but has IC₅₀ values >10 µM for all other tested kinases, it would be considered highly selective. In contrast, Roscovitine is known to be a broader-spectrum inhibitor, hitting CDK1, 2, 5, 7, and 9 with similar potency, which can lead to more complex cellular effects.[7] Olomoucine II shows high potency for CDK9, CDK2, and CDK7, but is significantly weaker against CDK1.[10][11]

Visualizing the Mechanism of Action

Understanding how these inhibitors affect cellular signaling pathways is crucial. As ATP-competitive inhibitors, they block the phosphorylation of key substrates like the Retinoblastoma protein (Rb), preventing cell cycle progression.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras/MAPK Pathway Receptor->Ras CyclinD_CDK46 Cyclin D / CDK4/6 Ras->CyclinD_CDK46 Upregulates Cyclin D Rb pRb CyclinD_CDK46->Rb Phosphorylates (P) E2F E2F Rb->E2F Inhibits pRb_E2F_complex pRb-E2F Complex CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Upregulates Cyclin E S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Transcription CyclinE_CDK2->Rb Phosphorylates (P) Inhibitors Compound X Roscovitine Olomoucine II Inhibitors->CyclinD_CDK46 (Roscovitine/Olo II are weak inhibitors) Inhibitors->CyclinE_CDK2

Caption: Simplified G1-S cell cycle checkpoint pathway.

Key Experimental Protocols

To ensure scientific integrity, all protocols must be robust and include appropriate controls.

Protocol 1: In Vitro Kinase Assay (Radiometric Filter Binding)

This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase.

  • Reaction Setup: Prepare a reaction mix in a 96-well plate containing kinase buffer, a specific peptide substrate (e.g., Histone H1 for CDK2), the purified kinase (e.g., CDK2/Cyclin E), and varying concentrations of the inhibitor (Compound X, Roscovitine, or vehicle control - DMSO).

  • Initiation: Start the reaction by adding ATP mix containing [γ-³³P]-ATP. Incubate at 30°C for a specified time (e.g., 20 minutes), ensuring the reaction stays within the linear range.

  • Termination: Stop the reaction by adding 3% phosphoric acid.

  • Capture: Transfer the reaction mixture to a filtermat plate that captures the phosphorylated substrate.

  • Washing: Wash the filtermat multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Viability Assay (MTT Assay)

This assay assesses the impact of the compound on the metabolic activity of living cells, serving as a proxy for cell viability.

  • Cell Seeding: Seed cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X or a reference inhibitor. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a relevant duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or an SDS/HCl solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of viability. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

Evaluating the specificity of a novel compound like the hypothetical Compound X is a systematic, multi-phased process. It begins with broad phenotypic observations, progresses to unbiased target identification using orthogonal methods like affinity chromatography and CETSA, and culminates in a rigorous, quantitative comparison against well-characterized benchmark compounds. By employing a logical experimental workflow, adhering to self-validating protocols, and contextualizing data against established inhibitors like Roscovitine and Olomoucine II, researchers can build a robust specificity profile. This foundational knowledge is indispensable for confidently interpreting biological findings and making informed decisions about the future development of any new chemical entity.

References

  • Abcam. Olomoucine II, CDK/cyclin inhibitor (CAS 500735-47-7).

  • MedChemExpress. Olomoucine II.

  • Pharmaron. Kinase Panel Profiling Services.

  • BioIVT. Cell-based Assays: A Crucial Component of the Drug Discovery Process. 2018.

  • seqWell. BLOG: Selecting the Right Gene Editing Off-Target Assay.

  • Wesierska-Gadek, J., et al. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells. BioMed Research International. 2013.

  • Reaction Biology. Kinase Panel Screening and Profiling Service.

  • News-Medical.Net. The role of cell-based assays for drug discovery. 2024.

  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR.

  • CD Biosynsis. Quantitative Kinome Profiling Services.

  • MtoZ Biolabs. Kinome Profiling Service.

  • Almqvist, H., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. 2016.

  • MedChemExpress. Olomoucine.

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. 2022.

  • ResearchGate. Are there experimental tests for off target effects in CRISPR?. 2015.

  • Bettayeb, K., et al. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells. Genes & Cancer. 2010.

  • Bio-Rad. Target Discovery: Identification and Validation.

  • Pollard, T.D. A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. 2017.

  • Schenone, M., et al. Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. 2013.

  • Creative Diagnostics. Off-Target Effects Analysis.

  • Aragen Life Sciences. Target Identification and Validation.

  • UCL. Target Identification and Validation (Small Molecules).

  • Martinez Molina, D., et al. The cellular thermal shift assay for evaluating drug target interactions in cells. Science. 2013.

  • BenchChem. A Head-to-Head Comparison of Cdk1-IN-1 (RO-3306) and Roscovitine: A Guide for Researchers. 2025.

  • Koehler, A.N. Exploring biology with small organic molecules. Nature Chemical Biology. 2005.

  • Jafari, R., et al. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. 2016.

  • Pelago Bioscience. CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. 2020.

  • BenchChem. Comparative Analysis of CDK Inhibitors: A Closer Look at Roscovitine.

  • McClue, S.J., et al. Studies on the mechanism of action of CYC202 (R-roscovitine). Breast Cancer Research and Treatment. 2002.

  • Hutterer, C., et al. The inhibitor of cyclin-dependent kinases, olomoucine II, exhibits potent antiviral properties. Antiviral Chemistry & Chemotherapy. 2010.

  • Mangione, W., et al. Effective holistic characterization of small molecule effects using heterogeneous biological networks. bioRxiv. 2022.

  • Harris, C.M., et al. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. 2021.

  • GraphPad. Key concepts: Competitive binding.

  • Kluwe, L., et al. Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments. 2016.

  • Wesierska-Gadek, J., et al. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells. PMC.

  • Shapiro, G.I. Preclinical and Clinical Development of Cyclin-Dependent Kinase Modulators. Journal of the National Cancer Institute. 2004.

  • Wikipedia. In vitro.

  • ResearchGate. Assessing Specificity of Anticancer Drugs In Vitro. 2016.

  • WJBPHS. Target identification and validation in research.

  • Promega. Selecting Cell-Based Assays for Drug Discovery Screening.

  • NanoTemper. Competition Assay - Definition and Relevance.

  • Fluidic Sciences. Competition Assays vs. Direct Binding Assays: How to choose. 2025.

  • MDPI. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.

  • PMC. Target identification of small molecules: an overview of the current applications in drug discovery. 2023.

  • An, Y., et al. In vivo metabolism of 2,6,9-trisubstituted purine-derived cyclin-dependent kinase inhibitor bohemine in mice. Drug Metabolism and Disposition. 2001.

Sources

Independent Verification of 6-Benzylamino-1-hexanol: A Comparative Guide to Published Findings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Plant Growth Regulators

In the continuous search for novel molecules capable of modulating plant growth and development, researchers often encounter compounds with structural similarities to known phytohormones. 6-Benzylamino-1-hexanol presents such a case. Its structure, featuring a benzylamino group, is reminiscent of the well-established synthetic cytokinin, 6-benzylaminopurine (BAP)[1]. However, the substitution of the purine ring in BAP with a hexanol backbone in this compound raises critical questions about its biological activity. Is it a cytokinin agonist, an antagonist, or does it possess entirely different properties?

This guide provides a comprehensive framework for the independent verification of potential findings related to this compound. Given the limited publicly available data on this specific compound, we will leverage the extensive knowledge of BAP as a benchmark for comparison. This document is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to characterizing novel plant growth regulators. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references.

Structural Comparison and Hypothesis Formulation

The logical starting point for our investigation is a structural comparison between this compound and 6-benzylaminopurine (BAP).

  • 6-Benzylaminopurine (BAP): A synthetic cytokinin that promotes cell division (cytokinesis), shoot proliferation, and delays senescence[1][2]. Its activity is mediated through binding to cytokinin receptors, such as AHK3 and CRE1/AHK4 in Arabidopsis thaliana[3].

  • This compound: Possesses the N-benzyl group crucial for the activity of many cytokinins, but lacks the purine ring, which is a key structural feature of adenine-type cytokinins[1]. The hexanol chain provides a flexible, non-aromatic backbone.

Hypothesis: Based on the structure, this compound could exhibit several potential activities:

  • Weak Cytokinin Agonist: The benzylamino group might allow for weak binding to cytokinin receptors, eliciting a partial or weak cytokinin-like response.

  • Cytokinin Antagonist: The molecule might bind to cytokinin receptors without activating them, thereby competitively inhibiting the binding of endogenous or exogenous cytokinins[3][4].

  • Novel Bioactivity: The unique combination of the benzylamino group and the hexanol chain could result in biological effects unrelated to cytokinin signaling.

The following sections outline the experimental workflows to test these hypotheses.

Experimental Workflows for Functional Characterization

To systematically evaluate the biological activity of this compound, a multi-tiered approach is recommended, starting with classical bioassays and progressing to more specific molecular assays.

G cluster_0 Tier 1: Classical Bioassays cluster_1 Tier 2: Molecular Assays cluster_2 Data Interpretation A Tobacco Callus Bioassay (Cell Division) E Comparative Analysis of Results A->E B Wheat Leaf Senescence Assay (Senescence Delay) B->E C Cytokinin Receptor Binding Assay (Agonist/Antagonist Screening) C->E D ARR5::GUS Reporter Gene Assay (In vivo Cytokinin Response) D->E G cluster_0 Cytokinin Signaling Pathway cluster_1 Potential Interactions of this compound CK Cytokinin (e.g., BAP) Receptor Cytokinin Receptor (e.g., AHK4) CK->Receptor Binds and Activates Phosphorelay Phosphorelay (AHP -> ARR-B) Receptor->Phosphorelay Initiates ARR5 ARR5 Gene Phosphorelay->ARR5 Activates Transcription GUS GUS Protein (Blue Color) ARR5->GUS Promoter Drives Expression Test_Compound This compound Test_Compound->Receptor Binds? Activates or Blocks?

Sources

Benchmarking 6-Benzylamino-1-hexanol: A Comparative Guide to Kinase Inhibitor Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of novel small molecules is paramount to advancing therapeutic pipelines. This guide provides a comprehensive framework for benchmarking the performance of 6-Benzylamino-1-hexanol, a putative protein kinase inhibitor, against established industry standards. By employing a multi-tiered experimental approach, from initial biochemical screens to cellular and in vivo validation, we can elucidate its potency, selectivity, and potential as a therapeutic candidate.

The benzylamino moiety is a well-established scaffold in the development of kinase inhibitors, known to interact with the ATP-binding pocket of various kinases.[1][2][3] This guide will therefore position this compound against relevant, clinically-researched purine-based inhibitors such as Roscovitine and Purvalanol A, which share structural similarities and offer a robust baseline for performance comparison.[1][2][4]

Section 1: Foundational Biochemical Evaluation: Potency and Selectivity

The initial and most critical step in characterizing a novel kinase inhibitor is to determine its intrinsic biochemical potency (typically as an IC50 value) and its selectivity across the human kinome.[5][6] A highly potent and selective inhibitor is desirable to minimize off-target effects and potential toxicity.[5]

Primary Screening: Determining IC50 against a Target Kinase

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. This is the foundational metric for assessing potency.

Experimental Protocol: Radiometric Kinase Assay

Radiometric assays are considered the gold standard for their direct measurement of substrate phosphorylation and high reproducibility.[7]

  • Reagent Preparation :

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of this compound and serial dilutions in DMSO.

    • Prepare the target kinase, substrate (peptide or protein), and [γ-³³P]ATP.

  • Assay Procedure :

    • In a 96-well plate, add the reaction buffer, the kinase, and the substrate.

    • Add the serially diluted this compound or a control inhibitor (e.g., Staurosporine).

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and separate the phosphorylated substrate from the free [γ-³³P]ATP using phosphocellulose filter plates.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of the compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[8]

Diagram: Biochemical IC50 Determination Workflow

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Reaction Buffer add_reagents Combine Buffer, Kinase, Substrate prep_buffer->add_reagents prep_compound This compound (Serial Dilutions) add_inhibitor Add Compound/Control prep_compound->add_inhibitor prep_enzyme Target Kinase & Substrate prep_enzyme->add_reagents prep_atp [γ-³³P]ATP initiate_reaction Initiate with [γ-³³P]ATP prep_atp->initiate_reaction add_reagents->add_inhibitor add_inhibitor->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction & Filter incubate->stop_reaction measure Scintillation Counting stop_reaction->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis transfect Transfect Cells with NanoLuc®-Kinase Construct plate Plate Transfected Cells transfect->plate add_compound Add this compound (Serial Dilutions) plate->add_compound add_reagents Add Fluorescent Tracer & NanoLuc® Substrate add_compound->add_reagents measure Measure BRET Signal add_reagents->measure plot_curve Plot BRET Ratio vs. Compound Concentration measure->plot_curve determine_ic50 Determine Cellular IC50 plot_curve->determine_ic50

Caption: Workflow for assessing cellular target engagement of this compound.

Downstream Signaling Pathway Modulation

Inhibition of a target kinase should result in a measurable change in the phosphorylation of its downstream substrates.

Experimental Protocol: Western Blotting for Phospho-Proteins

  • Cell Treatment : Treat a relevant cell line with varying concentrations of this compound for a specified time.

  • Protein Extraction : Lyse the cells to extract total protein.

  • Western Blotting :

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase.

    • Use an antibody against the total protein of the substrate as a loading control.

    • Detect with a secondary antibody and visualize using chemiluminescence.

  • Data Analysis : Quantify band intensities to determine the dose-dependent decrease in substrate phosphorylation. [8]

Section 3: In Vivo Efficacy and Pharmacodynamics

The ultimate test for a potential drug candidate is its efficacy in a living organism. [9][10]In vivo studies provide crucial information on pharmacokinetics (PK), pharmacodynamics (PD), and overall therapeutic effect.

Xenograft Tumor Model

For oncology applications, a common in vivo model is the xenograft mouse model, where human tumor cells are implanted in immunocompromised mice.

Experimental Protocol: In Vivo Efficacy Study

  • Model Establishment : Implant a human tumor cell line (e.g., one with a known dependency on the target kinase) subcutaneously into nude mice.

  • Treatment : Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound at different doses, and a positive control like Roscovitine).

  • Dosing : Administer the compounds daily via an appropriate route (e.g., oral gavage).

  • Monitoring :

    • Measure tumor volume and body weight regularly.

    • Monitor for any signs of toxicity.

  • Endpoint : At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis.

Pharmacodynamic (PD) Biomarker Analysis

To confirm that the observed anti-tumor effect is due to the inhibition of the target kinase, it is essential to measure a PD biomarker in the tumor tissue.

Experimental Protocol: Immunohistochemistry (IHC) for Phospho-Substrate

  • Tissue Processing : Fix the collected tumors in formalin and embed in paraffin.

  • IHC Staining :

    • Section the tumor tissue and mount on slides.

    • Perform antigen retrieval.

    • Incubate with a primary antibody against the phosphorylated downstream substrate of the target kinase.

    • Use a labeled secondary antibody and a chromogenic substrate for visualization.

  • Analysis : Quantify the staining intensity to assess the level of target inhibition in the treated tumors compared to the control group.

Diagram: In Vivo Study Logical Flow

start Start: Novel Kinase Inhibitor (this compound) biochem Biochemical Assays (Potency & Selectivity) start->biochem cellular Cellular Assays (Target Engagement & Pathway) biochem->cellular Cell Permeable? invivo In Vivo Efficacy (Xenograft Model) cellular->invivo Active in Cells? pd Pharmacodynamic Analysis (Biomarker Modulation) invivo->pd Efficacious? end End: Candidate Assessment pd->end Target Modulated?

Caption: Logical progression for evaluating a novel kinase inhibitor.

Conclusion

This guide outlines a systematic and rigorous approach to benchmarking the performance of this compound as a putative kinase inhibitor. By comparing its performance in biochemical, cellular, and in vivo assays against well-characterized industry standards, researchers can generate a comprehensive data package to support its further development. This structured evaluation, grounded in established scientific protocols, is essential for identifying promising new therapeutic agents and advancing them towards clinical application.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Reaction Biology. Kinase Screening Assay Services. Reaction Biology. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Leitch, A. E., et al. (2009). The CDK inhibitor purvalanol A induces neutrophil apoptosis and increases the turnover rate of Mcl‐1. British Journal of Haematology, 144(3), 358-369. [Link]

  • Diamond, M., et al. (2011). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research, 17(8), 2344-2355. [Link]

  • Petiot, E., et al. (2020). Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells. International Journal of Molecular Sciences, 21(21), 8048. [Link]

  • ResearchGate. Chemical structures of olomoucine, roscovitine and purvalanol A (from left to right). ResearchGate. [Link]

  • McClue, S. J., et al. (2002). The Cyclin-dependent Kinase Inhibitor CYC202 (R-Roscovitine) Inhibits Retinoblastoma Protein Phosphorylation, Causes Loss of Cyclin D1, and Activates the Mitogen-activated Protein Kinase Pathway. Cancer Research, 62(16), 4640-4647. [Link]

  • Carlson, B. A., et al. (2001). Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities. Molecular Cancer Therapeutics, 1(1), 53-61. [Link]

  • Mendelsohn, J., et al. (2004). In Vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-derived Growth Factor Receptors: Determination of a Pharmacokinetic/Pharmacodynamic Relationship. Clinical Cancer Research, 10(19), 6624-6634. [Link]

  • Meijer, L., et al. (2004). Roscovitine and Other Purines as Kinase Inhibitors. From Starfish Oocytes to Clinical Trials. Accounts of Chemical Research, 37(11), 845-855. [Link]

  • Chen, T., et al. (2013). The Cdc2/Cdk1 inhibitor, purvalanol A, enhances the cytotoxic effects of taxol through Op18/stathmin in non-small cell lung cancer cells in vitro. Oncology Reports, 30(5), 2371-2377. [Link]

  • Zhang, Y., et al. (2025). Purvalanol A Exerts Anti-Hepatocellular Carcinoma Activity by Activating the p53 Pathway. Molecular Carcinogenesis. [Link]

  • Akimoto, M., et al. (2007). Purvalanol A enhances cell killing by inhibiting up-regulation of CDC2 kinase activity in tumor cells irradiated with high doses of X rays. Radiation Research, 167(5), 563-571. [Link]

  • Daouti, S., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Molecular Cancer Therapeutics, 9(1), 136-146. [Link]

  • Open Exploration Publishing. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. [Link]

  • Iannazzo, D., et al. (2020). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 25(18), 4242. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Giner-Chavez, B. I. (1964). N6-BENZYLADENINE: INHIBITOR OF RESPIRATORY KINASES. Science, 146(3650), 1477-1479. [Link]

  • DiscoverX. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]

  • Davies, T. G., et al. (2002). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 45(23), 5123-5132. [Link]

  • Wilkinson, R. W., et al. (2004). Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity. Cancer Research, 64(7_Supplement), 193-194. [Link]

  • Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835. [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

  • Wikipedia. 6-Benzylaminopurine. Wikipedia. [Link]

  • Hennequin, L. F., et al. (2002). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312. [Link]

  • ResearchGate. (PDF) Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. [Link]

  • Yamamura, S., et al. (1979). Studies on the Structure-Activity Relationships of Adrenergic .BETA. -mimetic Benzylamine Derivatives. V. 9-Aryl-1h-2,3,7,8,9,10-Hexahydrobenzo[d,e]quinolines. Chemical and Pharmaceutical Bulletin, 27(4), 858-866. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 62389, Benzylaminopurine. PubChem. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Benzylamino-1-hexanol

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling 6-Benzylamino-1-hexanol

As laboratory professionals, our primary responsibility extends beyond achieving groundbreaking results; it encompasses an unwavering commitment to safety. The proper handling of chemical reagents is the bedrock of a secure research environment. This guide provides an in-depth, procedural framework for the safe handling of this compound (CAS No. 133437-08-8), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and instill a deep, causal understanding of why these specific measures are critical.

Hazard Assessment: The Foundation of Your Safety Protocol

Understanding the inherent risks of a substance is the first principle of safe handling. This compound, also known as N-(6-Hydroxyhexyl)benzylamine, is classified with specific hazards that directly inform our PPE strategy.[1]

According to its Safety Data Sheet (SDS), this compound presents the following primary hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3]

This substance is typically a colorless to yellow clear liquid.[1] The procedural choices and equipment detailed below are derived directly from these established risks. The core directive is to establish effective barriers to prevent the liquid or its aerosols from coming into contact with your body.

Core Protective Equipment: Your Primary Barriers

The selection of PPE is not a one-size-fits-all exercise. It is a dynamic risk assessment that adapts to the specific experimental context. Below, we detail the essential equipment and the scientific rationale for its use.

Dermal Protection: Gloves and Laboratory Coats

The most probable route of exposure during routine lab work is through direct skin contact.[4]

  • Hand Protection (Gloves): Standard disposable nitrile gloves provide an excellent primary barrier for incidental contact. It is critical to understand that gloves are not impervious; they offer resistance for a limited time.

    • Causality: Nitrile is recommended for its resistance to a broad range of chemicals and its superior puncture resistance compared to latex. Always check the manufacturer's compatibility chart for specific breakthrough times if prolonged or immersive contact is anticipated. Contaminated gloves can be more dangerous than no gloves, as they hold the chemical against the skin.[5]

    • Protocol: Always inspect gloves for tears or holes before use. Use the "glove-in-glove" technique for removal to avoid contaminating your skin. Never reuse disposable gloves.[6]

  • Body Protection (Laboratory Coat): A long-sleeved, cuffed laboratory coat is mandatory.

    • Causality: The lab coat protects against accidental splashes and spills on the arms and torso. Cuffs should be snug to prevent chemicals from entering the sleeve. The material should be appropriate for chemical laboratories, such as cotton or a flame-resistant blend, not synthetic materials that can melt and adhere to the skin if exposed to heat.[4]

Ocular Protection: Safety Glasses, Goggles, and Face Shields

Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[2][3] The eyes are highly sensitive, and chemical injuries can be irreversible.[7][8]

  • Minimum Requirement: At a minimum, ANSI Z87.1-rated safety glasses with side shields must be worn for all operations involving this chemical.[6]

  • Elevated Risk Scenarios: For procedures with a higher risk of splashing (e.g., transferring large volumes, heating, or agitating), tightly fitting chemical splash goggles are required.[4][8]

  • Maximum Protection: When there is a significant splash potential, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[4][9]

Respiratory Protection: A Situational Necessity

Under standard laboratory conditions with adequate ventilation (e.g., working in a certified chemical fume hood), respiratory protection is typically not required for handling small quantities of this compound.[10]

  • Causality: The need for respiratory protection is dictated by the potential for generating airborne vapors, mists, or aerosols.

  • When to Use: A NIOSH-approved respirator with an organic vapor cartridge may be necessary if:

    • You are working outside of a fume hood.

    • The substance is being heated or aerosolized.

    • You are cleaning up a large spill.

    • General ventilation is poor.[10][11]

PPE Selection by Operational Scenario

Your experimental workflow dictates the level of risk. This table provides a clear guide for scaling your PPE based on the specific task.

Scenario Task Examples Minimum Required PPE
Low-Volume / Low-Risk Aliquoting <10 mL inside a fume hood, preparing dilute solutions.Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields.
Moderate-Risk / Splash Potential Transferring volumes >50 mL, vortexing or sonicating solutions.Nitrile Gloves, Lab Coat, Chemical Splash Goggles.
High-Risk / Aerosol Generation Heating the chemical, cleaning a significant spill, large-scale reactions.Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield. Assess need for Respiratory Protection.

Step-by-Step Operational Workflow

Adherence to a strict procedural sequence is vital for ensuring that PPE is used effectively.

Preparation and Donning PPE
  • Area Prep: Ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Locate the nearest safety shower and eyewash station.[10]

  • Don Lab Coat: Secure all buttons.

  • Don Eye/Face Protection: Put on safety glasses or goggles.

  • Don Gloves: Select the correct size and inspect for damage. Pull cuffs over the cuffs of the lab coat sleeves.

Handling this compound
  • Perform all manipulations within the designated, well-ventilated area.[12]

  • Use caution when opening the container and transferring the liquid to avoid splashes.

  • Keep the container tightly closed when not in use.[3][13]

  • If any PPE becomes contaminated, remove it immediately and replace it, following proper doffing procedures.

Doffing PPE and Decontamination
  • Gloves: Remove gloves first using a method that avoids touching the outer contaminated surface with bare skin. Dispose of them in the designated chemical waste container.

  • Face/Eye Protection: Remove the face shield/goggles. If reusable, decontaminate according to your institution's protocol.

  • Lab Coat: Remove the lab coat, turning it inside out to contain any potential contamination on the exterior.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[9][10]

G cluster_prep Preparation Phase cluster_disposal Completion & Disposal Phase Prep 1. Prepare Work Area (Fume Hood, Spill Kit) Don_Coat 2. Don Lab Coat Prep->Don_Coat Don_Eyes 3. Don Eye Protection (Goggles/Glasses) Don_Coat->Don_Eyes Don_Gloves 4. Don Nitrile Gloves Don_Eyes->Don_Gloves Handle 5. Perform Chemical Work (Avoid Splashes & Aerosols) Don_Gloves->Handle Doff_Gloves 6. Doff & Dispose Gloves Handle->Doff_Gloves Waste Dispose Chemical Waste (Follow Institutional Policy) Handle->Waste Doff_Eyes 7. Doff & Clean Eye Protection Doff_Gloves->Doff_Eyes Doff_Coat 8. Doff Lab Coat Doff_Eyes->Doff_Coat Wash_Hands 9. Wash Hands Thoroughly Doff_Coat->Wash_Hands

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.